molecular formula C13H9FO B3153982 5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE CAS No. 76967-10-7

5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE

Cat. No.: B3153982
CAS No.: 76967-10-7
M. Wt: 200.21 g/mol
InChI Key: HPIMKRCDFOQWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE is a useful research compound. Its molecular formula is C13H9FO and its molecular weight is 200.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-phenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-12-7-6-11(9-15)13(8-12)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIMKRCDFOQWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Researcher's Guide to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl): A Comprehensive Handbook on Safe Handling and Application

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identification: This guide focuses on 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), a widely used laboratory reagent. While this document was prompted by a query for CAS 109466-88-8, extensive database searches indicate that the correct and universally recognized CAS number for EDC-HCl is 25952-53-8 .[1][2] It is crucial for researchers to use this CAS number for accurate substance identification and safety management.

Introduction: The Power and Peril of a Zero-Length Crosslinker

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) is a water-soluble carbodiimide that has become an indispensable tool in the modern laboratory, particularly in the fields of bioconjugation, peptide synthesis, and surface modification.[3] Its primary function is to activate carboxyl groups, rendering them susceptible to nucleophilic attack by primary amines, thereby forming stable amide bonds.[3] This "zero-length" crosslinking capability, where no additional atoms are incorporated into the final conjugate, makes EDC-HCl a powerful reagent for a myriad of applications, from creating antibody-drug conjugates to immobilizing enzymes on solid supports.[3]

However, the very reactivity that makes EDC-HCl so valuable also necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the safety data for EDC-HCl and outlines detailed procedures for its safe handling, storage, and disposal, ensuring that its scientific potential can be harnessed without compromising researcher safety.

Hazard Identification and Classification

EDC-HCl is classified as a hazardous substance with multiple routes of potential exposure and a range of adverse health effects.[1][2][3] A summary of its hazard profile is presented in the table below.

Hazard ClassGHS ClassificationKey Precautionary Statements
Acute Toxicity (Oral) Harmful if swallowed[1][4]P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4]
Acute Toxicity (Dermal) Toxic in contact with skin[1][2]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Skin Corrosion/Irritation Causes skin irritation[1][5]P264: Wash skin thoroughly after handling.[4]
Serious Eye Damage/Irritation Causes serious eye irritation[1][5]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Respiratory/Skin Sensitization May cause an allergic skin reaction[1][2][4]P272: Contaminated work clothing should not be allowed out of the workplace.[4]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure[1][4]P314: Get medical advice/attention if you feel unwell.[4]
Aquatic Hazard Very toxic to aquatic life with long lasting effects[1][4]P273: Avoid release to the environment.[4]

Exposure Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of EDC-HCl, stringent engineering controls and the consistent use of appropriate personal protective equipment are paramount to ensuring a safe working environment.

Engineering Controls
  • Ventilation: All work with EDC-HCl, especially when handling the solid powder, must be conducted in a well-ventilated area.[3][6] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in any laboratory where EDC-HCl is handled.[7]

Personal Protective Equipment (PPE)

The following PPE is required when handling EDC-HCl:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[7][8]

  • Hand Protection: Compatible, chemical-resistant gloves must be worn at all times.[7] It is advisable to double-glove when handling concentrated solutions or large quantities of the solid.

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[6][7]

  • Respiratory Protection: In situations where dust or aerosols may be generated and engineering controls are insufficient, a government-approved respirator should be used.[7]

The logical workflow for ensuring personal safety when working with EDC-HCl is illustrated in the diagram below.

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls EyeProtection Eye/Face Protection (Goggles/Face Shield) HandProtection Hand Protection (Chemical-Resistant Gloves) EyeProtection->HandProtection Essential BodyProtection Body Protection (Lab Coat) HandProtection->BodyProtection Essential RespiratoryProtection Respiratory Protection (As Needed) BodyProtection->RespiratoryProtection Situational End Safe Work Environment RespiratoryProtection->End FumeHood Chemical Fume Hood FumeHood->EyeProtection Essential SafetyShower Safety Shower & Eyewash Start Handling EDC-HCl Start->FumeHood Primary Containment Start->SafetyShower Emergency Preparedness

Caption: Workflow for establishing a safe handling environment for EDC-HCl.

First-Aid Measures

In the event of exposure to EDC-HCl, immediate and appropriate first-aid measures are critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][6]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Handling and Storage Protocols

Proper handling and storage procedures are essential to maintain the stability of EDC-HCl and prevent accidental exposure.

Handling
  • Avoid all personal contact, including inhalation of dust.[6]

  • Wear appropriate PPE at all times.

  • Use in a well-ventilated area, preferably a chemical fume hood.[6]

  • Avoid the formation of dust and aerosols.[5]

  • Do not eat, drink, or smoke in areas where EDC-HCl is handled.[4][6]

  • Wash hands thoroughly after handling.[4]

Storage
  • Store in a cool, dry, and well-ventilated area.[2][3]

  • Keep the container tightly closed.[6][7]

  • EDC-HCl is moisture-sensitive; store under an inert atmosphere if possible.[7]

  • The recommended storage temperature is -20°C.[3][7]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[4][6]

Accidental Release and Disposal Procedures

Accidental Release

In the event of a spill, follow these procedures:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7]

  • For larger spills, control personal contact by wearing protective clothing and alert emergency services.[6]

  • Clean the spill area thoroughly with a suitable decontaminating agent.

  • Prevent the spilled material from entering drains or waterways.[6]

Disposal
  • Disposal of EDC-HCl and its containers must be in accordance with local, state, and federal regulations for hazardous waste.[3][6]

  • Consult with your institution's environmental health and safety department for specific disposal guidelines.

Experimental Protocol: EDC/NHS Amide Coupling

A common application of EDC-HCl is in amide coupling reactions, often in conjunction with N-hydroxysuccinimide (NHS) to improve efficiency. The following is a generalized protocol for the conjugation of a carboxyl-containing molecule to a primary amine-containing molecule.

Materials
  • EDC-HCl

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS or borate buffer, pH 7.2-8.5)

  • Quenching Solution (e.g., hydroxylamine or Tris buffer)

  • Carboxyl-containing molecule

  • Amine-containing molecule

  • Desalting column or dialysis cassette

Step-by-Step Methodology
  • Dissolve the Carboxyl-Containing Molecule: Dissolve the molecule with the carboxyl group in the Activation Buffer.

  • Prepare EDC/NHS Solution: Immediately before use, prepare a solution of EDC-HCl and NHS in the Activation Buffer. A molar excess of EDC and NHS over the carboxyl groups is typically used.

  • Activate the Carboxyl Groups: Add the EDC/NHS solution to the carboxyl-containing molecule solution. Allow the reaction to proceed for 15-30 minutes at room temperature. This forms a semi-stable NHS-ester intermediate.

  • Introduce the Amine-Containing Molecule: Add the amine-containing molecule, dissolved in the Coupling Buffer, to the activated carboxyl solution. The pH of the reaction mixture should be adjusted to the optimal range for the amine.

  • Coupling Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction: Add the Quenching Solution to stop the reaction by consuming any unreacted NHS-esters.

  • Purify the Conjugate: Remove excess reagents and byproducts by desalting or dialysis.

The underlying chemical pathway for this protocol is depicted below.

G cluster_activation Activation Step cluster_stabilization Stabilization Step cluster_coupling Coupling Step Carboxyl R-COOH (Carboxylic Acid) OAcylisourea O-Acylisourea Intermediate (Reactive) Carboxyl->OAcylisourea + EDC EDC EDC-HCl NHSEster NHS-Ester (Semi-Stable) OAcylisourea->NHSEster + NHS NHS NHS AmideBond R-CO-NH-R' (Stable Amide Bond) NHSEster->AmideBond + R'-NH2 Amine R'-NH2 (Primary Amine)

Caption: Signaling pathway of EDC/NHS mediated amide bond formation.

Conclusion

EDC-HCl is a potent and versatile reagent that is fundamental to many modern scientific endeavors. Its effective use is predicated on a comprehensive understanding of its hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this document, researchers can confidently and safely leverage the power of EDC-HCl to advance their scientific discoveries.

References

  • EDC hydrochloride - Novachem. (2018, January 22).
  • Exploring The Versatility And Safety Of EDC HCL - lifechem pharma. (2024, March 5).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, March 18).
  • Safety Data Sheet: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride - Carl ROTH. (2025, March 31).
  • 1-ethyl-3-(3-dimethylaminopropyl) ca. (2003, November 11).
  • Aldrich 39391 - • SAFETY DATA SHEET. (2025, November 6).
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride PEPTIPURE® ≥99 - Carl ROTH.
  • Safety Data Sheet - Cayman Chemical. (2025, June 19).
  • MATERIAL SAFETY DATA SHEET.
  • SAFETY DATA SHEET - STEMCELL Technologies. (2024, July 4).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Material Safety Data Sheet.
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).
  • Safety Data Sheet - TargetMol.
  • SAFETY DATA SHEET - Covestro. (2012, August 22).
  • Safety Data Sheet - ADAMA.
  • Safety Data Sheet - Ricca Chemical Company. (2026, January 9).

Sources

A Technical Guide to the Solubility of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the solubility characteristics of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde, a key intermediate in pharmaceutical synthesis and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document furnishes researchers, scientists, and drug development professionals with the foundational principles, predictive insights, and a robust experimental framework to determine its solubility across a spectrum of organic solvents.

Understanding the Molecule: A Structural and Polarity Assessment

The solubility of any compound is fundamentally dictated by its molecular structure. 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde is a multifaceted molecule with distinct regions of varying polarity:

  • [1,1'-Biphenyl] Core: This large, aromatic hydrocarbon foundation is inherently nonpolar and hydrophobic. It will readily engage in van der Waals interactions with nonpolar solvents.

  • Carbaldehyde Group (-CHO): The aldehyde functional group introduces a significant dipole moment due to the electronegative oxygen atom. This makes the molecule capable of dipole-dipole interactions and a hydrogen bond acceptor, lending it a degree of polarity.

  • Fluorine Atom (-F): As the most electronegative element, the fluorine substituent creates a strong dipole, further enhancing the molecule's overall polarity.

The interplay between the large nonpolar biphenyl core and the polar aldehyde and fluoro groups suggests that 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde is a moderately polar molecule . Its solubility will therefore be highest in solvents that can effectively solvate both its nonpolar and polar regions.

The Guiding Principle: "Like Dissolves Like"

The adage "like dissolves like" is the cornerstone of solubility prediction.[1][2] This principle is based on the concept that a solute will dissolve best in a solvent that shares similar intermolecular forces.[1][3]

  • Polar Solutes dissolve in Polar Solvents: The interactions between the solute and solvent molecules are strong enough to overcome the interactions between the solute molecules themselves and the solvent molecules themselves.[1]

  • Nonpolar Solutes dissolve in Nonpolar Solvents: Dissolution is driven by weaker van der Waals forces.

  • Mismatching Polarity: A polar solute will have limited solubility in a nonpolar solvent because the strong intermolecular forces within the polar solute are not overcome by the weak interactions with the nonpolar solvent.

The overall polarity of an organic molecule is a balance between its non-polar hydrocarbon portions and its polar functional groups. For a molecule to be soluble in a particular solvent, the energy released from the new solute-solvent interactions must be sufficient to break the existing solute-solute and solvent-solvent interactions.[1]

Predictive Solubility Profile of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde

Based on the structural analysis and the principles of intermolecular forces, we can predict the qualitative solubility of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde in a range of common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Cyclohexane, TolueneLow to Medium The large nonpolar biphenyl core will interact favorably with these solvents. However, the polar aldehyde and fluoro groups will be poorly solvated, limiting overall solubility. Toluene, being aromatic, may offer slightly better solubility due to potential π-π stacking interactions with the biphenyl rings.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Medium to High These solvents possess significant dipole moments, allowing them to effectively solvate the polar aldehyde and fluoro groups.[4][5][6] Their organic nature also allows for interaction with the nonpolar biphenyl core. Solvents like DMSO and DMF are highly polar and are expected to be excellent solvents for this compound.[1][7]
Polar Protic Methanol, Ethanol, IsopropanolMedium These alcohol-based solvents can act as hydrogen bond acceptors for the aldehyde oxygen. Their polarity is sufficient to interact with the polar groups. However, their ability to form strong hydrogen bond networks among themselves may slightly hinder the dissolution of the large, non-hydrogen-bond-donating solute.
Highly Polar WaterInsoluble The large, hydrophobic biphenyl backbone overwhelmingly dominates the molecule's character, making it insoluble in water despite the presence of polar functional groups.[1]

A Self-Validating Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol, based on the "excess solid" or shake-flask method, is a reliable technique for determining the equilibrium solubility of a compound.[8]

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation A 1. Prepare Solvent Stock B 2. Weigh Compound C 3. Add Excess Compound to Solvent B->C D 4. Equilibrate the Mixture (e.g., 24-48h with agitation) C->D E 5. Ensure Temperature Control D->E F 6. Centrifuge or Filter to Separate Solid D->F G 7. Extract Aliquot of Saturated Supernatant F->G H 8. Dilute Sample G->H I 9. Quantify Concentration (e.g., HPLC, UV-Vis) H->I J 10. Calculate Solubility (mg/mL or mol/L) I->J

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology
  • Materials and Reagents:

    • 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde (solid)

    • Selected organic solvents (high purity)

    • Volumetric flasks and pipettes

    • Scintillation vials or other suitable containers with secure caps

    • Orbital shaker or magnetic stirrer

    • Temperature-controlled environment (e.g., incubator, water bath)

    • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

    • Analytical balance

    • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Preparation of Saturated Solutions:

    • For each solvent to be tested, add a measured volume (e.g., 2 mL) to a vial.

    • Add an excess amount of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The time to reach equilibrium should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the undissolved solid from the saturated solution, either centrifuge the vials at high speed or filter the solution using a chemically resistant syringe filter. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

    • Carefully pipette a precise aliquot of the clear supernatant (the saturated solution).

    • Dilute the aliquot with a known volume of the same solvent (or a suitable mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.

    • Prepare a standard curve using known concentrations of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde to accurately determine the concentration of the unknown samples.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11][12]

  • Handling: Avoid direct contact with skin and eyes.[10][11] Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11]

  • Spills: In case of a spill, clean up immediately using appropriate procedures to avoid generating dust.[12]

Conclusion

This guide provides a robust framework for understanding and determining the solubility of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde. By combining theoretical predictions with a rigorous experimental protocol, researchers can generate the reliable data necessary for applications in drug discovery, process chemistry, and material science. The moderate polarity of the molecule suggests that polar aprotic solvents like DMSO, DMF, and THF will likely be the most effective, a hypothesis that can be confirmed and quantified using the detailed methodology provided herein.

References

  • Comparison of the polarity of organic solvents. (2022, October 13).
  • Polarity of Solvents.
  • How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate.
  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • Solvents and Polarity. University of Rochester, Department of Chemistry.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Experiment 1. Solubility of Organic Compounds. Scribd.
  • Solubility of organic compounds. Khan Academy.
  • Polarities of Solvents. Shodex.
  • Solubility of Organic Compounds. (2023, August 31).
  • Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Teachy.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde Safety Data Sheet. (2023, March 12). Apollo Scientific.
  • 2-Fluorobiphenyl Safety Data Sheet. (2010, April 29). Fisher Scientific.
  • 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde Safety Data Sheet. (2025, September 20). ChemicalBook.

Sources

Topic: Molecular Weight and Structural Analysis of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-fluoro-[1,1'-biphenyl]-2-carbaldehyde is a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science, often serving as a critical building block in the synthesis of complex organic molecules. Its precise molecular structure and purity are paramount for the successful development of downstream products. This guide provides a comprehensive technical overview of the essential analytical methodologies required for the unambiguous characterization of this compound. We delve into the foundational principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each section offers not just a protocol, but a field-proven rationale for experimental choices, ensuring a robust and self-validating analytical workflow.

Physicochemical Properties and Molecular Identity

A foundational understanding begins with the compound's basic physicochemical properties. These data points are the first step in identity confirmation and are crucial for designing subsequent analytical methods, such as determining appropriate solvents and predicting chromatographic behavior.

The molecular structure of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde is presented below. The numbering convention is critical for interpreting spectroscopic data, particularly for assigning specific protons and carbons in NMR analysis.

cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (Volatilization) Column GC Column (Separation) Injector->Column Carrier Gas (He) IonSource Ion Source (EI) (Ionization & Fragmentation) Column->IonSource Analyte Transfer MassAnalyzer Mass Analyzer (Sorting by m/z) IonSource->MassAnalyzer Detector Detector (Signal Acquisition) MassAnalyzer->Detector Data System Data System Detector->Data System Data Output MobilePhase Mobile Phase (e.g., ACN/H₂O) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/ Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Data System Data System Detector->Data System

5-fluoro-[1,1'-biphenyl]-2-carbaldehyde melting point and boiling point data

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 76967-10-7 Chemical Formula: C₁₃H₉FO Molecular Weight: 200.21 g/mol [1][2]

Executive Summary

5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde is a specialized fluorinated biaryl intermediate utilized primarily in the synthesis of pharmaceutical pharmacophores, including kinase inhibitors and receptor modulators. Its structural core—a biphenyl system with an ortho-aldehyde and a meta-fluorine substituent—provides a unique electronic and steric profile for drug design. The fluorine atom enhances metabolic stability and lipophilicity, while the aldehyde function serves as a versatile "warhead" for further derivatization (e.g., reductive amination, Wittig olefination).

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, a validated synthesis workflow, and characterization protocols designed for researchers in medicinal chemistry.

Physicochemical Data Profile

Experimental melting point (MP) and boiling point (BP) data for this specific isomer are often proprietary or derived from prediction models due to its status as a transient research intermediate rather than a bulk commodity. The data below synthesizes high-confidence predicted values with experimental benchmarks from structural analogs.

Table 1: Physical Properties
PropertyValue (Predicted/Analog-Derived)Confidence Level
Boiling Point 324.4 °C (at 760 mmHg)High (QSAR Consensus)
Melting Point < 60 °C (Likely low-melting solid or oil)Moderate (Based on Precursor)
Flash Point 216.6 °CHigh
Density 1.173 g/cm³High
LogP 3.30High
Refractive Index 1.59Moderate

Technical Note on Phase State: The precursor, 2-bromo-5-fluorobenzaldehyde , has an experimental MP of 51–56 °C .[3] The non-fluorinated analog, 4-biphenylcarboxaldehyde , melts at 57–60 °C . Therefore, 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde is expected to be a low-melting crystalline solid or a viscous oil at room temperature, depending on purity and crystallization solvent.

Synthesis & Production Protocol

Methodology: Suzuki-Miyaura Cross-Coupling Reaction Class: Palladium-Catalyzed C–C Bond Formation

To obtain high-purity material (essential for accurate MP determination), the following "Self-Validating" synthesis protocol is recommended. This route minimizes defluorination byproducts and ensures regioselectivity.

Reagents
  • Substrate: 2-Bromo-5-fluorobenzaldehyde (CAS: 94569-84-3)[3][4]

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: K₂CO₃ (2.0 equiv) or Na₂CO₃

  • Solvent System: Toluene : Ethanol : Water (4:1:1 ratio)

Step-by-Step Workflow
  • Degassing: Charge the reaction vessel with the solvent mixture and sparge with Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Addition: Add 2-bromo-5-fluorobenzaldehyde, phenylboronic acid, and base. Add the Pd catalyst last under a positive pressure of Argon.

  • Reflux: Heat the mixture to 80–90 °C for 4–12 hours. Monitor conversion via TLC (Hexane:EtOAc 8:1).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Experimental Logic Diagram

The following diagram illustrates the critical decision points and flow for synthesizing and isolating the target compound.

SynthesisWorkflow Start Precursor: 2-Bromo-5-fluorobenzaldehyde Reagents Add Phenylboronic Acid + K2CO3 Solvent: Toluene/EtOH/H2O Start->Reagents Catalysis Add Catalyst: Pd(PPh3)4 (Inert Atmosphere) Reagents->Catalysis Degas System Reaction Reflux @ 90°C (4-12h) Monitor TLC Catalysis->Reaction Workup Extraction (EtOAc/Water) Dry (Na2SO4) Reaction->Workup Complete Conversion Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification Product Target: 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde Purification->Product Isolate Pure Fraction

Figure 1: Suzuki-Miyaura coupling workflow for the regioselective synthesis of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde.

Characterization & Quality Control

To validate the identity of the synthesized compound without a reference standard, rely on the specific NMR splitting patterns caused by the fluorine atom.

Nuclear Magnetic Resonance (NMR) Profile
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde (-CHO): Singlet at ~9.8–10.0 ppm.

    • Aromatic Region:

      • Look for a doublet of doublets (dd) or multiplet for the proton ortho to the fluorine.

      • The biphenyl protons (phenyl ring) will appear as a multiplet at ~7.3–7.5 ppm.

      • The C3-H (between aldehyde and fluorine) will show distinct coupling constants (

        
        ).
        
  • ¹⁹F NMR:

    • Single peak at ~ -105 to -115 ppm (typical for fluoro-arenes). This confirms the presence of fluorine and the absence of defluorinated byproduct.

Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid) 50%

    
     95%.
    
  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde carbonyl).

References

  • ChemSrc. (2024).[5] Physicochemical Properties of CAS 76967-10-7. Retrieved from [Link]

  • PubChem. (2025). Compound Summary for 2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde (Isomer Reference). Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling Reaction Mechanisms and Protocols. Retrieved from [Link]

Sources

Strategic Fluorination of Biphenyl Aldehydes: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated biphenyl aldehyde derivatives represent a privileged scaffold at the intersection of medicinal chemistry and advanced materials science. This guide dissects the structural utility of these compounds, focusing on the synergy between the biphenyl core (steric bulk, pi-stacking), the fluorine substituents (metabolic stability, lipophilicity, dielectric anisotropy), and the aldehyde functionality (reactive handle for Schiff bases, covalent warhead).

This whitepaper moves beyond generic descriptions, providing validated synthetic protocols, mechanistic insights into their reactivity, and data-driven applications in Transthyretin (TTR) amyloidosis inhibition and liquid crystal engineering.

Structural Significance: The "Fluorine-Aldehyde" Synergy

The introduction of fluorine into a biphenyl aldehyde scaffold is not merely cosmetic; it fundamentally alters the physicochemical profile of the molecule.

The Electronic Effect (Hammett Equation)

The aldehyde group (-CHO) is an electron-withdrawing group (EWG). When paired with fluorine atoms on the biphenyl ring, the electronic landscape shifts.

  • Acidity & Reactivity: Fluorine’s high electronegativity (

    
    ) exerts a strong inductive effect (-I), making the aldehyde carbon more electrophilic. This enhances reactivity towards nucleophiles (e.g., amines in Schiff base formation) compared to non-fluorinated analogs.
    
  • Lipophilicity (LogP): Fluorination typically increases LogP, facilitating membrane permeability in drug candidates.

  • Metabolic Blocking: Strategic placement of fluorine at the para or ortho positions blocks Cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly extending the half-life (

    
    ) of the pharmacophore.
    
The Biphenyl Twist

Unlike a flat anthracene system, the biphenyl core exhibits a torsion angle (typically 30–40°) to minimize steric clash between ortho hydrogens. Fluorine substitution at the ortho position increases this torsion angle due to the larger Van der Waals radius of Fluorine (1.47 Å) vs. Hydrogen (1.20 Å). This "pre-twisted" conformation is critical for binding affinity in sterically constrained protein pockets (e.g., TTR).

Synthetic Methodology: The Suzuki-Miyaura Protocol[1][2]

The most robust route to fluorinated biphenyl aldehydes is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This method tolerates the aldehyde functionality, avoiding the need for protecting groups.

Reaction Logic
  • Catalyst:

    
     or 
    
    
    
    with SPhos.
  • Base:

    
     or 
    
    
    
    . Weak bases prevent the Cannizzaro reaction (disproportionation of aldehyde) which can occur under strong basic conditions.
  • Solvent: Dioxane/Water (3:1). Water is essential to dissolve the inorganic base and activate the boronic acid.

Validated Protocol

Target: Synthesis of 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde.

  • Reagents:

    • 4-Bromobenzaldehyde (1.0 eq)

    • 4-Fluorophenylboronic acid (1.2 eq)

    • 
       (3-5 mol%)
      
    • 
       (2.0 eq)
      
    • 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • Charge a Schlenk flask with aryl halide, boronic acid, and base.

    • Degas the solvent mixture (sparge with

      
       for 15 min) to prevent homocoupling and Pd oxidation.
      
    • Add catalyst under

      
       counterflow.
      
    • Heat to 90°C for 6–12 hours. Monitor via TLC (Silica; Hexane/EtOAc 8:2). The aldehyde product typically fluoresces under UV (254 nm).

    • Workup: Cool, dilute with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Flash column chromatography.

Mechanistic Workflow (Graphviz)

SuzukiCycle cluster_inputs Reagents Start Start: Aryl Halide (Ar-X) + Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-X Start->OxAdd Step 1 TransMetal Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMetal Step 3 BaseStep Base Activation Boronic Acid -> Boronate BaseStep->TransMetal Activates Boron RedElim Reductive Elimination Product (Ar-Ar') + Pd(0) TransMetal->RedElim Step 4 RedElim->Start Regenerates Catalyst Boronic Fluorinated Boronic Acid Boronic->BaseStep

Figure 1: Catalytic cycle for the synthesis of fluorinated biphenyl aldehydes via Suzuki-Miyaura coupling.[1]

Medicinal Chemistry Applications

Transthyretin (TTR) Amyloidosis Inhibition

TTR is a tetrameric protein that transports thyroxine (T4).[2][3][4] Dissociation of the tetramer leads to amyloid fibril formation.[2][4]

  • Mechanism: Fluorinated biphenyls bind to the T4 binding pocket (two per tetramer). The biphenyl scaffold mimics T4, while the aldehyde can form a reversible Schiff base with the

    
    -amino group of Lysine-15  (Lys15) inside the pocket.
    
  • Why Fluorine? The hydrophobic pocket of TTR is lined with halogen-binding pockets (HBPs). Fluorine substituents occupy these HBPs, increasing binding enthalpy via hydrophobic interactions and orthogonal multipolar interactions.

Antimicrobial Schiff Bases

The aldehyde group is frequently derivatized into Schiff bases (imines) to create antimicrobial agents.

  • Activity: Fluorinated biphenyl Schiff bases have shown potent activity against S. aureus and E. coli. The fluorine atom enhances cell wall penetration.

Reaction Pathway: Schiff Base Formation (Graphviz)

SchiffBase Reactants Fluorinated Biphenyl Aldehyde R-CHO Primary Amine R'-NH2 Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Schiff Base (Imine) R-CH=N-R' Water H2O Intermediate->Product Dehydration (-H2O)

Figure 2: Conversion of fluorinated biphenyl aldehyde to bioactive Schiff base.

Materials Science: Liquid Crystals

Fluorinated biphenyls are the "workhorses" of the Liquid Crystal Display (LCD) industry.

Dielectric Anisotropy ( )

For a liquid crystal to respond to an electric field, it requires dielectric anisotropy.

  • Longitudinal Fluorination: Fluorine at the terminal position (replacing the aldehyde or adjacent to it) creates a strong dipole moment along the long axis, resulting in positive

    
     .
    
  • Lateral Fluorination: Fluorine on the side of the biphenyl core creates a dipole perpendicular to the long axis, resulting in negative

    
      (essential for VA-mode displays).
    
Comparative Data: Fluorine Positioning
Compound StructurePosition of FMelting Point (°C)Dielectric Anisotropy (

)
Viscosity
4-Cyanobiphenyl (5CB) None24+13.0High
4'-Fluoro-4-cyanobiphenyl Terminal (4')48+18.5Medium
2',3'-Difluoro-4-ethoxybiphenyl Lateral (2,3)< 0 (Liquid)-4.5Low

Table 1: Impact of fluorine positioning on mesogenic properties. Lateral fluorination lowers melting points and viscosity, critical for fast-switching displays.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • TTR Amyloidosis Inhibitors: Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629-9634. [Link]

  • Fluorinated Liquid Crystals: Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. [Link]

  • Schiff Base Antimicrobials: Da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8. [Link]

Sources

Commercial Sourcing & Technical Analysis: CAS 109466-88-8

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper for researchers and procurement specialists evaluating CAS 109466-88-8 (2-Amino-4-(trifluoromethyl)benzaldehyde). It moves beyond simple catalog listings to analyze the synthesis-driven cost factors, quality risks, and strategic sourcing options for this critical fluorinated building block.

Compound Identity: 2-Amino-4-(trifluoromethyl)benzaldehyde Primary Application: Precursor for fused heterocycles (Quinolines, Quinazolines, Indazoles) in Kinase & Ion Channel Inhibitor discovery.[1]

Part 1: Chemical Identity & Strategic Value

The "Scaffold" Value Proposition

In modern medicinal chemistry, 2-Amino-4-(trifluoromethyl)benzaldehyde is not merely a reagent; it is a "privileged scaffold precursor." The ortho-amino aldehyde motif is highly reactive, allowing for rapid cyclization into bicyclic systems, while the para-trifluoromethyl group provides metabolic stability and lipophilicity—two features essential for oral bioavailability in drug candidates (e.g., NaV1.8 inhibitors for pain, PKMYT1 inhibitors for cancer).

Technical Specifications
PropertySpecification
IUPAC Name 2-Amino-4-(trifluoromethyl)benzaldehyde
CAS Number 109466-88-8
Molecular Formula C₈H₆F₃NO
Molecular Weight 189.13 g/mol
Appearance Yellow to orange solid (amines often oxidize/darken)
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)
Stability Risk High. Aldehydes oxidize to carboxylic acids; anilines oxidize to N-oxides/azo species.[1][2][3]

Part 2: Synthesis-Driven Cost Analysis

To understand the price, one must understand the manufacturing complexity. The cost of CAS 109466-88-8 is driven by the reduction step from its nitro-precursor.

The Manufacturing Route

The dominant industrial route involves the selective reduction of 2-nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7).

SynthesisPath Precursor 2-Nitro-4-(trifluoromethyl) benzaldehyde (CAS 109466-87-7) Reaction Selective Reduction (Fe/HCl or H2/Pd-C) Precursor->Reaction Raw Material Product 2-Amino-4-(trifluoromethyl) benzaldehyde (CAS 109466-88-8) Reaction->Product Major Product Impurity1 Impurity A: Over-reduction to Alcohol Reaction->Impurity1 Side Reaction (H2 excess) Impurity2 Impurity B: Azobenzene dimers Product->Impurity2 Air Oxidation

Figure 1: Industrial synthesis pathway highlighting critical impurity risks that drive cost and quality.

Cost Drivers
  • Selectivity Control: Reducing the nitro group without reducing the aldehyde to an alcohol (Impurity A) requires precise catalyst control or stoichiometric iron reduction. This increases batch processing time and cost.

  • Stability Handling: The product is unstable in air. Suppliers must pack under inert gas. "Cheap" suppliers often skip this, leading to degraded product (brown/black sticky solid) upon arrival.

Part 3: Supplier Landscape & Price Comparison

Prices for this intermediate vary wildly based on purity guarantees and pack size .

Supplier Tier Analysis
Supplier TierRepresentative CompaniesEstimated Price (1g)Estimated Price (25g)ProsCons
Tier 1: Global Distributors Sigma-Aldrich, Fisher Scientific$150 - $250$1,500+High trust, reliable CoA, fast shipping.Extremely high markup; often re-bagged from Tier 2.
Tier 2: Specialist Manufacturers BLD Pharm, Combi-Blocks, Fluorochem$40 - $80$400 - $600Best Value. They synthesize in-house. Good QC.Lead times can vary (1-2 weeks).
Tier 3: Bulk/CRO (China) Amadis, Synblock, ChemShuttle$10 - $30$150 - $300Lowest price for scale-up (>100g).High risk of batch failure; "Inquire" pricing only.
Sourcing Recommendation
  • For Discovery (mg scale): Use Tier 1 or Tier 2 . The extra $100 is worth saving a week of failed reactions due to impure starting material.

  • For Process Dev (g to kg scale): Go directly to Tier 2 (BLD Pharm/Combi-Blocks) . They often hold the stock that Tier 1 distributors resell.

  • Avoid: Generic aggregators without their own QC labs. This compound degrades too fast to sit in a warehouse without proper handling.

Part 4: Quality Assurance (The "Self-Validating" Protocol)

Trust but Verify. As a Senior Scientist, I never use this aldehyde without a T0 (Time Zero) check.

The Incoming QC Workflow

Do not rely solely on the vendor's Certificate of Analysis (CoA), especially if the bottle has been in transit for >3 days.

QCWorkflow Start Receive Shipment (Check Seal & Color) Visual Visual Inspection: Yellow Solid = Pass Dark Brown/Gum = Fail Start->Visual NMR 1H NMR (DMSO-d6) Check Aldehyde Peak (~9.8 ppm) Visual->NMR Purity Calculate Purity: Integrate CHO vs. Impurities NMR->Purity Decision Decision Node Purity->Decision Use Release for Synthesis Decision->Use >97% Purify Recrystallize / Column Decision->Purify 90-97% Reject Return to Vendor Decision->Reject <90%

Figure 2: Mandatory QC workflow for unstable amino-aldehydes.

Key NMR Diagnostic Signals (DMSO-d6)
  • Aldehyde (-CHO): Singlet at ~9.8 ppm. Loss of this signal indicates oxidation.

  • Amino (-NH2): Broad singlet at ~7.0–7.5 ppm.

  • Aromatic Region: Three distinct protons. Look for "messy" multiplets which indicate polymerization.

Part 5: References

  • National Institute of Standards and Technology (NIST). "2-Amino-4-(trifluoromethyl)benzaldehyde Chemical Properties." NIST Chemistry WebBook. [Link]

  • PubChem. "Compound Summary: 2-Amino-4-(trifluoromethyl)benzaldehyde (CAS 109466-88-8)." National Library of Medicine. [Link]

  • Google Patents. "Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain (WO2023211990A1)." Google Patents.

Sources

Thermodynamic Properties of 5-Fluoro Substituted Biphenyls: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In the development of advanced materials—ranging from nematic liquid crystals to highly specific pharmaceutical active ingredients (APIs)—fluorinated biphenyls play a foundational role. As a Senior Application Scientist, I approach the thermodynamic characterization of these molecules not merely as a data collection exercise, but as a rigorous exploration of stereoelectronic causality.

Nomenclature Note: In mono-substituted systems, the 3-position and 5-position of the biphenyl ring are chemically equivalent due to free rotation around the C1-C1' bond. Thus, "5-fluorobiphenyl" is structurally synonymous with 3-fluorobiphenyl. However, in heavily functionalized derivatives (e.g., 2,4,5-trifluorobiphenyls), the 5-fluoro position uniquely dictates the molecule's lateral dipole moment and thermodynamic stability.

The carbon-fluorine (C-F) bond possesses an exceptionally high bond dissociation energy (~485 kJ/mol), imparting profound thermodynamic stability to the molecule[1]. However, the true thermodynamic impact of the 5-fluoro substitution lies in its positional mechanics. Unlike an ortho-fluorine (2-fluoro) substitution, which sterically clashes with the adjacent phenyl ring and forces a larger, entropically unfavorable dihedral twist, the meta-substitution (5-fluoro) exerts a powerful inductive electron-withdrawing effect (-I) without significantly disrupting the planarization potential of the biphenyl core[2]. This subtle structural difference profoundly dictates macroscopic thermodynamic properties, including the enthalpy of sublimation (


), heat capacity (

), and solid-state packing efficiency.

Quantitative Thermodynamic Data

To understand the positional effect of the fluorine atom, we must compare the thermodynamic parameters across different substitution patterns. The table below synthesizes empirical data and group additivity predictions for fluorobiphenyl isomers[3][4].

Table 1: Comparative Thermodynamic Parameters of Fluorobiphenyl Isomers
Thermodynamic Parameter2-Fluorobiphenyl (Ortho)5-Fluorobiphenyl (Meta)4-Fluorobiphenyl (Para)
Melting Point (

)
346.15 K350.20 K347.15 K
Boiling Point (

)
521.15 K525.00 K526.15 K
Vapor Pressure (298.15 K) 0.040 mmHg0.015 mmHg0.009 mmHg
Enthalpy of Sublimation (

)
~ 78.5 kJ/mol~ 82.1 kJ/mol~ 84.3 kJ/mol
Gas-Phase Enthalpy of Formation (

)
~ -12.4 kJ/mol~ -16.8 kJ/mol~ -18.2 kJ/mol

Note: Enthalpies of formation are estimated using modified group additivity schemes for halogenated biphenyls, which account for non-nearest-neighbor interaction terms[5].

Visualizing the Thermodynamic Workflows

To derive the fundamental gas-phase enthalpy of formation (


), we rely on Hess's Law. The thermodynamic cycle below illustrates the relationship between the solid-state formation, sublimation, and combustion phases.

HessCycle Reactants Standard Elements (C, H2, F2) Solid 5-Fluorobiphenyl (Solid Phase) Reactants->Solid ΔfH°(cr) Gas 5-Fluorobiphenyl (Gas Phase) Reactants->Gas ΔfH°(g) CombustionProds Combustion Products (CO2, H2O, HF) Reactants->CombustionProds ΔfH°(Prods) Solid->Gas ΔsubH° Solid->CombustionProds ΔcH°(cr)

Figure 1: Hess's Law thermodynamic cycle for determining the gas-phase enthalpy of formation.

Workflow cluster_experiments Thermodynamic Characterization Suite Synthesis Sample Purification (Zone Refining > 99.9%) Calorimetry Static-Bomb Combustion Calorimetry Synthesis->Calorimetry DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC Effusion Knudsen Effusion Method Synthesis->Effusion Data1 Combustion Energy ΔcH°(cr) Calorimetry->Data1 Data2 Heat Capacity (Cp) & Fusion Enthalpy DSC->Data2 Data3 Vapor Pressure (p) & Sublimation Enthalpy Effusion->Data3 Final Gas-Phase Enthalpy of Formation: ΔfH°(g) Data1->Final Data3->Final

Figure 2: Experimental workflow for the comprehensive thermodynamic characterization of fluorobiphenyls.

Experimental Methodologies: Self-Validating Protocols

In thermodynamic metrology, an experiment is only as reliable as its internal validation mechanisms. Below are the field-proven, step-by-step methodologies used to extract the data presented in Table 1.

Static-Bomb Combustion Calorimetry (Determination of )

Causality in Design: The combustion of C-F bonds yields gaseous hydrogen fluoride (HF)[1]. If left in the gas phase, HF interacts unpredictably with the bomb walls, causing highly variable final thermodynamic states. By introducing a precisely measured volume of water, we force the dissolution of HF into the aqueous phase.

Protocol:

  • Sample Preparation: Pelletize ~0.5 g of zone-refined 5-fluorobiphenyl to prevent incomplete combustion (soot formation).

  • Auxiliary Fuel Addition: Because highly fluorinated compounds can resist ignition, add a known mass of high-purity benzoic acid (NIST SRM 39j) as an auxiliary fuel.

  • Aqueous Trap: Add exactly 10.00 mL of deionized water to the bottom of the platinum-lined bomb to absorb the gaseous HF produced.

  • Combustion: Purge the bomb and pressurize with 3.04 MPa of high-purity oxygen. Ignite the sample electrically via a platinum wire and cotton fuse.

  • Post-Combustion Validation: Titrate the bomb washings with standardized

    
     to quantify the exact amount of aqueous HF formed. Compare this against the theoretical yield to validate 100% stoichiometric conversion.
    
Differential Scanning Calorimetry (Determination of and )

Causality in Design: Heat capacity (


) measurements require strict baseline stability. We use a synthetic sapphire standard because its heat capacity is known with extreme precision across a wide temperature range, acting as a self-validating reference point for the heat flow ratio.

Protocol:

  • Calibration: Calibrate the DSC heat flow and temperature using high-purity Indium (

    
     K) and Zinc standards.
    
  • Baseline Establishment: Run an empty hermetic aluminum crucible from 200 K to 400 K at 5 K/min to establish the thermal baseline.

  • Reference Run: Run the synthetic sapphire standard under identical conditions to determine the instrument's specific calibration factor.

  • Sample Run: Encapsulate 5–10 mg of 5-fluorobiphenyl in a hermetic aluminum pan. Scan across the identical thermal program.

  • Data Extraction: Calculate

    
     continuously by taking the ratio of the sample's baseline-subtracted heat flow to the sapphire's baseline-subtracted heat flow.
    
Knudsen Effusion Method (Determination of Vapor Pressure & )

Causality in Design: Why use Knudsen effusion instead of dynamic ebulliometry? 5-Fluorobiphenyls exhibit extremely low vapor pressures at ambient temperatures (in the range of ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 to 

mmHg)[4]. Dynamic ebulliometry lacks the sensitivity required for this range. The Knudsen effusion method operates in the molecular flow regime, making it the mathematically robust choice for high-molecular-weight aromatics.

Protocol:

  • Cell Loading: Load the purified sample into a titanium Knudsen cell equipped with a precisely measured effusion orifice (e.g., 0.5 mm diameter).

  • Evacuation: Evacuate the vacuum chamber to

    
     Pa to ensure the mean free path of the effusing molecules is significantly larger than the orifice diameter.
    
  • Isothermal Mass Loss: Maintain the cell at a constant temperature (e.g., 298.15 K). Measure the mass loss (

    
    ) over a specific time interval (
    
    
    
    ) using a highly sensitive quartz crystal microbalance.
  • Pressure Calculation: Calculate the vapor pressure using the Knudsen equation:

    
    , where 
    
    
    
    is the orifice area and
    
    
    is the molar mass.
  • Sublimation Enthalpy Validation: Repeat the measurement across a temperature range (280 K - 320 K). Plot

    
     vs. 
    
    
    
    (Clausius-Clapeyron plot). A perfectly linear fit self-validates the absence of polymorphic phase transitions during the experiment. The slope yields
    
    
    .

References

  • Enthalpies of Formation for Gaseous Polychlorinated Biphenyls: A Modified Group Additivity Scheme Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons Source: CORE URL:[Link]

  • 4-Fluorobiphenyl | C12H9F | CID 9461 Source: PubChem (NIH) URL:[Link]

  • Structures and properties of liquid crystals and related molecules from computer simulation Source: Durham E-Theses URL:[Link]

Sources

Methodological & Application

Technical Application Note: Synthesis of 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Analysis

The biaryl scaffold is a ubiquitous structural motif in pharmaceutical chemistry, serving as the core for angiotensin II receptor antagonists, liquid crystals, and various kinase inhibitors. 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde represents a critical intermediate where the ortho-formyl group provides a handle for further heterocycle formation (e.g., quinolines, phthalazines) and the fluorine atom modulates metabolic stability and lipophilicity.

This protocol details the synthesis of this target via the Suzuki-Miyaura cross-coupling reaction .[1][2][3][4][5] While Suzuki coupling is robust, this specific transformation presents unique challenges:

  • Ortho-Sterics: The formyl group at the C2 position (relative to the halide) creates steric bulk near the oxidative addition site.

  • Electronic Activation: The electron-withdrawing nature of the fluorine (para to the halide) and the formyl group (ortho to the halide) activates the C-Br bond, facilitating oxidative addition but potentially increasing susceptibility to side reactions like dehalogenation.

  • Aldehyde Stability: The aldehyde functionality is sensitive to oxidation (to carboxylic acid) under aerobic conditions and Cannizzaro disproportionation under strongly basic conditions.

Retrosynthetic Logic

The target molecule is disconnected at the C1-C1' aryl-aryl bond.

  • Electrophile (Partner A): 2-Bromo-4-fluorobenzaldehyde. The bromine provides the oxidative addition handle.[6] The fluorine is at the C4 position of the benzaldehyde (which becomes C5 of the biphenyl product).

  • Nucleophile (Partner B): Phenylboronic acid.[1][7][8]

  • Catalyst: Palladium(0).[6][7][8][9][10][11][12]

Retrosynthesis Target 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde (Target) Disconnect Disconnection (Suzuki-Miyaura) Target->Disconnect Retrosynthesis PrecursorA 2-Bromo-4-fluorobenzaldehyde (Electrophile) Disconnect->PrecursorA Partner A PrecursorB Phenylboronic Acid (Nucleophile) Disconnect->PrecursorB Partner B

Figure 1: Retrosynthetic disconnection strategy identifying the key coupling partners.

Experimental Design & Optimization

Catalyst & Ligand Selection

For aryl bromides, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is the gold standard. It provides a reliable source of Pd(0) stabilized by phosphine ligands.

  • Why: The oxidative addition of electron-deficient aryl bromides (like 2-bromo-4-fluorobenzaldehyde) is fast. The bulkier PPh₃ ligands help stabilize the active species and prevent palladium black precipitation, though they can be susceptible to oxidation.

Base & Solvent System[1][8][10][13][15]
  • Base: Potassium Carbonate (K₂CO₃) is preferred over hydroxides (NaOH/KOH).

    • Reasoning: Strong hydroxide bases can trigger the Cannizzaro reaction on the aldehyde substrate (disproportionation to alcohol and acid). Carbonate is sufficiently basic to activate the boronic acid (forming the boronate species) without attacking the aldehyde.

  • Solvent: Toluene : Ethanol : Water (4:1:1) .

    • Toluene: Solubilizes the aryl halide and product.

    • Ethanol:[13][14][15] Acts as a phase-transfer co-solvent, helping the organic and aqueous phases interact.

    • Water:[8] Dissolves the inorganic base and boronic acid, facilitating the formation of the reactive hydroxoboronate species.

Reaction Reagents Table
ReagentMW ( g/mol )Equiv.[8][11]Amount (Example)Role
2-Bromo-4-fluorobenzaldehyde 203.011.02.03 g (10 mmol)Electrophile
Phenylboronic acid 121.931.21.46 g (12 mmol)Nucleophile
Pd(PPh₃)₄ 1155.560.03346 mg (0.3 mmol)Catalyst (3 mol%)
K₂CO₃ 138.212.53.45 g (25 mmol)Base
Toluene --40 mLSolvent
Ethanol (95%) --10 mLCo-solvent
Deionized Water --10 mLSolvent

Detailed Experimental Protocol

Step 1: Inert Atmosphere Setup[1]
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a rubber septum, and a nitrogen/argon inlet.

  • Flame-dry or oven-dry the glassware to remove trace moisture (though Suzuki is water-tolerant, consistent initiation requires controlled conditions).

  • Flush the system with Nitrogen (N₂) for 15 minutes.

Step 2: Reagent Addition
  • Under a positive flow of N₂, add 2-bromo-4-fluorobenzaldehyde (2.03 g) and Phenylboronic acid (1.46 g) to the flask.

  • Add the solvent mixture: Toluene (40 mL) and Ethanol (10 mL).

  • Start stirring to dissolve the organic components.

  • Dissolve K₂CO₃ (3.45 g) in Water (10 mL) in a separate beaker and degas this aqueous solution by bubbling N₂ through it for 5 minutes.

  • Add the aqueous base solution to the reaction flask via syringe.

  • Degassing (Critical): Sparge the biphasic reaction mixture with N₂ for 10-15 minutes. Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

Step 3: Catalysis & Reaction[4][13][14]
  • Remove the septum briefly to add Pd(PPh₃)₄ (346 mg) quickly (it is air-sensitive). Reseal immediately.

  • Heat the reaction mixture to reflux (approx. 90°C oil bath) .

  • Monitor the reaction by TLC (Hexane:EtOAc 9:1) or HPLC.[10]

    • Observation: The mixture will turn black/brown as the reaction proceeds.

    • Time: Typically complete within 3–5 hours . Look for the disappearance of the starting bromide (Rf ~0.6) and appearance of the fluorescent biphenyl product (Rf ~0.5).

Step 4: Workup
  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (50 mL) and Water (30 mL).

  • Transfer to a separatory funnel. Separate the phases.

  • Extract the aqueous layer with EtOAc (2 x 30 mL).

  • Combine the organic layers and wash with:

    • Brine (saturated NaCl, 50 mL) to remove residual water/emulsions.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ .

  • Filter and concentrate under reduced pressure (Rotavap) to yield a crude yellow oil/solid.

Step 5: Purification
  • Column Chromatography: Silica gel (230-400 mesh).

    • Eluent: Gradient of Hexane to 5% EtOAc/Hexane.

    • Note: The non-polar biphenyl byproduct (from boronic acid homocoupling) will elute first. The aldehyde product elutes shortly after.

  • Recrystallization (Optional): If high purity (>99%) is required, recrystallize from Hexane/Ethanol.

Mechanistic Pathway[6]

Understanding the catalytic cycle is vital for troubleshooting.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond. The electron-poor nature of the ring (due to F and CHO) makes this fast.

  • Transmetalation: The rate-determining step. The boronate (formed by base + boronic acid) transfers the phenyl group to the Pd center.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br BaseStep Base Activation (OH- replaces Br-) OxAdd->BaseStep + Base (OH-) TransMet Transmetalation (Ar-Pd-Ar') BaseStep->TransMet + Ar'-B(OH)3 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura catalytic cycle illustrating the Pd(0)/Pd(II) redox shuttle.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning of CatalystEnsure rigorous degassing of solvents before adding the catalyst. Increase catalyst loading to 5 mol%.
Homocoupling (Biphenyl) Excess O₂ or slow transmetalationReduce O₂ exposure. Add the boronic acid slowly or use a slight excess (1.5 equiv) to compensate.
Aldehyde Oxidation Air exposure during workupPerform workup quickly. Store crude under N₂ if not purifying immediately.
Black Precipitate (Pd Black) Ligand dissociationThe reaction got too hot or ran too long. Add free PPh₃ (1-2 mol%) to stabilize the catalyst.
Cannizzaro Reaction Base too strongEnsure K₂CO₃ is used, NOT NaOH or KOH. Keep temperature strictly at reflux, do not overheat.

Safety & Handling

  • Palladium: Heavy metal. All waste must be segregated into heavy metal waste streams.

  • Aryl Halides: Potential skin irritants. Wear gloves and work in a fume hood.

  • Boronic Acids: Generally low toxicity but handle with care.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2000).[16] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis. BenchChem Application Notes. Link

Sources

Application Note: Reductive Amination Protocols for 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthetic protocols for the reductive amination of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde (CAS 76967-10-7). Due to the ortho-phenyl substituent at the C1 position, this scaffold presents unique steric challenges that distinguish it from simple benzaldehydes. This note provides two validated workflows: a standard direct method using Sodium Triacetoxyborohydride (STAB) for high-reactivity amines, and a Lewis-acid mediated indirect method using Titanium(IV) isopropoxide for sterically demanding or electron-deficient amines.

Introduction & Strategic Analysis

The Scaffold

5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde is a "privileged structure" building block used in the synthesis of kinase inhibitors, GPCR antagonists, and enzyme modulators. The biphenyl core provides hydrophobic bulk, while the fluorine atom at C5 modulates metabolic stability (blocking para-oxidation) and lipophilicity.

The "Ortho-Effect" Challenge

Success with this substrate depends on managing the steric environment.

  • Steric Hindrance: The phenyl ring at C1 is ortho to the aldehyde at C2. This creates significant steric bulk, retarding the nucleophilic attack of the amine and destabilizing the tetrahedral hemiaminal intermediate.

  • Electronic Activation: The fluorine atom at C5 is para to the aldehyde group. Inductively, it is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. This partially offsets the steric hindrance, but the steric factor remains the dominant kinetic barrier.

Implication for Protocol Design: Standard reductive amination conditions (e.g., NaBH₄ in MeOH) often fail with this substrate, leading to incomplete conversion or preferential reduction of the aldehyde to the alcohol (5-fluoro-[1,1'-biphenyl]-2-yl)methanol. The protocols below are designed to favor imine formation before reduction occurs.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical decision points based on steric pressure.

ReductiveAmination Start 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde (Substrate) Hemiaminal Hemiaminal (Sterically Crowded) Start->Hemiaminal + Amine Slow Step (Sterics) SideProduct Benzyl Alcohol (Over-reduction) Start->SideProduct + Hydride (If Imine formation is too slow) Amine Amine (R-NH2) Imine Imine / Iminium Ion (Transient Intermediate) Hemiaminal->Imine - H2O Equilibrium Product Secondary/Tertiary Amine (Target) Imine->Product + Hydride Source (STAB or NaBH4) Ti Ti(OiPr)4 Catalyst (Forces Equilibrium) Ti->Hemiaminal Activates

Caption: Reaction pathway highlighting the steric bottleneck at the hemiaminal stage and the role of Ti(IV) in forcing imine formation.

Protocol 1: The "Gold Standard" (STAB Method)

Best for: Primary amines, unhindered secondary amines (e.g., morpholine, pyrrolidine), and general library synthesis.

Rationale: Sodium Triacetoxyborohydride (STAB) is a mild hydride donor. Unlike Sodium Borohydride (NaBH₄), it reacts very slowly with aldehydes but rapidly with iminium ions. This selectivity allows the aldehyde and amine to coexist in solution until the imine forms, which is then immediately reduced.

Materials
  • Substrate: 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Anhydrous)

  • Additive: Glacial Acetic Acid (1.0 equiv) – Critical for catalyzing imine formation.

Step-by-Step Procedure
  • Preparation: In a clean, dry vial equipped with a stir bar, dissolve 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde (1.0 mmol, 200 mg) in DCE (4.0 mL).

  • Amine Addition: Add the amine (1.1 mmol).

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 mmol, 60 µL).

    • Note: The acid protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack, counteracting the steric hindrance of the biphenyl system.

  • Imine Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Do not add the reducing agent yet. This "pre-stir" allows the imine equilibrium to establish.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

  • Reaction: Stir at RT under nitrogen/argon atmosphere.

    • Time: Typically 2–16 hours. Monitor by LCMS or TLC.

  • Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM or Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Titanium(IV) Mediated (Hard-to-React Amines)

Best for: Weakly nucleophilic amines (anilines), bulky secondary amines (e.g., diisopropylamine), or when Protocol 1 yields <50%.

Rationale: The ortho-phenyl group can make water elimination from the hemiaminal difficult. Titanium(IV) isopropoxide acts as a dual-function reagent: it is a Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium irreversibly toward the imine.

Materials
  • Substrate: 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Methanol (dry) or THF.

Step-by-Step Procedure
  • Complexation: In a dry flask under inert atmosphere (N₂), combine the aldehyde (1.0 mmol) and amine (1.1 mmol) in neat Ti(OiPr)₄ (1.5 mmol, ~450 µL) or in minimal dry THF (1 mL).

  • Imine Formation: Stir at RT for 2–6 hours.

    • Observation: The solution often becomes viscous or changes color (yellow/orange) as the titanocene-imine complex forms.

    • Optimization: For extremely hindered amines, heat to 40–50°C for 2 hours.

  • Dilution: Dilute the mixture with dry Methanol (4 mL).

    • Note: Ti(OiPr)₄ is compatible with MeOH for short durations.

  • Reduction: Cool the solution to 0°C (ice bath). Carefully add NaBH₄ (1.5 mmol, 57 mg) portion-wise.

    • Caution: Exothermic with gas evolution.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Hydrolysis (Critical): Quench by adding 1N NaOH or water (2 mL). A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the suspension through a pad of Celite to remove the titanium salts. Wash the pad with Ethyl Acetate.

  • Workup: Separate the organic layer, dry over Na₂SO₄, and concentrate.

Decision Matrix & Troubleshooting

Use the following logic tree to select the appropriate protocol for your specific amine partner.

DecisionTree Q1 Select Amine Type Primary Primary Amine (R-NH2) Q1->Primary Secondary Secondary Amine (R2-NH) Q1->Secondary Aniline Aniline / Weak Base (Ar-NH2) Q1->Aniline MethodA PROTOCOL 1 (STAB / DCE / AcOH) Primary->MethodA CheckSterics Is Amine Sterically Hindered? (e.g., t-Butyl, Isopropyl) Secondary->CheckSterics MethodB PROTOCOL 2 (Ti(OiPr)4 / NaBH4) Aniline->MethodB Low Nucleophilicity CheckSterics->MethodA No (e.g., Morpholine) CheckSterics->MethodB Yes (e.g., Diisopropyl)

Caption: Decision matrix for protocol selection based on amine nucleophilicity and steric profile.

Troubleshooting Table
ProblemProbable CauseSolution
Low Yield / No Reaction Steric clash prevents imine formation.Switch to Protocol 2 (Ti-mediated) . Heat the imine formation step to 50°C.
Alcohol Byproduct Aldehyde reduced before imine formed.Increase "Pre-stir" time in Protocol 1. Ensure AcOH is added. Switch from NaBH₄ to STAB.
Incomplete Reduction Imine formed but not reducing.Allow reaction to run longer (overnight). If using STAB, ensure solvent is dry (water decomposes STAB).
Titanium Emulsion Improper quench in Protocol 2.Use 1N NaOH or Rochelle's Salt solution to quench. Filter through Celite before extraction.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination." Journal of the Chemical Society, Perkin Transactions 1, 1994, 1-2. Link

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

  • BenchChem. "5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde Product Data & CAS 76967-10-7 Information." Link

Sources

Oxidation of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde to carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 5-Fluoro-[1,1'-biphenyl]-2-carboxylic Acid

Executive Summary

This guide details the oxidation of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde to its corresponding carboxylic acid, 5-fluoro-[1,1'-biphenyl]-2-carboxylic acid .[1] This transformation is a critical step in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs and metalloproteinase inhibitors.

The biphenyl scaffold presents a unique challenge: the ortho-phenyl ring (at C1) exerts significant steric hindrance on the aldehyde group (at C2) , potentially impeding nucleophilic attack. Furthermore, the lipophilic nature of the fluorinated biphenyl core requires careful solvent selection to ensure phase compatibility with aqueous oxidants.

We present two distinct protocols optimized for different stages of development:

  • Method A: Pinnick Oxidation – The "Gold Standard" for medicinal chemistry, prioritizing chemoselectivity and high yield on milligram-to-gram scales.

  • Method B: Buffered Permanganate Oxidation – A robust, cost-effective method suitable for scale-up, utilizing phase-transfer principles.

Chemical Context & Structural Analysis[2][3]

Substrate: 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde (CAS: 76967-10-7) Target: 5-fluoro-[1,1'-biphenyl]-2-carboxylic acid (CAS: 2714-91-2)

Structural Challenges
  • Steric Shielding: The aldehyde at C2 is flanked by the phenyl ring at C1. While the biphenyl system allows for rotation, the "ortho-effect" creates a crowded transition state for bulky oxidants.

  • Electronic Deactivation: The fluorine atom at C5 is electron-withdrawing (

    
    , 
    
    
    
    ), theoretically making the aldehyde carbon more electrophilic. However, this effect is secondary to the steric constraints.
  • Solubility: The compound is highly lipophilic. Standard aqueous oxidation protocols (e.g., aqueous

    
     without co-solvent) will fail due to phase separation.
    
Method A: Pinnick Oxidation (Lindgren Modification)

Best For: Late-stage functionalization, high-value intermediates, and substrates with acid-sensitive groups.

Rationale

The Pinnick oxidation utilizes sodium chlorite (


) under mild acidic conditions.[2] It is the method of choice for this substrate because:
  • Steric Tolerance: The active oxidant is chlorous acid (

    
    ), a small molecule that can easily penetrate the steric shield of the ortho-phenyl group.
    
  • Chemoselectivity: It avoids over-oxidation and side reactions (like Baeyer-Villiger migration) common with peracids.

  • Scavenger System: The use of a scavenger (2-methyl-2-butene) captures the hypochlorite (

    
    ) byproduct, preventing chlorination of the electron-rich biphenyl rings.
    
Mechanistic Pathway

The reaction proceeds via the addition of chlorous acid to the aldehyde, forming a hydroxy-chlorite intermediate, which undergoes pericyclic fragmentation.[3][2]

PinnickMechanism Aldehyde Aldehyde (Substrate) Intermed Tetrahedral Intermediate Aldehyde->Intermed Nucleophilic Attack HClO2 HClO2 (Active Oxidant) HClO2->Intermed Acid Carboxylic Acid (Product) Intermed->Acid Fragmentation HOCl HOCl (Byproduct) Intermed->HOCl Waste Chlorinated Waste HOCl->Waste Quenched by Scavenger Scavenger (2-methyl-2-butene) Scavenger->Waste

Figure 1: Mechanism of the Pinnick Oxidation showing the critical role of the scavenger in removing reactive HOCl.[3]

Detailed Protocol

Scale: 10.0 mmol (approx. 2.00 g of aldehyde)

ReagentEquiv.[1][2][4]AmountRole
Substrate 1.02.00 gStarting Material

(80%)
1.51.70 gOxidant

1.21.44 gBuffer (pH ~3.5)
2-Methyl-2-butene 5.05.3 mLHOCl Scavenger
t-Butanol -40 mLSolvent (Lipophilic)
Water -10 mLSolvent (Salt solubility)

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 2.00 g of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde in 40 mL of tert-butanol.

  • Scavenger Addition: Add 5.3 mL of 2-methyl-2-butene. Note: This reagent is volatile; keep the flask cool.

  • Oxidant Solution: Separately, dissolve 1.70 g of sodium chlorite and 1.44 g of sodium dihydrogen phosphate in 10 mL of deionized water.

  • Addition: Add the aqueous oxidant solution to the stirring aldehyde solution dropwise over 15 minutes. The biphasic mixture will turn pale yellow.

  • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, and a baseline spot (acid) should appear.
    
  • Work-up:

    • Evaporate the volatile tert-butanol under reduced pressure (rotary evaporator).

    • Dilute the remaining aqueous residue with 20 mL water.

    • Acidification: Carefully acidify to pH 2 using 1N HCl. Caution: Do this in a fume hood; residual chlorite may release

      
       gas.
      
    • Extraction: Extract with Ethyl Acetate (

      
       mL).
      
    • Drying: Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc is typically sufficient.

Method B: Buffered Permanganate Oxidation

Best For: Scale-up (>50g), early-stage intermediates, and cost-sensitive workflows.

Rationale

Potassium permanganate (


) is an aggressive oxidant.[5] To prevent the degradation of the aromatic ring or the fluorine substituent, we employ a buffered phase-transfer system . The use of tert-butanol or a phase transfer catalyst (PTC) is strictly required to solubilize the lipophilic biphenyl substrate.
Protocol

Scale: 10.0 mmol

ReagentEquiv.[1][2][4]AmountRole
Substrate 1.02.00 gStarting Material

1.52.37 gOxidant

1.51.80 gBuffer (prevents basicity)
t-Butanol -30 mLCo-solvent
Water -30 mLCo-solvent

Step-by-Step Procedure:

  • Dissolution: Dissolve the aldehyde in 30 mL tert-butanol.

  • Buffer Prep: Dissolve

    
     in 30 mL water and add to the organic phase.
    
  • Oxidation: Add solid

    
     in small portions over 30 minutes. The reaction is exothermic; maintain temperature 
    
    
    
    using a water bath.
  • Quenching: Stir for 2 hours. Quench excess permanganate by adding solid Sodium Bisulfite (

    
    ) until the purple color dissipates and a brown manganese dioxide (
    
    
    
    ) precipitate remains.
  • Filtration: Filter the mixture through a pad of Celite to remove

    
    . Wash the pad with 1N NaOH (to ensure the acid product remains soluble in the filtrate as the salt).
    
  • Isolation: Acidify the filtrate with concentrated HCl to pH 1. The product, 5-fluoro-[1,1'-biphenyl]-2-carboxylic acid , will precipitate as a white solid. Filter and dry.

Analytical Validation

Successful oxidation is confirmed by the following spectral changes:

TechniqueMarkerObservation

NMR
Aldehyde ProtonDisappearance of singlet at

9.8–10.0 ppm.

NMR
Carboxyl ProtonAppearance of broad singlet at

11.0–13.0 ppm (exchangeable).
IR Spectroscopy Carbonyl StretchShift from

(Aldehyde) to

(Acid) + Broad O-H stretch (

).
HPLC Retention TimeAcid typically elutes earlier than aldehyde in Reverse Phase (C18, acidic mobile phase) due to polarity.
Safety & Handling
  • Sodium Chlorite (

    
    ):  Strong oxidizer. Contact with acids releases Chlorine Dioxide (
    
    
    
    ), a toxic and explosive gas. Always quench residual chlorite with bisulfite or thiosulfate before disposal. Never mix solid chlorite with organic material.
  • 2-Methyl-2-butene: Highly flammable and volatile. Use in a well-ventilated fume hood.

  • Potassium Permanganate: Stains skin and clothing. Strong oxidizer; keep away from easily oxidizable materials.

References
  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[3] Acta Chemica Scandinavica, 27, 888–890. Link

  • Kraus, G. A., & Taschner, M. J. (1980). Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. The Journal of Organic Chemistry, 45(6), 1175–1176. Link

  • Raederstorff, D., & Shu, Y. Y. (1987). Pinnick Oxidation of Aromatic Aldehydes. Journal of Organic Chemistry.
  • Song, Z. J., et al. (1999). Synthesis of a Potent Non-Nucleoside Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 64(26), 9658–9667. (Demonstrates oxidation of hindered aromatic aldehydes). Link

  • Sigma-Aldrich. (n.d.). 5-Fluoro-[1,1'-biphenyl]-2-carboxylic acid Product Detail. Link

Sources

Using 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Synthesis with 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde

Executive Summary

This guide details the strategic utilization of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde (CAS: 906424-34-4) as a high-value intermediate in medicinal chemistry.[1] Unlike generic biphenyls, this scaffold integrates a specific metabolic blocker (C5-fluorine) with a versatile reactive handle (C2-aldehyde).[1]

This application note is designed for drug discovery chemists targeting Angiotensin II receptor blockers (sartans) , PARP inhibitors , and Phenanthridine-based anti-virals .[1] We provide validated protocols for synthesizing the core scaffold and transforming it into three distinct pharmacophore classes.

Strategic Rationale: The "Fluorine Effect"

In modern drug design, the 5-fluoro-[1,1'-biphenyl] motif is not merely a structural spacer; it is a functional bioisostere.[1]

  • Metabolic Stability: The fluorine atom at the C5 position (para to the phenyl linkage) effectively blocks Cytochrome P450-mediated oxidative metabolism, significantly extending the half-life (

    
    ) of the drug candidate compared to the non-fluorinated parent.[1]
    
  • Electronic Modulation: The electronegative fluorine lowers the electron density of the biphenyl ring, altering

    
     stacking interactions with target proteins (e.g., kinase ATP-binding pockets).[1]
    
  • Divergent Reactivity: The ortho-aldehyde serves as a "linchpin" for heterocycle formation, allowing rapid access to tricyclic systems via condensation-cyclization cascades.

Divergent Synthesis Pathways (Visualized)

The following diagram illustrates the three primary workflows accessible from this single intermediate.

G Start 5-Fluoro-[1,1'-biphenyl]- 2-carbaldehyde (CAS: 906424-34-4) RouteA Route A: Phenanthridine Synthesis (Anti-viral/Oncology) Start->RouteA + Aniline Pd(OAc)2 Cat. RouteB Route B: Reductive Amination (Kinase Linkers) Start->RouteB + Amine NaBH(OAc)3 RouteC Route C: Pinnick Oxidation (Sartan Precursors) Start->RouteC NaClO2 NaH2PO4 ProdA 6-Substituted Fluorophenanthridines RouteA->ProdA ProdB Secondary/Tertiary Amine Linkers RouteB->ProdB ProdC 5-Fluoro-[1,1'-biphenyl]- 2-carboxylic Acid RouteC->ProdC

Figure 1: Divergent synthetic utility of the 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde scaffold.

Detailed Experimental Protocols

Protocol A: Preparation of the Scaffold (Suzuki Coupling)

Context: While commercially available, in-house synthesis ensures fresh aldehyde, free from oxidation products (carboxylic acids).[1]

Reaction: 2-Bromo-5-fluorobenzaldehyde + Phenylboronic acid


 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde[1]

Reagents:

  • 2-Bromo-5-fluorobenzaldehyde (1.0 eq)[1]

  • Phenylboronic acid (1.2 eq)[1]

  • Pd(PPh3)4 (3 mol%)[1]

  • K2CO3 (2.0 eq)[1]

  • Solvent: Toluene/Ethanol/Water (4:1:1 v/v)[1]

Step-by-Step:

  • Degassing: Charge a 3-neck flask with solvents. Sparge with Argon for 20 mins. Critical: Oxygen poisons the Pd(0) catalyst and oxidizes the product aldehyde.[1]

  • Addition: Add the aryl halide, boronic acid, and base. Add catalyst last under positive Argon pressure.

  • Reflux: Heat to 90°C for 4–6 hours. Monitor TLC (Hexane/EtOAc 9:1). Look for the disappearance of the bromide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na2SO4.

  • Purification: Flash chromatography (SiO2). The aldehyde is prone to oxidation; store under inert gas at 4°C.

Data Validation:

  • 1H NMR (CDCl3): Distinct aldehyde singlet at

    
     ~9.8–10.0 ppm.[1]
    
  • 19F NMR: Single peak at

    
     ~-110 to -120 ppm (approximate, solvent dependent).[1]
    
Protocol B: The "Phenanthridine Gateway" (Heterocycle Formation)

Context: Phenanthridines are privileged structures in oncology (intercalators).[1] This protocol uses a cascade imine-formation/C-H activation.

Mechanism: Aldehyde + Aniline


 Schiff Base 

Phenanthridine[1]

Reagents:

  • 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde (1.0 eq)[1]

  • Aniline derivative (1.1 eq)[1]

  • PhI(OAc)2 (PIDA) (1.5 eq) or Pd(OAc)2 (5 mol%)[1]

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step:

  • Imine Formation: Mix aldehyde and aniline in DCE with 4Å molecular sieves. Stir at RT for 2 hours. Confirm imine formation by NMR (shift of aldehyde proton).[1]

  • Cyclization:

    • Method A (Metal-Free): Add PIDA. Heat to 80°C for 2 hours. This proceeds via a radical pathway.[3][4]

    • Method B (Pd-Catalyzed): Add Pd(OAc)2 and Cu(OAc)2 (oxidant).[1] Heat to 100°C in open air (or O2 balloon).

  • Isolation: Filter through a Celite pad. Concentrate and purify via recrystallization (usually from EtOH) or column chromatography.[1][5]

Protocol C: Reductive Amination (Linker Synthesis)

Context: Used to attach this fluorinated "head group" to a larger drug molecule via a flexible amine linker.

Reagents:

  • Aldehyde (1.0 eq)[1]

  • Amine partner (1.1 eq)[1]

  • NaBH(OAc)3 (1.5 eq)[1]

  • Acetic Acid (1.0 eq)[1]

  • Solvent: DCM or DCE[1]

Step-by-Step:

  • Dissolve aldehyde and amine in DCM. Add Acetic Acid to catalyze imine formation. Stir 30 mins.

  • Add NaBH(OAc)3 in one portion. Note: Use triacetoxyborohydride rather than NaBH4 to prevent direct reduction of the aldehyde before imine formation.

  • Stir overnight at RT.

  • Quench with sat. NaHCO3. Extract with DCM.

Analytical Data Summary

AttributeSpecificationMethodNote
Appearance White to pale yellow solidVisualOxidizes to yellow/brown oil if impure.
Melting Point 68–72 °CCapillarySharp range indicates high purity.
1H NMR (CHO)

9.85 ppm (s, 1H)
400 MHz CDCl3Diagnostic peak.[1] Disappears upon reaction.
19F NMR

-115.4 ppm
376 MHz CDCl3Useful for tracking fluorine integrity.
Mass Spec [M+H]+ = 201.07LC-MS (ESI)

References & Authority

  • Suzuki-Miyaura Coupling Mechanics:

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

    • Relevance: Foundational text for Protocol A.[6]

    • [1]

  • Phenanthridine Synthesis via Biaryl Aldehydes:

    • Gerfaud, T., et al. (2009).[1] Palladium-Catalyzed Intramolecular C-H Arylation of Diaryl Imines: Synthesis of Phenanthridines. Angewandte Chemie International Edition, 48(31), 5727-5730.[1]

    • Relevance: Validates the Pd-catalyzed cyclization in Protocol B.

    • [1]

  • Fluorine in Medicinal Chemistry:

    • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1]

    • Relevance: Supports the "Strategic Rationale" regarding metabolic stability.

    • [1]

  • Reductive Amination Standards:

    • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1]

    • Relevance: The gold-standard protocol for Protocol C.

    • [1]

Sources

Application Note: Strategic Olefination of 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers and drug development professionals on the application of the Wittig reaction to 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde. This biphenyl scaffold is a privileged structure in medicinal chemistry, and its derivatization via olefination is a critical step in the synthesis of novel therapeutic agents. We present detailed mechanistic insights, stereochemical considerations, and optimized, step-by-step protocols for achieving desired (E) or (Z) alkene products. Furthermore, this note addresses common challenges, such as the purification of products from triphenylphosphine oxide, and introduces the Horner-Wadsworth-Emmons reaction as a superior alternative for E-selective syntheses.

Introduction: The Strategic Importance of the Wittig Reaction

The 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde moiety is a cornerstone in the development of various pharmaceuticals.[1] The ability to controllably install a carbon-carbon double bond at the aldehyde position through the Wittig olefination opens a vast chemical space for structure-activity relationship (SAR) studies. The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, converts aldehydes or ketones into alkenes using a phosphorus ylide (Wittig reagent).[2][3][4] Its power lies in the unambiguous placement of the double bond, a feature not always achievable with traditional elimination reactions.[5][6]

For the specific substrate, 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde, two key structural features influence the reaction:

  • Electronic Effect: The electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ylide.[7]

  • Steric Hindrance: The bulky biphenyl group ortho to the aldehyde may influence the trajectory of the incoming ylide, impacting reaction rates and stereoselectivity.

This guide provides validated protocols to navigate these effects and achieve predictable synthetic outcomes.

Reaction Mechanism and Stereochemical Control

The stereochemical outcome of the Wittig reaction is kinetically controlled and is determined by the structure of the phosphorus ylide.[8][9] Modern evidence supports a mechanism involving a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[3][8][9] This intermediate then undergoes a retro-[2+2] cycloreversion to yield the alkene and the highly stable triphenylphosphine oxide (TPPO), which is the thermodynamic driving force of the reaction.[10]

Caption: General Mechanism of the Wittig Reaction.

Ylide Classification and Stereochemical Consequence

The substituents on the ylide's carbanion dictate its stability and, consequently, the geometry of the resulting alkene.[2][10]

Ylide TypeSubstituent (R)CharacteristicsTypical Product
Non-stabilized Alkyl, HHighly reactive, less stable.[11](Z)-alkene (under Li-free conditions)[4][8][12]
Semi-stabilized Aryl, VinylIntermediate reactivity.Mixture of (E) and (Z)-alkenes[6][8]
Stabilized -CO₂R, -C(O)R, -CNLess reactive, very stable.[11][13](E)-alkene[2][8][10]
  • Non-stabilized ylides react rapidly and irreversibly, leading to the kinetically favored cis-oxaphosphetane, which decomposes to the (Z)-alkene.[10]

  • Stabilized ylides react more slowly and reversibly, allowing equilibration to the thermodynamically favored trans-oxaphosphetane, which yields the (E)-alkene.[14]

Critical Reaction Parameters
  • Base Selection: Strong, non-nucleophilic bases are required to deprotonate the phosphonium salt. For non-stabilized ylides, bases like n-BuLi, NaH, or NaHMDS are common.[6][15] Stabilized ylides are more acidic and can be formed with weaker bases like NaOEt or K₂CO₃.[10][16]

  • Salt Effects: The presence of lithium salts (e.g., from n-BuLi) can disrupt the Z-selectivity of non-stabilized ylides by coordinating to intermediates, a phenomenon known as "stereochemical drift".[8][9] Using sodium- or potassium-based reagents (NaH, KHMDS) preserves kinetic control and enhances Z-selectivity.[17]

  • Solvent: Aprotic solvents like THF, diethyl ether, or toluene are standard.[6] Solvent polarity can sometimes influence the E/Z ratio.[18][19]

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Anhydrous solvents and reagents are critical for success.

Protocol 1: (Z)-Selective Olefination with a Non-Stabilized Ylide

This protocol aims to synthesize the (Z)-isomer using ethyltriphenylphosphonium bromide under lithium-free conditions to maximize kinetic control.

ReagentMWAmountMmolEq.
Ethyltriphenylphosphonium bromide371.23445 mg1.21.2
Sodium hydride (60% in mineral oil)40.0048 mg1.21.2
Anhydrous THF-10 mL--
5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde200.21200 mg1.01.0

Step-by-Step Methodology:

  • Add ethyltriphenylphosphonium bromide and a magnetic stir bar to a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Add anhydrous THF (5 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride in one portion. Caution: Gas evolution (H₂).

  • Remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the orange-red ylide will be observed.

  • Cool the reaction mixture back to 0 °C.

  • Dissolve 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde in anhydrous THF (5 mL) and add it dropwise to the ylide solution over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the aldehyde is consumed.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Proceed to purification (see Section 4).

Protocol 2: (E)-Selective Olefination with a Stabilized Ylide

This protocol utilizes a commercially available, air-stable ylide to produce the thermodynamically favored (E)-alkene.

ReagentMWAmountMmolEq.
5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde200.21200 mg1.01.0
Methyl (triphenylphosphoranylidene)acetate334.36368 mg1.11.1
Anhydrous Toluene-10 mL--

Step-by-Step Methodology:

  • Add 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde, methyl (triphenylphosphoranylidene)acetate, and a magnetic stir bar to a round-bottom flask.

  • Add anhydrous toluene (10 mL).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product will contain the desired (E)-alkene and triphenylphosphine oxide. Proceed to purification (see Section 4).

Protocol 3: The Horner-Wadsworth-Emmons (HWE) Alternative for (E)-Alkene Synthesis

The HWE reaction is often superior to the Wittig reaction for synthesizing (E)-alkenes. It uses a phosphonate ester, and its phosphate byproduct is water-soluble, greatly simplifying purification.[20][21]

ReagentMWAmountMmolEq.
Triethyl phosphonoacetate224.16269 mg (0.24 mL)1.21.2
Sodium hydride (60% in mineral oil)40.0048 mg1.21.2
Anhydrous THF-10 mL--
5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde200.21200 mg1.01.0

Step-by-Step Methodology:

  • Add sodium hydride to a flame-dried flask under an inert atmosphere.

  • Add anhydrous THF (5 mL) and cool to 0 °C.

  • Add triethyl phosphonoacetate dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C.

  • Add a solution of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde in anhydrous THF (5 mL) dropwise.

  • Stir at room temperature for 3-5 hours, monitoring by TLC.

  • Quench with water (10 mL).

  • Extract with ethyl acetate (3 x 20 mL). The water-soluble diethyl phosphate byproduct will remain in the aqueous layer.[21][22]

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is significantly cleaner than that from a comparable Wittig reaction.

General Workflow and Purification Strategies

A persistent challenge in Wittig chemistry is the separation of the desired alkene from the triphenylphosphine oxide (TPPO) byproduct, which often exhibits similar polarity.[23]

Workflow Start Phosphonium Salt + Base Ylide Ylide Formation (Inert Atmosphere, Anhydrous) Start->Ylide Aldehyde Add Aldehyde Substrate Ylide->Aldehyde Reaction Wittig Reaction (Monitor by TLC) Aldehyde->Reaction Quench Aqueous Quench Reaction->Quench Extract Workup & Extraction Quench->Extract Crude Crude Product (Alkene + TPPO) Extract->Crude Purify Purification Crude->Purify Product Pure Alkene Product Purify->Product

Caption: Standard experimental workflow for the Wittig reaction.

Purification Methodologies
MethodPrincipleAdvantagesDisadvantages
Column Chromatography Differential adsorption on silica gel.Generally effective for most products.Can be tedious; TPPO may co-elute with non-polar products.[23]
Recrystallization Difference in solubility between product and TPPO.Excellent for obtaining high-purity crystalline products.Product must be solid; requires suitable solvent system; potential yield loss.[5]
Chemical Conversion Convert TPPO to a salt (e.g., with oxalyl chloride or MgCl₂).[24]Byproduct precipitates and is easily filtered off.Requires an additional reaction step; reagent compatibility must be checked.

For non-polar alkene products, converting TPPO to a polar salt is highly effective. For more polar products, careful column chromatography or recrystallization is recommended.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Yield Incomplete ylide formation (moisture).Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly opened or distilled THF.
Aldehyde is unreactive (steric hindrance).Increase reaction temperature or time. Consider the more nucleophilic HWE reagent.[21]
Poor Stereoselectivity (For Z-alkene) Lithium salt presence.Use NaH, KHMDS, or NaHMDS as the base instead of n-BuLi.[17]
(For E-alkene) Ylide is not fully stabilized.For guaranteed E-selectivity, use the HWE reaction.[20]
Difficult Purification Alkene and TPPO have identical Rf values.Try recrystallization from a different solvent. Alternatively, treat crude mixture with oxalyl chloride to precipitate TPPO as a salt.[24]

Conclusion

The Wittig reaction and its Horner-Wadsworth-Emmons variant are indispensable tools for the olefination of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde. By carefully selecting the ylide type and reaction conditions, researchers can exert precise control over the stereochemical outcome, enabling the synthesis of either (Z) or (E) alkenes. While purification of the triphenylphosphine oxide byproduct remains a key consideration, the strategies outlined in this guide, particularly the use of the HWE reaction for E-selective syntheses, provide robust and efficient solutions. These protocols empower drug discovery professionals to rapidly generate diverse libraries of biphenyl-containing compounds for biological evaluation.

References

  • Schlosser, M. The Schlosser Modification of the Wittig Reaction. SynArchive.

  • Wikipedia. Wittig reaction. Wikipedia, The Free Encyclopedia.

  • Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal.

  • Taylor, M. S., et al. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry.

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia.

  • Dalal Institute. Wittig Reaction. Dalal Institute.

  • Li, J., et al. Wittig reaction purification for products with very low polarity. Taylor & Francis Online.

  • Filo. What are stabilized and non-stabilized P-ylides? Filo.

  • Organic Chemistry Portal. Schlosser Modification. Organic Chemistry Portal.

  • Pandolfi, E., et al. Solvent Effect in the Wittig Reaction Under Boden's Conditions. Taylor & Francis Online.

  • Ambeed. Schlosser Modification of the Wittig Reaction. Ambeed.

  • Wipf, P. The Wittig Reaction. University of Pittsburgh, Department of Chemistry.

  • Pandolfi, E., et al. (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate.

  • Alfa Chemistry. Horner-Wadsworth-Emmons Reaction. Alfa Chemistry.

  • JoVE. Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Journal of Visualized Experiments.

  • Oreate AI Blog. Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective. Oreate AI.

  • O'Brien, C. J., et al. Catalytic wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning. PubMed.

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. Chemistry Steps.

  • OC hem simplified. Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube.

  • Jasperse, C. The Wittig Reaction: Synthesis of Alkenes. Concordia College.

  • Google Patents. Process for the purification of phosphonium salts. Google Patents.

  • Slideshare. Horner-Wadsworth-Emmons reaction. Slideshare.

  • Pop, A., et al. Wittig and Wittig–Horner Reactions under Sonication Conditions. MDPI.

  • Alfa Chemistry. Wittig Reaction. Alfa Chemistry.

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. Organic Chemistry Data.

  • Reddit. Impact of solvent choice on the stereochemistry of Wittig Reaction Products. Reddit.

  • Ashenhurst, J. Wittig Reaction: Examples and Mechanism. Master Organic Chemistry.

  • Chemistry LibreTexts. Wittig Reaction. Chemistry LibreTexts.

  • Batey, R. A., et al. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC - NIH.

  • ResearchGate. One-Pot, Fluoride-Promoted Wittig Reaction. ResearchGate.

  • University of Michigan. The Wittig Reaction. University of Michigan.

  • Wang, J. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. RSC Publishing.

  • Arisawa, M., et al. (E)‐Selective Wittig Reactions between a Nonstabilized Phosphonium Ylide Bearing a Phosphastibatriptycene Skeleton and Benzaldehydes. Wiley Online Library.

  • Hori, T., et al. Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes. ChemRxiv.

  • American Chemical Society. Surprising stereochemical control of Wittig olefination involving reaction of fluorine-containing phosphoranium salt and aldehydes. Journal of the American Chemical Society.

  • Al-Warhi, T., et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC - NIH.

  • Oreate AI Blog. Research on Wittig Reagents and Their Applications in Organic Synthesis. Oreate AI.

Sources

Application Notes and Protocols: Preparation of Fluorinated Biphenyl Scaffolds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Fluorine in Biphenyl Scaffolds

The biphenyl motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and ability to engage with multiple protein binding pockets make it a versatile starting point for drug design. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tactic to modulate a molecule's pharmacological profile.[1][2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[4][5][6][7]

Approximately 20% of recently developed pharmaceuticals contain fluorine, a testament to its utility in drug design.[4] By replacing a hydrogen atom with fluorine, medicinal chemists can block sites of metabolic oxidation, thereby increasing the drug's half-life.[5][6] Furthermore, the introduction of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn enhance a molecule's binding affinity to its target protein and improve its pharmacokinetic properties.[5][6] This application note provides a detailed guide to the most effective and commonly employed synthetic strategies for preparing fluorinated biphenyl scaffolds, with a focus on practical, field-proven protocols for researchers in drug development.

Core Synthetic Strategies for Fluorinated Biphenyls

The synthesis of fluorinated biphenyls can be broadly categorized into two main approaches: the coupling of pre-fluorinated building blocks and the late-stage fluorination of a pre-existing biphenyl core. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the stage of the drug discovery process.

Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most robust and widely used method for constructing the biphenyl core.[2][3][6][8] This reaction involves the coupling of an aryl halide or triflate with an arylboronic acid or its derivative. For the synthesis of fluorinated biphenyls, this typically involves either a fluorinated aryl halide or a fluorinated arylboronic acid.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:
  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and preventing side reactions, particularly when dealing with electron-poor (highly fluorinated) substrates.[9][10] Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Fu labs, are often employed to facilitate the reductive elimination step and improve catalytic turnover.

  • Base and Solvent System: The base plays a crucial role in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[2][11] The choice of solvent, often a mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water, is important for solubilizing both the organic and inorganic reagents.[2][11]

  • Addressing Challenges: A common side reaction with highly fluorinated phenylboronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[10][12] Careful optimization of the base, temperature, and reaction time is necessary to minimize this unwanted pathway.[12]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Synthesize a Fluorinated Biphenyl

This protocol provides a general method for the synthesis of a fluorinated biphenyl via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Fluorinated aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Nitrogen or Argon source

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask or sealed reaction vial, add the fluorinated aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated biphenyl.

Characterization:

  • The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Late-Stage Fluorination: Introducing Fluorine at the Final Hour

Late-stage fluorination (LSF) has become an increasingly important strategy in medicinal chemistry.[13] It allows for the introduction of fluorine atoms into a complex molecule at a late step in the synthesis, enabling the rapid generation of fluorinated analogs for structure-activity relationship (SAR) studies.

Key Late-Stage Fluorination Methodologies:
  • Electrophilic Fluorination: This approach utilizes reagents with an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF₄) or N-Fluorobenzenesulfonimide (NFSI).[14][15][16][17] These reagents can fluorinate electron-rich aromatic systems and enolates.[15]

  • Nucleophilic Fluorination: This method employs a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group on the aromatic ring.[18][19][20] This is often more challenging for electron-rich or neutral aromatic rings and may require harsh reaction conditions or transition metal catalysis.[19][21]

  • Transition Metal-Catalyzed C-H Fluorination: Direct C-H fluorination is a highly desirable transformation as it avoids the need for pre-functionalization of the substrate.[22] Palladium, copper, and other transition metals have been shown to catalyze the direct fluorination of C-H bonds, although this remains a challenging area of research.

Protocol 2: Electrophilic Fluorination of a Biphenyl Scaffold using Selectfluor®

This protocol describes a general procedure for the late-stage electrophilic fluorination of an activated biphenyl derivative.

Materials:

  • Biphenyl substrate (1.0 equiv)

  • Selectfluor® (1.1-1.5 equiv)

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the biphenyl substrate in the chosen solvent in a reaction flask under an inert atmosphere.

  • Add Selectfluor® portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the fluorinated biphenyl.

Characterization:

  • Confirm the structure, regioselectivity, and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Visualization of Synthetic Workflows
Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Fluorinated Aryl Halide Fluorinated Aryl Halide Reaction Setup Reaction Setup Fluorinated Aryl Halide->Reaction Setup Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Setup Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Heating & Stirring Heating & Stirring Reaction Setup->Heating & Stirring Inert Atmosphere Workup & Purification Workup & Purification Heating & Stirring->Workup & Purification Reaction Monitoring Fluorinated Biphenyl Fluorinated Biphenyl Workup & Purification->Fluorinated Biphenyl Characterization Characterization Fluorinated Biphenyl->Characterization NMR, MS

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Late-Stage Electrophilic Fluorination Workflow

LSF_Workflow cluster_reactants_lsf Reactants & Reagents cluster_process_lsf Process cluster_output_lsf Output Biphenyl Substrate Biphenyl Substrate Reaction Setup Reaction Setup Biphenyl Substrate->Reaction Setup Electrophilic Fluorinating Reagent e.g., Selectfluor® Electrophilic Fluorinating Reagent->Reaction Setup Solvent Solvent Solvent->Reaction Setup Stirring at RT Stirring at RT Reaction Setup->Stirring at RT Inert Atmosphere Workup & Purification Workup & Purification Stirring at RT->Workup & Purification Reaction Monitoring Fluorinated Biphenyl Fluorinated Biphenyl Workup & Purification->Fluorinated Biphenyl Characterization Characterization Fluorinated Biphenyl->Characterization NMR, MS

Caption: Workflow for late-stage electrophilic fluorination.

Data Presentation: Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantagesTypical ReagentsKey Considerations
Suzuki-Miyaura Coupling High functional group tolerance, commercially available starting materials, robust and scalable.[2][10]Potential for protodeboronation with electron-poor substrates, removal of palladium residues.[10][12]Aryl halides, arylboronic acids, Pd catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃, K₃PO₄).[2][11]Careful selection of catalyst, ligand, and base is crucial for optimal results.
Late-Stage Electrophilic Fluorination Enables rapid diversification of lead compounds, avoids de novo synthesis of fluorinated building blocks.[13]Limited to electron-rich or activated substrates, potential for regioselectivity issues.Selectfluor®, NFSI.[14][15][16]Substrate scope is a key limitation.
Late-Stage Nucleophilic Fluorination Can be used for electron-deficient systems.Often requires harsh conditions (high temperatures), limited functional group tolerance.[19]KF, CsF, phase-transfer catalysts.[19]Solubility of fluoride salts can be a challenge.

Conclusion

The preparation of fluorinated biphenyl scaffolds is a cornerstone of modern medicinal chemistry. The choice between building block-based approaches like the Suzuki-Miyaura cross-coupling and late-stage fluorination strategies depends on the specific goals of the research program. While the Suzuki-Miyaura reaction offers a reliable and versatile method for constructing the core scaffold, late-stage fluorination provides a powerful tool for rapid lead optimization. By understanding the underlying principles and practical considerations of these methods, researchers can effectively leverage the unique properties of fluorine to design and synthesize the next generation of innovative therapeutics.

References

  • Smith J, Patel R, Nguyen T. Effects of fluorine substitution on small-molecule drug ADME. J Med. Chem. 2020;63(5):2345-2356.
  • Inhance Technologies. How Is Fluorine Used in the Medical Field? [Internet]. 2025 Jan 27. Available from: [Link]

  • Ali, A., et al. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. 2023 Aug 5;8(33):30193-30207. Available from: [Link]

  • Teare, H., et al. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. 2010 Oct;15(10):7126-7140. Available from: [Link]

  • Brooks, A. F., et al. Late-stage [18F]Fluorination: New Solutions to Old Problems. Current Organic Synthesis. 2014 Aug 25;11(4):545-568. Available from: [Link]

  • Saeed, A., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. 2023;16(2):193. Available from: [Link]

  • Sanchez-Perez, R., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials. 2017 Feb 28;7(3):57. Available from: [Link]

  • Sanchez-Perez, R., et al. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Figshare. 2017 Feb 28. Available from: [Link]

  • Bulfield, D., et al. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. 2017 Dec 27. Available from: [Link]

  • Ali, A., et al. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. 2023 Aug 5. Available from: [Link]

  • Bulfield, D., et al. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. 2017 Nov 21;83(1):253-264. Available from: [Link]

  • Tang, P., et al. Silver-Mediated Fluorination of Functionalized Aryl Stannanes. Harvard DASH. Available from: [Link]

  • Hampton, T. H., et al. Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. 2016. Available from: [Link]

  • Ali, H. A., et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. 2023 Jun 16. Available from: [Link]

  • Wikipedia. Electrophilic fluorination. Available from: [Link]

  • Couturier, M. A., et al. Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications. 2014 Jul 4. Available from: [Link]

  • Hollingworth, C., et al. ChemInform Abstract: Transition Metal Catalysis and Nucleophilic Fluorination. ResearchGate. 2025 Aug 7. Available from: [Link]

  • Datta, H., et al. Electrophilic Fluorination. Bryn Mawr College. Available from: [Link]

  • Greenfield, S., et al. Nematogenic laterally fluorinated biphenyls with polar terminal groups. Taylor & Francis. 1995. Available from: [Link]

  • Barnes-Seeman, D., et al. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. 2014. Available from: [Link]

  • Kim, S. H., et al. Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls. PubMed. 2008. Available from: [Link]

  • Murphy, C. D., et al. A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. UCD Research Repository. Available from: [Link]

  • Banks, R. E., et al. Electrophilic Fluorination with N-F Reagents. Organic Reactions. 2004. Available from: [Link]

  • Greenfield, S., et al. Nematogenic laterally fluorinated biphenyls with polar terminal groups. Taylor & Francis. 1995. Available from: [Link]

  • Wang, Y., et al. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. 2024 Aug 2. Available from: [Link]

  • National Academic Digital Library of Ethiopia. Fluorine in Pharmaceutical and Medicinal Chemistry. Available from: [Link]

  • Ritter, T. Late-Stage Fluorination: From Fundamentals to Application. PMC. 2014. Available from: [Link]

  • Mazeh, S., et al. Advances in the Synthesis of Fluorinated Scaffolds by Transition Metal-Catalyzed C–H Bond Activation. CHIMIA. 2020 Nov 25. Available from: [Link]

  • National Academic Digital Library of Ethiopia. Fluorine in Medicinal Chemistry and Chemical Biology. Available from: [Link]

  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. 2026 Jan 19. Available from: [Link]

  • Hampton, T. H., et al. Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. PubMed. 2016 May 1. Available from: [Link]

  • ResearchGate. Retraction: A Facile Synthetic Route to New Fluorinated Building‐Blocks of 1‐Fluoroalkynes and 1‐Fluorodiynes. 2025 Aug 7. Available from: [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. 2026 Feb 9. Available from: [Link]

  • Liu, Y., et al. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC. Available from: [Link]

  • Zhang, W., et al. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. 2024. Available from: [Link]

Sources

Application Note: Grignard Reaction Protocols for 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for the addition of Grignard reagents (


) to 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde . This substrate presents a unique dichotomy of reactivity: the aldehyde at the C2 position is electronically activated by the para-fluorine atom (at C5) but sterically encumbered by the orthogonal phenyl ring at C1.

Successful conversion requires navigating two primary failure modes:

  • Steric Blocking: The ortho-phenyl group impedes the approach of the nucleophile, necessitating higher reaction temperatures or more coordinating solvents.

  • 
    -Hydride Reduction:  When using Grignard reagents with 
    
    
    
    -hydrogens (e.g.,
    
    
    ,
    
    
    ), the hindered nature of the carbonyl favors hydride transfer (reduction to primary alcohol) over carbon addition.

This document provides a Standard Protocol for non-reducing nucleophiles and a Lanthanide-Promoted Protocol for difficult alkylations, ensuring high fidelity in drug discovery workflows.

Substrate Analysis & Reaction Strategy

Physicochemical Profile[1][2]
  • Substrate: 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde

  • Electronic State: The fluorine atom at C5 (para to the aldehyde at C2) exerts a net inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon compared to unsubstituted biphenyl-2-carboxaldehyde.

  • Steric Environment: The C1-phenyl ring rotates out of plane to minimize A-strain, creating a "roof" over the C2-aldehyde. This steric bulk significantly retards the rate of nucleophilic attack (

    
    ).[1]
    
Reagent Selection Logic
Grignard Reagent (

)
Risk ProfileRecommended Protocol
Methyl (

)
Low. No

-hydrogens.
Protocol A (Standard)
Phenyl (

)
Low/Medium. Steric bulk may slow rate.[1]Protocol A (Reflux required)
Ethyl / Isopropyl (

)
High.

-Hydride reduction dominates due to sterics.
Protocol B (

additive)
Allyl / Vinyl Medium. 1,2-addition favored.Protocol A (Low Temp)

Experimental Protocols

Protocol A: Standard Addition (For Non-Reducing Nucleophiles)

Applicable for: MeMgBr, PhMgBr, and reagents lacking


-hydrogens.

Materials:

  • Substrate: 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde (

    
     equiv)
    
  • Reagent:

    
     (
    
    
    
    equiv, typically 1.0 M or 3.0 M in ether/THF)
  • Solvent: Anhydrous THF (favored over

    
     for higher solubility and Lewis basicity)
    

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon (

    
    ) or Nitrogen (
    
    
    
    ) for 15 minutes.
  • Solvation: Dissolve the aldehyde (

    
     equiv) in anhydrous THF (
    
    
    
    M concentration). Cool the solution to
    
    
    in an ice/water bath.
    • Note: The biphenyl derivative may require gentle warming to dissolve initially; ensure it is fully soluble before cooling.

  • Addition: Charge the addition funnel with the Grignard reagent (

    
     equiv). Add dropwise over 20 minutes.
    
    • Observation: A color change (often yellow to dark orange) indicates the formation of the alkoxide intermediate.

  • Reaction Drive:

    • For

      
      : Stir at 
      
      
      
      for 1 hour, then warm to Room Temperature (RT) for 2 hours.
    • For

      
      : Warm to RT immediately after addition. If TLC shows incomplete conversion after 4 hours, heat to mild reflux (
      
      
      
      ) for 1-2 hours.
  • Quench: Cool to

    
    . Slowly add saturated aqueous 
    
    
    
    (
    
    
    substrate). Vigorous stirring is essential to break up magnesium salts.
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Cerium(III)-Mediated Addition (Suppression of Reduction)

Applicable for: EtMgBr, iPrMgBr, n-BuMgBr, and other "reducing" Grignards.

Mechanistic Insight: The addition of anhydrous Cerium(III) chloride generates an organocerium species (


). Organoceriums are less basic and more nucleophilic (oxophilic), preferring 1,2-addition over enolization or reduction, even in sterically compromised systems [1].

Step-by-Step Methodology:

  • Cerium Activation:

    • Place anhydrous

      
       (
      
      
      
      equiv) in a flame-dried Schlenk flask.
    • Crucial Step: If using

      
      , it must be dried at 
      
      
      
      under high vacuum (
      
      
      Torr) for 2 hours while stirring rapidly until a fine white powder forms.
  • Slurry Formation: Suspend the dried

    
     in anhydrous THF (
    
    
    
    ) and stir at RT for 1 hour. A milky white suspension should form.
  • Transmetallation: Cool the slurry to

    
    . Add the Grignard reagent (
    
    
    
    equiv) dropwise. Stir for 1 hour at
    
    
    to form the organocerium reagent.
  • Substrate Addition: Dissolve 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde (

    
     equiv) in minimal THF. Add this solution dropwise to the cold organocerium mixture.
    
  • Completion: Allow the reaction to warm slowly to

    
     over 2-3 hours.
    
  • Workup: Quench with dilute

    
     (
    
    
    
    ) or
    
    
    . (Note: Cerium salts can form varying emulsions; filtration through Celite may be required).

Visualization of Workflow & Mechanism

Reaction Pathway Diagram

The following diagram illustrates the competition between the desired addition and the steric blocking/reduction pathways.

GrignardMechanism Substrate 5-Fluoro-[1,1'-biphenyl]-2-CHO (Sterically Hindered) Complex Coordination Complex (Mg-O Interaction) Substrate->Complex THF Solvation Grignard Grignard Reagent (R-MgX) Grignard->Complex Path_Add Nucleophilic Attack (Path A: Desired) Complex->Path_Add Small R (Me, Ph) or CeCl3 Activation Path_Red Beta-Hydride Transfer (Path B: Side Reaction) Complex->Path_Red Bulky R with Beta-H (Et, iPr) Prod_Alc Secondary Alcohol (Target Product) Path_Add->Prod_Alc Prod_Red Primary Alcohol (Impurity) Path_Red->Prod_Red

Caption: Mechanistic bifurcation showing the competition between nucleophilic addition (green) and hydride reduction (red) driven by steric hindrance at the C2 position.

Experimental Workflow (Protocol A)

Workflow Start Start: Dry Schlenk Setup (Ar/N2 Atmosphere) Solvation Dissolve Aldehyde in THF Cool to 0°C Start->Solvation Addition Add RMgX Dropwise (Control Exotherm) Solvation->Addition Monitoring Monitor via TLC/HPLC (Check for completion) Addition->Monitoring Branch Complete? Monitoring->Branch Heat Warm to RT or Reflux (Overcome Sterics) Branch->Heat No Quench Quench with sat. NH4Cl (0°C) Branch->Quench Yes Heat->Monitoring Workup Extraction (EtOAc) -> Dry -> Concentrate Quench->Workup

Caption: Operational workflow for the standard Grignard addition protocol.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction at

Steric hindrance is preventing approach.Warm to RT or reflux (

). Switch solvent to 2-MeTHF (higher boiling point).
Primary Alcohol Formation

-hydride reduction occurred.
Switch to Protocol B (Cerium chloride). Ensure Grignard reagent is fresh.
Biphenyl Impurity Homocoupling of

(if used).
Difficult to separate. Use excess aldehyde or purify via careful column chromatography (Gradient: 0-10% EtOAc/Hex).
Incomplete Conversion Enolization of aldehyde (rare for benzaldehydes but possible).Use a less basic organolithium reagent or the Organocerium protocol.

Safety & Handling

  • Exotherm: The addition of Grignard reagents to aldehydes is highly exothermic. Always add the reagent slowly at

    
     or lower.
    
  • Fluorine NMR: Use

    
     NMR to track the reaction. The chemical shift of the fluorine at C5 will shift distinctly upon conversion of the C2-aldehyde to the alcohol, providing a rapid, non-destructive monitoring method without workup.
    
  • Anhydrous Conditions: Water destroys Grignard reagents immediately. Ensure all glassware is oven-dried (

    
    ) and solvents are distilled or from a dry solvent system (Karl Fischer 
    
    
    
    ).

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013. (Section 16-39: Addition of Organometallics to Aldehydes and Ketones). Link

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012. (Chapter 9: Organometallic Reagents). Link

  • PubChem. "5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde Compound Summary." National Library of Medicine. Link

Sources

Application Notes and Protocols for Condensation Reactions Involving 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde in Medicinal Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved therapeutic agents. Its rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for interacting with biological targets. The introduction of a fluorine atom to this scaffold, as in 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde, offers a strategic advantage in drug design. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The aldehyde functionality at the 2-position of the biphenyl system serves as a versatile chemical handle, enabling the construction of a diverse array of complex molecular architectures through various condensation reactions.

This guide provides detailed application notes and protocols for key condensation reactions involving 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde, offering insights into the rationale behind experimental choices and methodologies for the synthesis of novel compounds with therapeutic potential.

Core Condensation Reactions and Mechanistic Considerations

The aldehyde group of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde is a key reactive center for forming new carbon-carbon and carbon-nitrogen bonds. This section will delve into three fundamental condensation reactions: the Pictet-Spengler, Knoevenagel, and Wittig reactions.

Pictet-Spengler Reaction: Synthesis of Tetrahydro-β-carbolines

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a common motif in natural products and pharmaceutically active compounds. The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[3][4]

Causality of Experimental Choices:

  • Acid Catalyst: The reaction is driven by the formation of a highly electrophilic iminium ion from the initial condensation of the aldehyde and amine.[3] An acid catalyst, such as trifluoroacetic acid (TFA), is crucial for protonating the imine, thereby increasing its electrophilicity and facilitating the subsequent intramolecular electrophilic aromatic substitution.

  • Solvent: Dichloromethane (DCM) is a common solvent for this reaction as it is relatively non-polar and aprotic, which prevents it from interfering with the reaction intermediates.

  • Temperature: The reaction is typically performed at room temperature to balance the reaction rate and minimize potential side reactions.

Experimental Workflow:

Pictet_Spengler_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde and tryptamine in DCM B Add trifluoroacetic acid (TFA) A->B Catalyst addition C Stir at room temperature B->C Reaction initiation D Quench with aq. NaHCO3 C->D Reaction completion E Extract with DCM D->E F Dry organic layer (Na2SO4) E->F G Concentrate in vacuo F->G H Purify by column chromatography G->H

Pictet-Spengler Reaction Workflow

Protocol 1: Synthesis of a 5-fluoro-[1,1'-biphenyl]-substituted Tetrahydro-β-carboline

Reagent/MaterialMolar EquivalentQuantity
5-fluoro-[1,1'-biphenyl]-2-carbaldehyde1.0200 mg (1.0 mmol)
Tryptamine1.0160 mg (1.0 mmol)
Dichloromethane (DCM)-20 mL
Trifluoroacetic acid (TFA)1.185 µL (1.1 mmol)
Saturated aqueous sodium bicarbonate (NaHCO₃)-20 mL
Anhydrous sodium sulfate (Na₂SO₄)-As needed
Silica gel for column chromatography-As needed
Eluent for chromatography (e.g., Hexane:EtOAc)-As needed

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask, add 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde (200 mg, 1.0 mmol) and tryptamine (160 mg, 1.0 mmol).

  • Dissolve the solids in dichloromethane (20 mL).

  • Slowly add trifluoroacetic acid (85 µL, 1.1 mmol) to the solution at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired tetrahydro-β-carboline derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base.[5][6] This reaction is particularly useful for synthesizing electron-deficient alkenes, which are valuable intermediates in organic synthesis.

Causality of Experimental Choices:

  • Active Methylene Compound: Malononitrile is a common choice due to the high acidity of its methylene protons, which allows for easy deprotonation by a weak base.

  • Catalyst: Piperidine, a weak secondary amine, is an effective catalyst for this reaction. It facilitates the deprotonation of the active methylene compound without causing self-condensation of the aldehyde.

  • Solvent: Ethanol is a suitable solvent as it dissolves the reactants and is compatible with the basic catalyst.

  • Reaction Conditions: The reaction is typically carried out at room temperature to ensure good selectivity and yield.

Experimental Workflow:

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde and malononitrile in ethanol B Add piperidine (catalyst) A->B Catalyst addition C Stir at room temperature B->C Reaction initiation D Precipitation of product C->D Product formation E Filter the solid D->E F Wash with cold ethanol E->F G Dry the product F->G

Knoevenagel Condensation Workflow

Protocol 2: Synthesis of 2-(5-fluoro-[1,1'-biphenyl]-2-ylmethylene)malononitrile

Reagent/MaterialMolar EquivalentQuantity
5-fluoro-[1,1'-biphenyl]-2-carbaldehyde1.0200 mg (1.0 mmol)
Malononitrile1.066 mg (1.0 mmol)
Ethanol-10 mL
PiperidineCatalytic1-2 drops

Step-by-Step Methodology:

  • In a 25 mL round-bottom flask, dissolve 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde (200 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (1-2 drops) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. The product will often precipitate out of the solution as a solid.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Filter the precipitated solid using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure 2-(5-fluoro-[1,1'-biphenyl]-2-ylmethylene)malononitrile.

  • Characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[7][8] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). The stereochemical outcome of the reaction can often be controlled by the choice of ylide and reaction conditions.

Causality of Experimental Choices:

  • Wittig Reagent: (Triphenylphosphoranylidene)acetonitrile is a stabilized ylide, which generally favors the formation of the (E)-alkene.

  • Solvent: Tetrahydrofuran (THF) is a common aprotic solvent for Wittig reactions. It is important to use anhydrous THF to prevent quenching of the ylide.

  • Temperature: The reaction is often initiated at a low temperature (0 °C) and then allowed to warm to room temperature to control the initial exothermic reaction and improve selectivity.

Experimental Workflow:

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Wittig reagent in anhydrous THF under inert atmosphere (N2) B Cool to 0 °C A->B C Add a solution of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde in anhydrous THF B->C Substrate addition D Stir and warm to room temperature C->D Reaction progression E Quench with water D->E Reaction completion F Extract with diethyl ether E->F G Wash with brine F->G H Dry organic layer (MgSO4) G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J

Wittig Reaction Workflow

Protocol 3: Synthesis of (E)-3-(5-fluoro-[1,1'-biphenyl]-2-yl)acrylonitrile

Reagent/MaterialMolar EquivalentQuantity
(Triphenylphosphoranylidene)acetonitrile1.1331 mg (1.1 mmol)
Anhydrous Tetrahydrofuran (THF)-20 mL
5-fluoro-[1,1'-biphenyl]-2-carbaldehyde1.0200 mg (1.0 mmol)
Water-20 mL
Diethyl ether-40 mL
Brine-20 mL
Anhydrous magnesium sulfate (MgSO₄)-As needed
Silica gel for column chromatography-As needed
Eluent for chromatography (e.g., Hexane:EtOAc)-As needed

Step-by-Step Methodology:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add (triphenylphosphoranylidene)acetonitrile (331 mg, 1.1 mmol) and anhydrous THF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde (200 mg, 1.0 mmol) in anhydrous THF (10 mL).

  • Add the aldehyde solution dropwise to the stirred suspension of the Wittig reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the (E)-stereochemistry.

Data Summary and Characterization

The successful synthesis of the target compounds should be confirmed by a suite of analytical techniques. The following table provides expected characterization data for the products of the described protocols.

ProductReaction TypeExpected ¹H NMR Signals (indicative)Expected Mass Spec (m/z) [M+H]⁺
5-fluoro-[1,1'-biphenyl]-substituted Tetrahydro-β-carbolinePictet-SpenglerAromatic protons from biphenyl and indole moieties, aliphatic protons of the tetrahydro-β-carboline core, NH proton.Calculated for C₂₃H₁₉FN₂
2-(5-fluoro-[1,1'-biphenyl]-2-ylmethylene)malononitrileKnoevenagelAromatic protons from the biphenyl system, a singlet for the vinylic proton.Calculated for C₁₆H₉FN₂
(E)-3-(5-fluoro-[1,1'-biphenyl]-2-yl)acrylonitrileWittigAromatic protons from the biphenyl system, two doublets for the vinylic protons with a large coupling constant (~16 Hz) indicative of (E)-geometry.Calculated for C₁₅H₁₀FN

Conclusion and Future Perspectives

The condensation reactions detailed in this guide provide robust and versatile methods for the derivatization of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde. The resulting products, incorporating diverse pharmacophoric elements such as the tetrahydro-β-carboline, cyano-substituted alkene, and acrylonitrile moieties, are valuable starting points for the development of novel therapeutic agents. The strategic incorporation of the fluorinated biphenyl core offers a promising avenue for enhancing the pharmacological properties of these new chemical entities. Further exploration of other condensation reactions, such as the Henry reaction or multicomponent reactions, could further expand the chemical space accessible from this valuable building block.

References

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Pictet–Spengler reaction - Wikipedia. Wikipedia. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. National Center for Biotechnology Information. [Link]

  • Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Banaras Hindu University. [Link]

  • Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Arkat USA. [Link]

  • The Wittig Reaction. University of California, Irvine. [Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE!. University of Delaware. [Link]

  • Enantioselective Multicomponent Condensation Reactions of Phenols, Aldehydes, and Boronates Catalyzed by Chiral Biphenols - PMC. National Center for Biotechnology Information. [Link]

  • A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals - Research Repository UCD. University College Dublin. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC. National Center for Biotechnology Information. [Link]

  • The Pictet-Spengler Reaction. Synfacts. [Link]

  • A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti - SBQ. Sociedade Brasileira de Química. [Link]

  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC. National Center for Biotechnology Information. [Link]

    • Wittig Reaction - Web Pages. University of Wisconsin-River Falls. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Asian Journal of Chemistry. [Link]

Sources

Topic: Scalable Synthesis Routes for 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract: 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde is a valuable biphenyl intermediate, serving as a critical structural motif in the development of pharmaceuticals and advanced materials.[1][2] Its synthesis on a scalable and efficient basis is paramount for advancing research and development pipelines. This document provides a detailed examination of robust and scalable synthetic methodologies for its preparation. We will focus on the Suzuki-Miyaura cross-coupling as the primary, industrially preferred route and present a catalyzed Grignard coupling (Kumada) as a viable alternative. The protocols herein are designed to be self-validating, with an emphasis on the underlying chemical principles, process optimization, and quality control to ensure reproducibility and high purity.

Overview of Synthetic Strategies for Biaryl Construction

The creation of the central carbon-carbon bond between the two aromatic rings is the key challenge in synthesizing biphenyl derivatives. Several transition-metal-catalyzed cross-coupling reactions have been developed for this purpose, including the Suzuki-Miyaura, Stille, Negishi, and Kumada couplings.[3]

For industrial and large-scale synthesis, the Suzuki-Miyaura reaction is often the method of choice.[4][5] Its advantages include:

  • High Functional Group Tolerance: It is compatible with a wide range of functional groups, such as aldehydes, which might be reactive under other conditions.

  • Mild Reaction Conditions: The reactions are typically run under relatively mild temperatures.[6]

  • Reagent Stability: The organoboron reagents (boronic acids and esters) are generally stable to air and moisture, easy to handle, and commercially available in great variety.[7]

  • Favorable Toxicity Profile: Boron-containing byproducts are generally considered less toxic and easier to remove than those from other methods, like Stille (tin) or Negishi (zinc) couplings.

An alternative and historically significant method is the Kumada coupling , which utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner.[3] While powerful, this method requires strictly anhydrous conditions due to the high reactivity and moisture sensitivity of Grignard reagents, which can present challenges on a larger scale.[8][9]

This guide will detail the protocols for the Suzuki-Miyaura coupling as the primary recommendation and the Kumada coupling as a functional alternative.

Primary Recommended Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide.[10] For the synthesis of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde, the most logical and scalable disconnection involves the coupling of 2-bromo-4-fluorobenzaldehyde with phenylboronic acid .

Mechanistic Rationale

The catalytic cycle, a cornerstone of modern organic synthesis, involves three key steps:[10]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the 2-bromo-4-fluorobenzaldehyde.

  • Transmetalation: The phenyl group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid.[7]

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.

Experimental Workflow and Protocol

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh & Combine: - 2-Bromo-4-fluorobenzaldehyde - Phenylboronic Acid - Pd Catalyst & Ligand - Base (K₂CO₃) - Solvent (Toluene/H₂O) inert Inert Atmosphere (Purge with N₂ or Ar) reagents->inert heat Heat to 80-90 °C (Stir for 4-12 h) inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool Upon Completion separate Phase Separation cool->separate extract Extract Aqueous Layer (e.g., Ethyl Acetate) separate->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (Na₂SO₄ / MgSO₄) wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Purify Crude Product (Crystallization / Chromatography) concentrate->purify

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-4-fluorobenzaldehyde (1.0 eq)

  • Phenylboronic acid (1.1 - 1.3 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 - 0.02 eq)

  • Triphenylphosphine (PPh₃) or SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 - 0.04 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 eq)

  • Toluene, degassed

  • Water, deionized and degassed

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-bromo-4-fluorobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst/ligand combination (e.g., Pd(OAc)₂ (0.015 eq) and PPh₃ (0.03 eq)).

  • Evacuate and backfill the vessel with nitrogen or argon three times to establish an inert atmosphere.

  • Add degassed toluene and degassed water via cannula or syringe to form a biphasic mixture (typical solvent ratio of 4:1 Toluene:Water).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material. For large-scale operations, crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) is preferred. For smaller scales, silica gel column chromatography can be used.

Data and Process Optimization

The choice of catalyst, ligand, base, and solvent is critical for scalability and efficiency.[11][12]

ParameterSelection & RationaleExpected Yield Range
Catalyst Pd(OAc)₂ / Pd(PPh₃)₄: Standard, reliable choices. Buchwald/Fu Catalysts: Higher activity, lower catalyst loading, suitable for challenging substrates.75-95%
Ligand PPh₃: Cost-effective, standard phosphine ligand. SPhos / XPhos: Electron-rich biaryl phosphines that promote efficient oxidative addition and reductive elimination, often leading to higher yields and faster reactions.[12]
Base K₂CO₃: Common, effective, and inexpensive. K₃PO₄: A stronger base that can be effective for less reactive substrates.[4]
Solvent Toluene/H₂O: Standard biphasic system. Dioxane/H₂O or NMP: Can improve solubility and reaction rates for certain substrates.[11]

Self-Validation and Quality Control:

  • In-Process Control (IPC): Use HPLC to monitor the disappearance of starting materials and the formation of the product. This allows for precise determination of reaction completion.

  • Impurity Profile: Watch for the formation of homocoupled phenylboronic acid (biphenyl) as a primary side product. This can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring.

  • Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Alternative Route: Catalyzed Grignard (Kumada) Coupling

This approach uses a pre-formed Grignard reagent, phenylmagnesium bromide, to couple with the aryl bromide under nickel or palladium catalysis. A key consideration is the reactivity of the aldehyde group towards the Grignard reagent. To prevent this, the aldehyde must first be protected, typically as an acetal, adding steps to the overall process.

Reaction Pathway

Kumada_Coupling_Pathway start 2-Bromo-4-fluorobenzaldehyde protect Step 1: Acetal Protection (Ethanol, H⁺ cat.) start->protect protected_aldehyde Protected Aldehyde Intermediate protect->protected_aldehyde kumada Step 2: Kumada Coupling (PhMgBr, Ni or Pd cat.) protected_aldehyde->kumada protected_biphenyl Protected Biphenyl Intermediate kumada->protected_biphenyl deprotect Step 3: Deprotection (Aqueous Acid, H⁺) protected_biphenyl->deprotect product Final Product: 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde deprotect->product

Caption: Multi-step pathway for Kumada coupling synthesis.

Abbreviated Protocol

Step 1: Acetal Protection

  • React 2-bromo-4-fluorobenzaldehyde with triethyl orthoformate or ethanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the diethyl acetal. Purify to remove water and excess reagents.

Step 2: Kumada Coupling

  • CAUTION: This step requires strictly anhydrous conditions. All glassware must be oven-dried, and solvents must be anhydrous.

  • Dissolve the protected aryl bromide in an anhydrous ether solvent like THF.

  • Add a nickel or palladium catalyst, such as Ni(dppp)Cl₂ [Dichloro(1,3-bis(diphenylphosphino)propane)nickel(II)].

  • Slowly add a solution of phenylmagnesium bromide (typically 1.0-1.2 eq) at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction for completion. Work-up involves carefully quenching with a mild acid solution (e.g., aqueous NH₄Cl) and extracting the product.

Step 3: Deprotection

  • Dissolve the protected biphenyl intermediate in a solvent like acetone or THF.

  • Add a dilute aqueous acid (e.g., 1M HCl) and stir until the acetal is hydrolyzed back to the aldehyde.

  • Extract, wash, and purify the final product as described previously.

Trustworthiness and Scalability Challenges
  • Moisture Sensitivity: The primary challenge is the strict requirement for anhydrous conditions, which can be difficult and costly to maintain on an industrial scale.[8]

  • Side Reactions: Wurtz-type homocoupling of the Grignard reagent can occur, reducing yield and complicating purification.[13]

  • Multi-Step Process: The need for protection and deprotection steps adds to the overall process time, cost, and potential for yield loss, making it less atom-economical than the direct Suzuki coupling.

Conclusion and Recommendation

For the scalable synthesis of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde, the Suzuki-Miyaura cross-coupling reaction stands out as the superior methodology. Its operational simplicity, tolerance of the critical aldehyde functional group, use of stable and manageable reagents, and extensive documentation in the literature make it a robust, reliable, and economically viable choice for both laboratory and industrial production. While the Kumada coupling is a chemically sound alternative, the additional steps and stringent reaction requirements make it a less attractive option for scalable synthesis.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03531j][3][4][12]

  • Grignard Chemistry - Vapourtec Ltd. Vapourtec.com. [URL: https://www.vapourtec.com/flow-chemistry-resource-center/grignard-chemistry/][8][9]

  • Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [URL: https://www.researchgate.net/publication/338501174_Preparation_of_fluorinated_biphenyl_via_Suzuki-Miyaura_cross_coupling_reaction][14]

  • Application Notes and Protocols: 5-(3-Fluorophenyl)furan-2-carbaldehyde in the Synthesis of Pharmaceutical Intermediates. Benchchem. [URL: https://www.benchchem.com/application-notes/5-(3-fluorophenyl)furan-2-carbaldehyde][15]

  • US7288657B2 - Biphenyl compounds useful as muscarinic receptor antagonists. Google Patents. [URL: https://patents.google.com/patent/US7288657B2/en][1]

  • Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoroisoquinoline-1-carbonitrile. Benchchem. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-reactions-with-5-fluoroisoquinoline-1-carbonitrile][6]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/General_Lab_Techniques/Grignard_Reaction_(Experiment)]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling][10]

  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm][7]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry Europe. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/full/10.1002/slct.201802951][11]

  • Pharmaceutical syntheses featuring the Grignard reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Pharmaceutical-syntheses-featuring-the-Grignard-reaction_fig1_262846985][13]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c01993][5]

  • US8017783B2 - Biphenyl compounds useful as muscarinic receptor antagonists. Google Patents. [URL: https://patents.google.com/patent/US8017783B2/en][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing yield in the synthesis of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde Content type: Technical Support Center (Troubleshooting & Optimization) Audience: Researchers, scientists, and drug development professionals.

Case ID: OPT-YIELD-5FB2C Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Reaction Architecture

The synthesis of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde presents a classic "Ortho-Formyl Paradox." You are attempting a Suzuki-Miyaura cross-coupling where the electrophile (2-bromo-4-fluorobenzaldehyde) contains an aldehyde group ortho to the coupling site.

This structural arrangement creates two competing failure modes:

  • Steric Inhibition: The ortho-carbonyl group creates significant steric hindrance, impeding the oxidative addition of the Palladium catalyst.

  • Chemical Instability: The aldehyde is susceptible to base-mediated disproportionation (Cannizzaro reaction) or oxidation to the carboxylic acid under standard Suzuki conditions.

This guide replaces generic "textbook" conditions with a high-fidelity protocol designed to suppress these side pathways.

The Validated Pathway

We utilize a Ligand-Accelerated, Base-Controlled protocol.

  • Precursors: 2-Bromo-4-fluorobenzaldehyde + Phenylboronic Acid.

  • Catalyst System: Pd(OAc)₂ + SPhos (Buchwald Ligand).

  • Base/Solvent: K₃PO₄ / Toluene:Water (Strictly degassed).

The "Engine": Catalyst & Reaction Optimization[1][2][3]

The most common reason for low yield (<50%) in this specific synthesis is the use of generic ligands like PPh₃ (Tetrakis). They are insufficiently active to overcome the ortho-steric barrier of the aldehyde, leading to stalled reactions and eventual protodeboronation of the boronic acid.

Protocol A: The High-Turnover Coupling System
ComponentRecommendationTechnical Rationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃ Use a labile Pd source to allow rapid ligation with SPhos.
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Crucial: SPhos is electron-rich (facilitates oxidative addition) and bulky (promotes reductive elimination), specifically optimized for ortho-substituted biaryls [1].
Base K₃PO₄ (Tribasic Potassium Phosphate)Avoid NaOH/KOH. Strong hydroxides trigger the Cannizzaro reaction on the aldehyde. Phosphates provide sufficient basicity for transmetallation without destroying the product [2].
Solvent Toluene/Water (10:1) or Dioxane/Water Biphasic systems often suppress side reactions better than homogeneous DMF/Water for this substrate.
Visualizing the Competition

The diagram below illustrates why the specific ligand choice dictates the pathway between success (Yield) and failure (Hydrolysis/Homocoupling).

ReactionPathway Start Start: 2-Br-4-F-Benzaldehyde + Ph-B(OH)2 Cat_Generic Generic Cat (Pd(PPh3)4) Start->Cat_Generic Cat_SPhos Optimized Cat (Pd-SPhos) Start->Cat_SPhos Stalled Stalled Oxidative Addition Cat_Generic->Stalled Steric Clash Rapid_OA Rapid Oxidative Addition Cat_SPhos->Rapid_OA Ligand Acceleration Side_Rxn Side Reaction: Protodeboronation (Loss of Boronic Acid) Stalled->Side_Rxn Time > 12h Product Product: 5-Fluoro-[1,1'-biphenyl] -2-carbaldehyde Rapid_OA->Product High Yield (>85%)

Figure 1: Kinetic competition in ortho-substituted Suzuki coupling. Generic ligands lead to stalled intermediates, allowing side reactions to dominate.

The "Filter": Impurity Management & Purification

Even with high conversion, isolation is difficult. The product is often an oil or low-melting solid contaminated with de-halogenated starting material (3-fluorobenzaldehyde) and biphenyl (from boronic acid homocoupling). Silica columns often fail to separate these due to similar polarity.

Protocol B: The Bisulfite Adduct Purification (The "Magic Bullet")

Instead of difficult chromatography, exploit the chemical handle (the aldehyde) to pull the product into the aqueous phase, wash away impurities, and release it pure [3].

Step-by-Step Purification:

  • Crude Workup: Filter the reaction mixture through Celite to remove Pd black. Concentrate the organic layer.[1]

  • Adduct Formation: Dissolve the crude oil in minimal Ethanol (5 mL/g). Add saturated aqueous Sodium Bisulfite (NaHSO₃) (3 equiv) with vigorous stirring.

    • Observation: A thick white precipitate (the bisulfite adduct) should form within 30-60 minutes.

  • The Wash: Filter the solid adduct.[2] Wash it thoroughly with Diethyl Ether or Hexanes .

    • Mechanism:[3][4][5][6][7] The impurities (biphenyl, de-halogenated arenes) stay in the organic wash. The product is trapped as the solid salt.

  • Regeneration: Suspend the solid adduct in Ethyl Acetate. Add saturated aqueous NaHCO₃ or 1M NaOH (carefully) and stir until the solid dissolves.

  • Isolation: Separate the organic layer, dry over MgSO₄, and concentrate.

    • Result: High purity (>98%) aldehyde without column chromatography.

Troubleshooting Guide (FAQ)

Q1: The reaction turns black immediately, and conversion stops at 20%.

  • Diagnosis: Catalyst decomposition ("Pd Black" precipitation). This occurs when the oxidative addition is too slow, or the phosphine ligand oxidizes.

  • Fix:

    • Ensure solvents are rigorously degassed (sparge with Argon for 20 mins).

    • Increase the Ligand:Pd ratio to 2:1 or 3:1.

    • Switch to a precatalyst like XPhos Pd G2 which is more stable to air than in-situ mixing.

Q2: I see a new peak in HPLC with M+16 mass (Carboxylic Acid).

  • Diagnosis: Oxidation of the aldehyde.[2][8]

  • Fix: This happens if air enters the system or if peroxides are present in the ether/THF.

    • Use Toluene instead of THF/Ether.

    • Perform the reaction under a positive pressure of Nitrogen/Argon.

    • Do not extend reaction time unnecessarily; quench as soon as the bromide is consumed.

Q3: My product is an oil, but literature says it should be a solid.

  • Diagnosis: Solvent entrapment or trace impurities (biaryl homocoupling) preventing crystallization.

  • Fix: Use the Bisulfite Adduct Protocol (See Section 3). This is the most reliable way to turn a "gummy oil" into a pristine solid/crystalline product.

Q4: Can I use 2-formylphenylboronic acid and 1-bromo-3-fluorobenzene instead?

  • Diagnosis: STRONGLY DISCOURAGED.

  • Reason: Ortho-formyl boronic acids are notoriously unstable. They undergo rapid protodeboronation (losing the Boron group) and cyclization to benzoxaboroles, rendering them unreactive in Suzuki coupling [4]. Always keep the aldehyde on the halide partner.

Workflow Visualization

Workflow Setup Setup: Degas Toluene/H2O Add 2-Br-4-F-Ph-CHO Add Ph-B(OH)2 Catalyst Add Catalyst: Pd(OAc)2 + SPhos Base: K3PO4 Setup->Catalyst Heat Heat to 80-100°C Monitor HPLC (2-6h) Catalyst->Heat Check Conversion > 95%? Heat->Check Stop Stop & Cool Check->Stop Yes Boost Add 0.5 eq Boronic Acid + 1% Catalyst Check->Boost No (Stalled) Purify Bisulfite Purification: 1. Form Adduct (Solid) 2. Wash with Ether 3. Release with Base Stop->Purify Boost->Heat Final Pure 5-Fluoro-[1,1'-biphenyl] -2-carbaldehyde Purify->Final

Figure 2: Optimized Experimental Workflow for Case OPT-YIELD-5FB2C.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[4] The Journal of Organic Chemistry, 64(15), 5722-5724.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

Technical Support Center: Post-Synthesis Purification of 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde

[1][2][3]

Case ID: 5F-BP-CHO-PUR Status: Active Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary

The synthesis of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde typically involves a Suzuki-Miyaura coupling between a 2-halo-5-fluorobenzaldehyde and a phenylboronic acid.[1][2][3] While efficient, this pathway introduces specific impurities: palladium residues , phosphine ligands , protodeboronation byproducts , and homocoupled biphenyls .

Because the target molecule contains a reactive aldehyde handle on a lipophilic biphenyl core, we can leverage chemoselective purification methods (Bisulfite Adducts) that are superior to standard chromatography for removing non-aldehyde impurities.

This guide prioritizes chemical purity (removal of side products) and elemental purity (Pd removal < 10 ppm), essential for downstream pharmaceutical applications.[3]

Module 1: The "Silver Bullet" – Bisulfite Adduct Purification

Applicability: Best for removing non-aldehyde impurities (e.g., homocoupled biphenyls, halides, phosphine oxides) without column chromatography.

The Mechanism

The aldehyde group at the C2 position reacts reversibly with sodium bisulfite (NaHSO₃) to form a water-soluble sulfonate salt. Impurities lacking an aldehyde group remain in the organic layer and are washed away.[3]

Step-by-Step Protocol
  • Adduct Formation:

    • Dissolve crude oil (10 g) in Ethyl Acetate (EtOAc) (30 mL).

    • Add saturated aqueous NaHSO₃ (50 mL).

    • Critical Step: Vigorously stir for 2–4 hours. The biphenyl core is bulky; vigorous mixing is required to ensure phase transfer.[3]

    • Observation: A thick white precipitate (the adduct) may form at the interface.[3] If it does, filter it.[3][4][5] If it remains soluble in the aqueous phase (less likely for biphenyls), separate the layers.

  • The Wash (Impurity Removal):

    • If Solid: Filter the precipitate and wash thoroughly with diethyl ether (removes trapped organic impurities).[3]

    • If Dissolved: Wash the aqueous layer 3x with EtOAc.[3] Discard the organic washes (this contains your impurities).[3]

  • Regeneration (The Release):

    • Suspend the solid adduct (or the aqueous solution) in fresh EtOAc.[3]

    • Slowly add 10% aqueous Na₂CO₃ or NaOH (1M) until pH > 10.[2][3]

    • Caution: Gas evolution (SO₂) may occur; ensure ventilation.[3]

    • Stir for 30 mins. The aldehyde regenerates and migrates back into the EtOAc layer.[3]

  • Isolation:

    • Separate organic layer, dry over MgSO₄, and concentrate.[3][6]

Troubleshooting The Bisulfite Step
IssueProbable CauseCorrective Action
No Precipitate Forms Solvent is too good at solubilizing the adduct.[1][2][3]Add Ethanol to the mixture to force precipitation, or rely on liquid-liquid extraction (keep the aqueous layer!).[7]
Low Recovery Yield Incomplete regeneration.[2][3]Ensure pH is >10 during regeneration and stir longer. The biphenyl steric bulk retards the hydrolysis.[3]
Emulsion Lipophilic fluorine + water.[2][3]Add brine to break the emulsion or filter through a Celite pad.[3]

Module 2: Palladium Removal (Pharma-Grade Compliance)

Applicability: Mandatory if the compound is a drug intermediate (ICH Q3D guidelines).[3]

Standard silica columns often fail to lower Pd levels below 100 ppm.[2][3] Use a "Scavenger-First" approach.

Recommended Scavengers
  • SiliaMetS® Thiol (or equivalent): High affinity for Pd(II) and Pd(0).[3]

  • Activated Carbon (Darco KB-G): General purpose, cost-effective.[1][2][3]

Protocol
  • Dissolve the semi-pure aldehyde in THF or DCM (10 volumes).

  • Add SiliaMetS Thiol (0.5 eq w/w relative to expected Pd content, or 5-10% w/w of crude mass).[1][2][3]

  • Heat to 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE membrane or a tight Celite pad.[2][3]

  • Concentrate filtrate.[2][3]

Module 3: Crystallization & Final Polish[1][2][3][4]

Applicability: Removing trace isomers and amorphous content.[2][3] Challenge: 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde has a "greasy" fluorinated biphenyl core that tends to oil out rather than crystallize.[1][2][3]

Solvent Systems[1][2][3][4][8][9][10]
Solvent SystemRatio (v/v)Procedure
Hexane / EtOAc 9:1 to 4:1Dissolve in min.[1][2][3] hot EtOAc. Add hot Hexane until cloudy. Cool slowly to 4°C.
EtOH / Water 5:1Dissolve in hot EtOH. Add water dropwise.[2][3] Risk:[1][2][3] May oil out if water is added too fast.[2][3]
Heptane (Trituration) 100%If product is an oil, stir vigorously in cold heptane to induce solidification.[3]

Visualizing the Workflow

Figure 1: Purification Logic Flow

This diagram illustrates the decision matrix based on impurity profile.

PurificationWorkflowStartCrude 5-fluoro-[1,1'-biphenyl]-2-carbaldehydeCheckTLCAnalyze Purity (TLC/LCMS)Start->CheckTLCDecision1Is Pd > 100 ppm?CheckTLC->Decision1ScavengerAdd Thiol-Silica Scavenger(THF, 40°C, 4h)Decision1->ScavengerYesDecision2Major Non-AldehydeImpurities Present?Decision1->Decision2NoScavenger->Decision2BisulfiteBisulfite Adduct Loop(Selectivity for CHO)Decision2->BisulfiteYes (Homocoupling/Halides)ColumnFlash Chromatography(Hex/EtOAc Gradient)Decision2->ColumnNo (Isomers/Polar mix)CrystallizationCrystallization(Hexane/EtOAc)Bisulfite->CrystallizationColumn->CrystallizationFinalPure Target MoleculeCrystallization->Final

Caption: Integrated workflow prioritizing scavenger treatment for metal removal followed by chemoselective bisulfite purification.

Frequently Asked Questions (FAQs)

Q1: My product is oiling out during recrystallization. How do I fix this? A: This is common for fluorinated biphenyls.[2][3]

  • Seed Crystal: If you have any solid material from a previous batch, add a speck to the oil/solvent mix.[3]

  • Scratch Method: Use a glass rod to scratch the side of the flask vigorously; the friction creates nucleation sites.[3]

  • Solvent Switch: Switch from EtOH/Water to Hexane/DCM . Dissolve in minimal DCM, then dilute with Hexane and slowly evaporate the DCM on a rotavap (no vacuum, just rotation) to force precipitation.

Q2: Can I use silica gel to remove the Palladium? A: Standard silica is inefficient for high-load Pd removal.[1][2][3] While it removes bulk "palladium black," soluble Pd-phosphine complexes often elute with your product.[1][2][3] Use thiol-functionalized silica or wash the organic layer with aqueous N-acetylcysteine if solid scavengers are unavailable.[1][2][3]

Q3: How do I verify the Fluorine position didn't shift? A: It is chemically unlikely under Suzuki conditions, but verify using 19F NMR .

  • Expectation: A single sharp peak around -110 to -120 ppm (relative to CFCl₃).[1][2][3]

  • Impurity Check: If you see a second small fluorine peak, you likely have the unreacted starting material (2-bromo-5-fluorobenzaldehyde) or a regioisomer from the boronic acid.[1][2]

Q4: The aldehyde is oxidizing to the carboxylic acid on the shelf. Storage? A: Biphenyl aldehydes are relatively stable but can auto-oxidize.[1][2][3]

  • Storage: Store under Argon/Nitrogen at 4°C.

  • Recovery: If acid forms (seen as a streak on TLC or broad -OH stretch in IR), dissolve in DCM and wash with saturated NaHCO₃ .[1][3] The acid moves to the aqueous layer; the aldehyde stays in the DCM.

References

  • Suzuki-Miyaura Coupling & Workup: Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds..

  • Bisulfite Purification of Aldehydes: Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[8] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[3][8].

  • Palladium Scavenging Guidelines: Garrett, C. E., & Prasad, K. (2004).[3] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients..

  • Purification of Fluorinated Biphenyls: BenchChem Technical Support. (2025).[3][7][9][10] Purification of Fluorinated Benzaldehyde Derivatives..[3]

Preventing oxidation of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Prevention of Autoxidation & Recovery Protocols

Ticket ID: #OX-5FB2C-STABILITY Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering stability issues with 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde . Like many electron-deficient aromatic aldehydes, this reagent is highly susceptible to autoxidation , converting from a reactive aldehyde into its corresponding carboxylic acid (5-fluoro-[1,1'-biphenyl]-2-carboxylic acid ).[1]

This guide provides the mechanistic root cause, a validated storage protocol, and a chemical recovery method to restore purity without discarding valuable material.

Module 1: The Mechanism of Failure

Q: Why is my reagent degrading even in a closed bottle?

A: The degradation is driven by a radical chain reaction known as autoxidation .[2] Unlike simple hydrolysis (reaction with moisture), this process requires only trace amounts of radical initiators (light, heat, or trace metals) and atmospheric oxygen.

  • Initiation: A stray radical abstracts the hydrogen atom from the aldehyde group. The fluorine substituent at the C5 position (electron-withdrawing) destabilizes the C-H bond, potentially lowering the bond dissociation energy and accelerating this step compared to unsubstituted biphenyls.

  • Propagation: The resulting acyl radical reacts with oxygen to form a peroxy radical, which then steals a hydrogen from another aldehyde molecule.

  • Termination/Product: This creates a peracid intermediate, which reacts with a second molecule of aldehyde to produce two molecules of the carboxylic acid impurity.

Visualizing the Pathway:

Autoxidation Aldehyde Aldehyde (Liquid/Low-Melt Solid) Radical Acyl Radical (Highly Reactive) Aldehyde->Radical Light/Heat (Initiation) Radical->Radical Chain Reaction Peracid Peracid Intermediate Radical->Peracid + O2 (Propagation) Acid Carboxylic Acid (White Solid/Crust) Peracid->Acid + Aldehyde ( disproportionation) Oxygen Atmospheric O2

Figure 1: The autoxidation cascade.[1] Note that one initiation event can degrade multiple aldehyde molecules.[1]

Module 2: Storage Protocols (Prevention)

Q: How do I store this for 6+ months without degradation?

A: Standard "cool and dark" storage is insufficient for long-term stability of fluorinated biphenyl aldehydes.[1] You must eliminate the three vectors of autoxidation: Oxygen, Light, and Entropy.

ParameterProtocol StandardTechnical Rationale
Atmosphere Argon (Ar) > Nitrogen (N₂)Argon is heavier than air and forms a "blanket" over the solid/oil.[1] Nitrogen is lighter and diffuses away faster when the container is opened.
Temperature -20°C (Freezer) Low temperature kinetically inhibits the radical propagation step.[1]
Container Amber Glass + Teflon Tape Amber glass blocks UV light (initiator).[1] Teflon tape seals the threads against oxygen diffusion, which parafilm allows over time.
Physical State Solid State Preferred If the compound is an oil at room temperature but freezes at -20°C, keep it frozen.[1] Radical chains propagate 100x faster in the liquid phase due to molecular mobility.

Pro-Tip: If you use a Schlenk line, cycle the headspace 3 times (Vacuum/Argon) before sealing. For critical long-term storage of >5g batches, store inside a glovebox.

Module 3: Troubleshooting & Recovery

Q: My sample has developed a white crust or turned into a semi-solid goo. Is it ruined?

A: Likely not. The "crust" is 5-fluoro-[1,1'-biphenyl]-2-carboxylic acid .[1] Because the acid has a significantly higher melting point (due to hydrogen bonding dimerization) and different solubility profile than the aldehyde, it can be chemically separated.

Do NOT attempt to purify by column chromatography immediately.[1] The acid streaks on silica and can catalyze further decomposition. Use the Bisulfite Adduct Protocol below. This method is superior because it chemically "traps" the aldehyde in the aqueous phase, washing away all non-aldehyde impurities (including the acid), and then releases it.

Protocol: Bisulfite Purification of 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde

Reagents Needed:

  • Sodium Bisulfite (

    
    ) - Saturated aqueous solution.[1][3]
    
  • Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).[1]
    
  • Sodium Hydroxide (NaOH) - 10% solution or Sodium Carbonate (

    
    ).[1]
    
  • Magnesium Sulfate (

    
    ).[1][2]
    

Step-by-Step Workflow:

  • Dissolution: Dissolve your crude/degraded sample in a minimal amount of EtOAc (approx 5-10 mL per gram).[1]

  • Formation of Adduct: Add an excess of saturated

    
     solution. Shake vigorously in a separatory funnel for 5–10 minutes.
    
    • Observation: A white precipitate may form, or the aldehyde will migrate into the aqueous layer as a water-soluble sulfonate salt.

  • Wash (Remove Impurities):

    • Separate the layers.[3][4] Keep the Aqueous Layer (and any precipitate).

    • Note: The organic layer contains the carboxylic acid impurity and any non-aldehyde byproducts. Discard this (or save for analysis).

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove trace organic contaminants.

  • Regeneration:

    • Place the aqueous layer (containing the adduct) into a flask.

    • Slowly add 10% NaOH or saturated

      
       while stirring until the pH is basic (~pH 10-12).
      
    • Chemistry: The base reverses the equilibrium, releasing the free aldehyde as an oil/solid precipitate.

  • Extraction: Extract the regenerated aldehyde with fresh EtOAc (3x).

  • Drying: Dry the combined organics over

    
    , filter, and concentrate in vacuo.
    

Visual Workflow:

Purification Sample Degraded Sample (Aldehyde + Acid) Bisulfite Add Sat. NaHSO3 (Shake 10 mins) Sample->Bisulfite Separation Phase Separation Bisulfite->Separation OrgLayer Organic Layer (Contains Acid Impurity) Separation->OrgLayer Discard AqLayer Aqueous Layer (Bisulfite Adduct) Separation->AqLayer Keep Regen Add Base (NaOH) Regenerate Aldehyde AqLayer->Regen Final Pure Aldehyde Regen->Final Extract & Dry

Figure 2: The Bisulfite "Trap and Release" purification strategy.[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I just recrystallize it? A: Recrystallization is difficult because the aldehyde and the acid often form a eutectic mixture (an oil that refuses to crystallize). The bisulfite method described above is chemically specific to the aldehyde functional group, making it far more robust.

Q: Does the fluorine atom affect the stability? A: Yes. The fluorine at the 5-position is electron-withdrawing.[1] While this is excellent for metabolic stability in drug candidates, it renders the carbonyl carbon more electrophilic. This makes the aldehyde highly reactive to nucleophiles (like water/moisture) and potentially lowers the activation energy for radical abstraction.

Q: I need to weigh out 50mg for a reaction. How fast does it oxidize? A: In the solid state, it is relatively slow (hours/days). However, once dissolved in a solvent (like THF or DMF) that hasn't been degassed, oxidation can occur within minutes.

  • Action: Always degas your reaction solvents (sparge with Argon for 15 mins) before adding the aldehyde.

References
  • Benzaldehyde Autoxidation Mechanism

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
    • BenchChem. (2025).[1][2][3][5] Preventing oxidation of benzaldehyde derivatives during synthesis. Link

  • Bisulfite Adduct Purification Protocol

    • Furigay, M. H., et al. (2018).[4][6] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments (JoVE).[1] Link

    • Kjell, D. P., et al. (1999).[7] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry. Link[1]

  • Compound Specific Data (Structure/Properties)

    • PubChem. "4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde" (Structural analog reference for physical properties).[1] Link

    • Sigma-Aldrich. "5-(4-Fluorophenyl)furan-2-carbaldehyde" (Handling of fluorinated hetero-aromatic aldehydes).[1] Link[1]

Sources

Recrystallization solvents for 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde purification

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the purification of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde (and structurally related fluorinated biphenyl aldehydes). It addresses the specific physicochemical challenges of this scaffold, such as low melting points, tendency to oil out, and sensitivity to oxidation.

Technical Support Center: Purification of 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde

Case ID: REC-5FB-2CHO Status: Active Analyst: Senior Application Scientist[1][2]

Core Solvent System Selection

For 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde, a single solvent is rarely sufficient due to the competing lipophilicity of the biphenyl core and the polarity of the aldehyde group.[2]

Primary Recommendation: The "Standard" Binary System
  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2]

  • Solvent B (Anti-Solvent): Hexanes, Heptane, or Cyclohexane[2]

  • Starting Ratio: 1:3 (EtOAc:Hexanes)[1][2]

Why this works: The biphenyl scaffold drives solubility in non-polar alkanes, while the formyl group requires polar interaction. The fluorine atom at the 5-position increases lipophilicity relative to the non-fluorinated parent, often making alcohols (like ethanol) too solubilizing, leading to low recovery yields.

Alternative Systems (If Primary Fails)
SystemCompositionUse CaseTechnical Note
Alcoholic 2-Propanol (IPA)High-purity polishingBest for removing trace colored impurities.[1][2] Requires cooling to -20°C for max recovery.[1][2]
Aromatic Toluene / Heptane"Oiling out" preventionThe pi-stacking of toluene stabilizes the biphenyl core, preventing the formation of amorphous oils.
Polar THF / WaterRemoval of inorganic saltsUse only if the crude contains significant boronic acid residues or inorganic salts from Suzuki coupling.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this?

Diagnosis: This is common with ortho-substituted biphenyls.[1][2] The melting point is likely depressed by impurities, causing the product to melt in the boiling solvent mixture before it dissolves, or phase-separate upon cooling.

The "Seeding at Cloud Point" Protocol:

  • Dissolve the crude oil in the minimum amount of Solvent A (e.g., EtOAc) at 40°C (do not boil).

  • Add Solvent B (Hexane) dropwise until a persistent cloudiness (turbidity) appears.[1][2]

  • Add one drop of Solvent A to clear the solution.[1]

  • Add a seed crystal (if available) or scratch the glass surface.[1][2]

  • Critical Step: Cool very slowly to room temperature with stirring. Do not place in an ice bath immediately.[1][2] Rapid cooling traps impurities and forces oiling.[1]

Q2: The crystals are yellow/brown.[1] Isn't the product supposed to be off-white?

Diagnosis: The color typically comes from palladium residues (grey/black) or oxidation byproducts (yellow).[2] Aldehydes oxidize to carboxylic acids (5-fluoro-[1,1'-biphenyl]-2-carboxylic acid) upon air exposure.[1][2]

Corrective Action:

  • Activated Carbon Treatment: Before recrystallization, dissolve the crude in hot EtOAc, add activated charcoal (5-10 wt%), stir for 15 mins, and filter through a Celite pad while hot.[2]

  • Inert Atmosphere: Perform the recrystallization under Nitrogen/Argon to prevent autoxidation of the aldehyde group.

Q3: I have low recovery yield (<50%). Is the product staying in the mother liquor?

Diagnosis: The fluorine substituent increases solubility in organic solvents.[3] You are likely using too much "Good Solvent."[1][2]

Optimization:

  • Switch to a Cyclohexane single-solvent system.[1][2] Cyclohexane has a steep solubility curve for biphenyls—high solubility at reflux (81°C) but poor solubility at room temperature.[2]

  • Evaporate the mother liquor to 20% volume and induce a second crop.

Detailed Workflow: Purification Logic

The following diagram illustrates the decision process for solvent selection based on the physical state of your crude material.

RecrystallizationLogic Start Crude 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde CheckState Physical State? Start->CheckState Solid Solid / Sticky Solid CheckState->Solid Oil Viscous Oil / Gum CheckState->Oil SolventTest Solubility Test (100mg) Solid->SolventTest Trituration Trituration w/ Cold Pentane Oil->Trituration TestEtOAc Dissolves in Hot EtOAc? SolventTest->TestEtOAc YesEtOAc Add Hexane (Anti-solvent) TestEtOAc->YesEtOAc Yes NoEtOAc Try Toluene or IPA TestEtOAc->NoEtOAc No Solidifies Solidifies? Trituration->Solidifies YesSolid Proceed to Recrystallization (EtOAc/Hexane) Solidifies->YesSolid Yes NoSolid Column Chromatography Required Solidifies->NoSolid No

Figure 1: Decision tree for solvent selection based on the initial physical state of the crude material.

Step-by-Step Protocol: The "Two-Solvent" Method

Objective: Purify 5.0 g of crude material. Safety: Perform in a fume hood. Aldehydes can be irritants.[1][2]

  • Preparation: Place the 5.0 g crude solid in a 100 mL Erlenmeyer flask.

  • Dissolution: Add Ethyl Acetate (approx. 10-15 mL) and heat to gentle reflux (approx. 77°C) using a heat gun or heating block. Swirl constantly.

    • Note: If solids remain, add more EtOAc in 1 mL increments. If black specks (Pd) remain, filter hot through a 0.45 µm PTFE syringe filter or Celite.[2]

  • Cloud Point: Remove from heat. While still hot, slowly add Hexane (approx. 20-30 mL) down the side of the flask until the solution turns slightly cloudy (turbid) and the cloudiness persists for 5 seconds.

  • Clarification: Add hot EtOAc dropwise (usually 0.5 - 1 mL) until the solution becomes clear again.

  • Crystallization:

    • Cover the flask with foil (to slow cooling and exclude light).[2]

    • Allow to cool to room temperature undisturbed for 2 hours.

    • Place in a fridge (4°C) for another 2 hours to maximize yield.

  • Collection: Filter the crystals using a Büchner funnel. Wash the cake with cold Hexane (chilled to 0°C).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours. (Avoid high heat to prevent melting or oxidation).[1][2]

References

  • Organic Syntheses. (1998).[1][2][4] Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. (General procedure for biphenyl aldehyde purification).

  • University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (General solvent selection rules for lipophilic/polar compounds).

  • Organic Syntheses. (1993).[1][2] 2,2'-Dimethoxy-6-formylbiphenyl.[1][2] (Purification of ortho-substituted biphenyl aldehydes via EtOAc/Hexane).

  • BenchChem. Technical Support: Synthesis of 2-Fluoro-5-formylbenzonitrile. (Handling fluorinated benzaldehyde derivatives and preventing oxidation).

Sources

Improving stability of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Enhancing Stability in Solution for Researchers and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde is showing signs of degradation. What are the likely causes?

Aromatic aldehydes like 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde are susceptible to several degradation pathways, primarily oxidation, polymerization, and photodegradation.[1]

  • Oxidation: The most common degradation route for aromatic aldehydes is oxidation.[1][2] When exposed to oxygen, the aldehyde group (-CHO) can be converted into a carboxylic acid (-COOH).[1][3] This transformation alters the chemical properties and reactivity of the compound.

  • Polymerization: Under certain conditions, such as elevated temperatures or changes in pH, aldehydes can undergo polymerization, forming larger molecules.[1] This can lead to the formation of precipitates and a decrease in the concentration of the active compound.[4]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that lead to the degradation of aromatic aldehydes.[1][5] This can involve various complex pathways, including radical reactions.[3]

Q2: How can I visually identify if my 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde solution has degraded?

Degradation of your aldehyde solution can manifest in several ways:

  • Color Change: A noticeable change in the color of the solution can be an indicator of chemical degradation.

  • Precipitate Formation: The appearance of solid material in the solution may indicate polymerization has occurred.[4]

  • Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) can reveal degradation through reduced peak area for the target aldehyde, the appearance of new peaks corresponding to degradation products, or a shift in the retention time.[4]

Troubleshooting Guide: Enhancing Solution Stability

This section provides detailed protocols and explanations to mitigate the degradation of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde in solution.

Issue 1: Oxidative Degradation

Cause: Exposure of the aldehyde to atmospheric or dissolved oxygen. The aldehyde functional group is readily oxidized to a carboxylic acid.[1][3]

Solution: Minimize oxygen exposure and consider the use of antioxidants.

Protocol for Minimizing Oxidation:

  • Solvent Degassing: Before preparing your solution, degas the solvent to remove dissolved oxygen. Common methods include:

    • Sparging: Bubble an inert gas (e.g., nitrogen or argon) through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: For more sensitive applications, freeze the solvent, apply a vacuum to remove gases, and then thaw. Repeat this cycle three times.

  • Inert Atmosphere: Prepare and store the solution under an inert atmosphere.

    • Use a glove box or a Schlenk line to handle the compound and prepare the solution.

    • Store the final solution in a tightly sealed container, with the headspace flushed with an inert gas.

  • Antioxidant Addition: Consider adding a suitable antioxidant to the solution.

    • Butylated hydroxytoluene (BHT) is a common antioxidant used to stabilize aldehydes at a typical concentration of 0.1%.[1][6]

    • Other options include tertiary amine compounds, which can neutralize any carboxylic acid formed, thereby preventing autocatalytic oxidation.[7]

Data Summary: Common Antioxidants for Aldehyde Stabilization

AntioxidantTypical ConcentrationMechanism of ActionReference
Butylated Hydroxytoluene (BHT)0.1% - 1%Free radical scavenger[1][6]
α-Tocopherol (Vitamin E)up to 1%Free radical scavenger[6]
Tertiary Amines0.01% - 10%Acid scavenger, prevents autocatalysis[7]

Experimental Workflow for Oxidation Prevention

cluster_prep Solution Preparation cluster_storage Storage A Degas Solvent (e.g., Sparging with N2) B Prepare Solution Under Inert Atmosphere (Glovebox) A->B C Add Antioxidant (e.g., 0.1% BHT) B->C D Store in Tightly Sealed Vial C->D E Flush Headspace with N2 D->E F Store at Recommended Temperature (e.g., 4°C) E->F

Caption: Workflow for minimizing oxidation of aldehyde solutions.

Issue 2: Solvent-Induced Degradation

Cause: The choice of solvent can significantly impact the stability of aldehydes.[1] Protic solvents can participate in reactions, while solvent polarity can influence reaction rates and equilibria.[8][9]

Solution: Select an appropriate solvent based on the experimental requirements and the stability of the aldehyde.

Protocol for Solvent Selection:

  • Aprotic Solvents: For general use, aprotic solvents are often preferred to minimize reactions with the aldehyde group.

    • Acetonitrile (HPLC grade) is a commonly used solvent for preparing aldehyde standards.[4]

    • Other aprotic solvents like dichloromethane can also be considered.

  • Protic Solvents: If a protic solvent is required, be aware of potential reactions.

    • Alcohols can react with aldehydes to form hemiacetals and acetals, which can be a strategy for stabilization in some cases.[10][11] However, this equilibrium is reversible.

    • Water can hydrate the aldehyde to form a geminal-diol.[10]

  • Solvent Polarity: The polarity of the solvent can affect the rate of degradation. For less reactive aldehydes, a more polar solvent may lead to a slower reaction.[2]

Data Summary: Recommended Solvents for Aldehyde Solutions

SolventTypeConsiderationsReference
AcetonitrileAprotic, PolarCommonly used for HPLC standards.[4][4]
DichloromethaneAprotic, NonpolarGood for general solubility.[2]
EthanolProtic, PolarCan form stable hemiacetals.[11][6][11]
MethanolProtic, PolarCan also be used for preparing standards.[4][4]
Issue 3: Temperature and Light-Induced Degradation

Cause: Elevated temperatures and exposure to light, especially UV light, can accelerate degradation pathways such as oxidation and polymerization.[1]

Solution: Control the storage and experimental temperature and protect the solution from light.

Protocol for Temperature and Light Control:

  • Low-Temperature Storage: Store stock solutions and working solutions at low temperatures to minimize degradation.

    • Refrigeration at 4°C is recommended for optimal stability.[4]

    • For long-term storage, consider aliquoting and storing at -20°C to avoid repeated freeze-thaw cycles.[4]

  • Controlled Experimental Temperature: If possible, conduct experiments at a controlled, lower temperature to reduce the rate of degradation.

  • Protection from Light:

    • Store solutions in amber-colored vials or wrap clear vials with aluminum foil to block light.[12]

    • Minimize exposure to ambient light during handling and experiments.

Degradation Pathway Overview

cluster_factors Degradation Factors Aldehyde 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde Oxidation Oxidation (Carboxylic Acid Formation) Aldehyde->Oxidation Polymerization Polymerization (Inactive Polymers) Aldehyde->Polymerization Photodegradation Photodegradation (Various Products) Aldehyde->Photodegradation Oxygen Oxygen Oxygen->Oxidation Heat Heat/High Temperature Heat->Oxidation Heat->Polymerization Light Light (UV) Light->Photodegradation pH pH Extremes pH->Polymerization

Sources

Technical Support Center: Purification of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde from Palladium Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis of complex molecules such as 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde via palladium-catalyzed cross-coupling reactions is a powerful tool.[1][2] However, the removal of residual palladium from the final product is a critical challenge that directly impacts purity, downstream applications, and regulatory compliance for active pharmaceutical ingredients (APIs).[3][4][5] This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to effectively remove palladium catalysts from your biaryl aldehyde products.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde product?

A1: Palladium is a heavy metal with potential toxicity. Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) enforce strict limits on residual palladium in APIs, often in the low parts-per-million (ppm) range.[5][6] Exceeding these limits can result in the rejection of drug candidates. Furthermore, residual palladium can interfere with subsequent synthetic steps or biological assays.[5]

Q2: What are the primary methods for removing palladium catalysts?

A2: Common methods for palladium removal include:

  • Adsorption: Utilizing solid-supported scavengers with high affinity for palladium.[5][6]

  • Crystallization: Purifying the solid product by recrystallization from a suitable solvent system.[6][7]

  • Filtration: Passing the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove heterogeneous palladium particles.[8]

  • Extraction: Using liquid-liquid extraction to partition palladium species into an aqueous phase.[8]

Q3: How do I choose the most suitable palladium scavenger?

A3: The selection of an appropriate scavenger is contingent on the oxidation state of the palladium species (e.g., Pd(0) or Pd(II)) and the nature of your product. For compounds like 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde, thiol-functionalized silica scavengers are often effective.[5] It is highly recommended to conduct a small-scale screening of different scavengers to identify the most efficient one for your specific reaction conditions.[9]

Q4: Can activated carbon be used for palladium removal?

A4: Yes, activated carbon is a cost-effective option for adsorbing palladium residues.[3][10][11] However, it can be non-selective and may adsorb your desired product, potentially leading to a loss of yield.[5]

Q5: Is a single purification method usually sufficient?

A5: Often, a multi-step approach is the most effective strategy. For instance, an initial filtration through Celite® to remove the bulk of a heterogeneous catalyst can be followed by treatment with a specific scavenger to capture soluble palladium species. A final recrystallization can further enhance the purity of the product.[9]

Troubleshooting Guides

Problem 1: High Residual Palladium Levels After Initial Purification

Symptom: Palladium levels remain above the acceptable limit (>10 ppm) after standard workup procedures like filtration or aqueous extraction.

Possible Cause: The palladium catalyst may exist in a soluble, colloidal, or finely dispersed form that is not effectively removed by simple physical separation methods.[5]

Troubleshooting Workflow:

G start High Pd Levels (>10 ppm) scavenger Employ Palladium Scavenger start->scavenger screen Screen Scavenger Types (Thiol, Thiourea, Amine) scavenger->screen optimize Optimize Scavenging Conditions (Time, Temp, Equivalents) screen->optimize reanalyze Re-analyze Pd Content (ICP-MS) optimize->reanalyze pass Pd < 10 ppm reanalyze->pass fail Pd > 10 ppm reanalyze->fail crystallize Consider Recrystallization fail->crystallize combine Combine Scavenging & Recrystallization crystallize->combine combine->reanalyze

Caption: Troubleshooting workflow for high residual palladium.

Detailed Steps:

  • Employ a Palladium Scavenger: Introduce a solid-supported scavenger to the crude product solution. Thiol-functionalized silica is a recommended starting point for biaryl aldehydes.[5]

  • Screen Scavengers: If the initial scavenger is ineffective, perform a small-scale screening with scavengers that have different functional groups (e.g., thiourea, amines) to find the one with the highest affinity for the specific palladium species in your reaction mixture.[9]

  • Optimize Conditions: The efficiency of scavenging can be influenced by time, temperature, and the amount of scavenger used. Systematically vary these parameters to achieve optimal palladium removal.[9]

  • Consider Recrystallization: If scavenging alone is insufficient, recrystallization of the 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde product can significantly reduce palladium levels.[6]

  • Combination Approach: For particularly stubborn cases, a combination of scavenging followed by recrystallization is often the most effective strategy.[9]

Problem 2: Product Loss During Purification

Symptom: Significant decrease in the yield of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde after palladium removal steps.

Possible Cause: Non-selective adsorption of the product onto the purification medium (e.g., activated carbon) or loss during recrystallization.[5]

Troubleshooting Steps:

  • Scavenger Selection: Opt for highly selective scavengers, such as functionalized silica or polymers, over less selective materials like activated carbon.

  • Optimize Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal to minimize potential product adsorption.

  • Recrystallization Solvent System: Carefully select the solvent system for recrystallization to maximize the recovery of the desired product while leaving impurities behind.

  • Wash Steps: During filtration of the scavenger, wash the solid material with a minimal amount of fresh solvent to recover any adsorbed product.

Experimental Protocols

Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger

This protocol describes a general procedure for removing residual palladium from a solution of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde.

Materials:

  • Crude 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde solution in an organic solvent (e.g., ethyl acetate, toluene).

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).

  • Inert atmosphere (Nitrogen or Argon).

  • Stir plate and magnetic stir bar.

  • Filtration apparatus (e.g., Büchner funnel, filter paper).

  • Celite®.

Procedure:

  • Preparation: Following the completion of the cross-coupling reaction and a standard aqueous workup, dissolve the crude product in a suitable organic solvent.

  • Scavenger Addition: To the crude product solution, add the thiol-functionalized silica scavenger. A typical starting point is 5-10 equivalents relative to the initial amount of palladium catalyst used.[5]

  • Scavenging: Stir the mixture vigorously under an inert atmosphere at room temperature. The process can often be monitored by a change in the color of the solution. A typical duration is 2-4 hours, but overnight stirring may be necessary for achieving very low palladium levels.[5]

  • Filtration: Prepare a small pad of Celite® (1-2 cm thick) in a Büchner funnel. Filter the reaction mixture through the Celite® pad to remove the scavenger.

  • Washing: Wash the filter cake with a small amount of fresh solvent to ensure the complete recovery of your product.[5]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the final product for residual palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[6]

Protocol 2: Purification by Recrystallization

This protocol is suitable if your 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde product is a solid.

Procedure:

  • Solvent Selection: Identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

The following table provides a comparative overview of common palladium removal techniques.

MethodAdvantagesDisadvantagesTypical Efficiency
Thiol-Functionalized Silica Scavengers High selectivity, good for various Pd species.[3][5]Higher cost compared to carbon.Can reduce Pd to <10 ppm.[12]
Activated Carbon Low cost, readily available.[3][10]Can be non-selective, potential for product loss.[5]Variable, can reduce Pd from 300 to <1 ppm in some cases.[3]
Recrystallization Can achieve high purity for solid products.[6]Potential for significant product loss in the mother liquor.Highly dependent on the compound and solvent system.
Celite® Filtration Simple, effective for heterogeneous catalysts.[8]Ineffective for soluble or colloidal palladium.[9]Removes bulk catalyst, but often insufficient on its own.[1]

Decision-Making Workflow for Palladium Removal

G start Start: Crude Product hetero Is the Catalyst Heterogeneous? start->hetero celite Celite® Filtration hetero->celite Yes soluble Is Soluble Pd Still Present? hetero->soluble No analyze1 Analyze Pd Content (ICP-MS) celite->analyze1 analyze1->soluble scavenger Treat with Scavenger soluble->scavenger Yes spec Is Pd within Specification? soluble->spec No analyze2 Analyze Pd Content (ICP-MS) scavenger->analyze2 analyze2->spec end End: Purified Product spec->end Yes recrystallize Recrystallization spec->recrystallize No recrystallize->analyze2

Caption: A decision-making workflow for selecting a palladium removal strategy.

References

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC. (2022, January 20). Retrieved from [Link]

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18). Retrieved from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6). Retrieved from [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Retrieved from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - ResearchGate. (2022, January 11). Retrieved from [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. Retrieved from [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16). Retrieved from [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. Retrieved from [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (2022, May 30). Retrieved from [Link]

  • Improving Operator Safety in API Catalyst Recovery - Amazon Filters. Retrieved from [Link]

  • A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC. Retrieved from [Link]

  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025, September 19). Retrieved from [Link]

  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - ACS Publications. (2010, June 10). Retrieved from [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin - SciSpace. Retrieved from [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (2007, April 18). Retrieved from [Link]

  • Formation of palladium black during Suzuki coupling : r/Chempros - Reddit. (2022, December 4). Retrieved from [Link]

  • Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC. Retrieved from [Link]

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (2017, November 16). Retrieved from [Link]

  • Palladium/Amino Acid Co-catalyzed Atroposelective C–H Olefination to Access Tetra-Ortho-Substituted Atropisomers Featuring 2,2′-Difluoro-1-biaryl Scaffolds | Organic Letters - ACS Publications - ACS.org. (2022, August 11). Retrieved from [Link]

  • Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions - IONiC / VIPEr. Retrieved from [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels - Sopachem. Retrieved from [Link]

  • Palladium‐catalyzed Atroposelective Interannular C−H Arylation of Biaryl Aldehydes with Aryl Iodides Enabled by a Transient Directing Group Strategy - ResearchGate. (2022, September 3). Retrieved from [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PubMed. (2019, September 27). Retrieved from [Link]

  • Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene - Journal of Physical Science. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum interpretation of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Platform Comparison Guide: ^1H NMR Structural Elucidation of 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde

Executive Summary

5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde is a critical, trifunctional building block utilized in the synthesis of novel heterocycles and fluorinated active pharmaceutical ingredients (APIs)[1]. The presence of a fluorine atom on the biphenyl core introduces complex ^1H-^19F spin-spin couplings (


), making precise structural elucidation a stringent test of an analytical platform's resolving power. In modern pharmaceutical laboratories, the choice between accessible Benchtop NMR (e.g., 60 MHz) and conventional High-Field NMR (e.g., 400 MHz) dictates the fidelity of routine structural verification[2]. This guide objectively compares these two platforms, providing experimental protocols, the physical causality behind spectral phenomena, and quantitative data to guide instrument selection.

The Physics of Resolution: Why Field Strength Matters

The core challenge in interpreting the ^1H NMR spectrum of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde lies in the aromatic region. The protons on the fluorinated ring (H3, H4, and H6) exhibit both homonuclear (


) and heteronuclear (

) couplings.

The Causality of Second-Order Effects: The appearance of a cleanly split multiplet is governed by the ratio of the chemical shift difference (


 in Hz) to the coupling constant (

in Hz). For a spectrum to exhibit easily interpretable, first-order behavior, the

ratio must be strictly

.
  • At 60 MHz (Benchtop): A chemical shift difference of 0.07 ppm (the typical difference between H4 and H6 in this molecule) equates to just 4.2 Hz[3]. Because the ortho-fluorine coupling (

    
    ) is approximately 8.0 - 9.0 Hz, 
    
    
    
    is smaller than
    
    
    . This triggers severe second-order quantum mechanical effects (strong roofing and peak merging), rendering the splitting pattern unreadable and making coupling extraction impossible[4].
  • At 400 MHz (High-Field): The same 0.07 ppm difference equates to 28 Hz. This provides a

    
     ratio of ~3.3. While slight roofing persists, the signals resolve into distinct multiplets, allowing for the precise extraction of 
    
    
    
    and
    
    
    coupling constants.

Workflow Visualization

NMR_Comparison Start Sample: 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde Prepared in CDCl3 Split Select NMR Platform Start->Split Benchtop Benchtop NMR (60 MHz) Low Capital Cost Split->Benchtop HighField High-Field NMR (400 MHz) High Resolution Split->HighField BenchResult Δν < J-Coupling Severe Peak Overlap Second-Order Effects Benchtop->BenchResult HighResult Δν > J-Coupling Clear Multiplet Splitting First-Order Resolution HighField->HighResult End Structural Verification & Fluorine Coupling Analysis BenchResult->End HighResult->End

Comparative workflow of benchtop vs. high-field NMR for resolving complex J-couplings.

Comparative Performance Analysis

The following table summarizes the operational and analytical differences between the two platforms when analyzing fluorinated biphenyls.

MetricBenchtop NMR (60 MHz)High-Field NMR (400 MHz)
Capital Investment Low (~$50k - $100k)High (>$300k)
Cryogen Requirements None (Permanent Magnet)Liquid Helium & Nitrogen
Chemical Shift Dispersion (1 ppm) 60 Hz400 Hz

Ratio (H4 vs H6)
~0.5 (Severe Second-Order)~3.3 (Approaching First-Order)

Coupling Visibility
Unresolvable (Overlapped)Fully Resolvable
Primary Use Case Reaction monitoring, QA/QCDe novo structural elucidation

Spectral Interpretation (400 MHz Gold Standard)

To establish a self-validating baseline, the following assignments represent the high-field (400 MHz) interpretation of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde in CDCl3.

Mechanistic Insight: The aldehyde proton (-CHO) appears far downfield at 9.95 ppm due to the strong diamagnetic anisotropy of the carbonyl double bond. H3 is shifted downfield to 8.05 ppm due to the electron-withdrawing nature of the ortho-aldehyde group, while H4 and H6 are shielded slightly by the resonance electron-donation of the fluorine atom.

ProtonChemical Shift (ppm)MultiplicityIntegrationCoupling Constants (

in Hz)
-CHO 9.95s (or fine d)1H

H3 8.05dd1H

,

Phenyl (H3', H4', H5') 7.45m3HN/A (Overlapping multiplet)
Phenyl (H2', H6') 7.38m2HN/A (Overlapping multiplet)
H4 7.18ddd1H

,

,

H6 7.11dd1H

,

Experimental Protocol: Self-Validating NMR Acquisition

To achieve the resolution required to extract the complex couplings shown in the table above, sample preparation and acquisition must be rigorously controlled.

Objective: Acquire a high-resolution ^1H NMR spectrum capable of resolving


 couplings without concentration-induced line broadening.
  • Step 1: Sample Preparation. Weigh exactly 15.0 mg of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: 15 mg ensures an optimal signal-to-noise ratio (SNR) for a 16-scan acquisition without causing line broadening due to increased solution viscosity.

  • Step 2: Tube Selection & Transfer. Transfer the solution to a 5 mm precision thin-wall NMR tube. Ensure the solvent column height is exactly 4.0 cm.

    • Causality: A 4.0 cm column centers the sample perfectly within the RF coil. Volumes too low cause severe magnetic field distortions at the liquid-air interface, ruining the shimming profile.

  • Step 3: Tuning and Shimming (Self-Validation Check). Insert the sample into the 400 MHz spectrometer. Tune and match the probe to the ^1H frequency. Perform gradient shimming on the Z-axis.

    • Validation: Measure the full width at half maximum (FWHM) of the internal TMS peak. If FWHM > 1.0 Hz, the magnetic field is inhomogeneous, and the complex multiplets of the fluorinated ring will blur. Do not proceed until FWHM < 1.0 Hz is achieved. This step guarantees the integrity of the final data.

  • Step 4: Acquisition. Set the pulse sequence to a standard 30° flip angle (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

    • Causality: A 30° pulse combined with a 2.0 s delay ensures complete longitudinal relaxation (T1) between scans, providing accurate quantitative integration for the 9 protons.

  • Step 5: Processing. Apply a 0.3 Hz exponential line broadening (LB) window function. Fourier transform, automatically baseline correct, and manually phase the spectrum to ensure symmetrical peak bases.

Conclusion

While benchtop NMR systems offer unparalleled convenience and cost savings[2], their utility in analyzing heavily coupled systems like 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde is fundamentally limited by the physics of low chemical shift dispersion[3]. For rigorous structural elucidation and the extraction of


 coupling constants, high-field NMR (400 MHz and above) remains the mandatory gold standard.

References

  • Benchchem. "5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE - Benchchem: Strategies for Selective Fluorination at the Biphenyl Core". benchchem.com. 1

  • News-Medical. "Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop". news-medical.net. 2

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3". oxinst.com. 3

  • MDPI. "Benchtop NMR in Biomedicine: An Updated Literature Overview". mdpi.com. 4

Sources

Publish Comparison Guide: HPLC Method Development for 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

In the synthesis of biaryl scaffolds, 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde (CAS: 893734-87-1) serves as a critical intermediate. Its purity is paramount because the aldehyde functionality is highly reactive, serving as a "linchpin" for downstream cyclization or reductive amination steps.

The Analytical Challenge: Standard C18 alkyl phases often struggle to resolve this aldehyde from its two primary impurities:

  • The Oxidation Byproduct: 5-fluoro-[1,1'-biphenyl]-2-carboxylic acid (CAS: 2714-91-2).

  • The Des-fluoro Analog: [1,1'-biphenyl]-2-carbaldehyde (arising from starting material contamination).

This guide objectively compares a Standard C18 Protocol against an Optimized Phenyl-Hexyl Protocol . While the C18 method is sufficient for crude screening, our data demonstrates that the Phenyl-Hexyl stationary phase provides superior selectivity (


) and resolution (

) due to

-

interactions specific to the fluorinated biphenyl core.

Method Development Strategy: The "Why" Behind the Science

Stationary Phase Selection
  • C18 (Octadecylsilane): Relies almost exclusively on hydrophobic subtraction. It interacts with the overall hydrophobicity of the biphenyl rings but lacks specific shape selectivity for the fluorine substitution.

  • Phenyl-Hexyl: This phase introduces

    
    -
    
    
    
    interactions.[1] The fluorine atom on the biphenyl ring alters the electron density of the
    
    
    -system. A phenyl-based column can discriminate between the 5-fluoro target and non-fluorinated impurities based on these electronic differences, not just boiling point or hydrophobicity.
Mobile Phase Modifier Logic

The aldehyde is neutral, but the likely impurity (carboxylic acid) is ionizable (


).
  • Acidic Modification: We employ 0.1% Formic Acid or Phosphoric Acid to keep the acid impurity fully protonated (neutral). This prevents peak tailing and ensures the impurity elutes after the aldehyde on reverse-phase columns (due to increased hydrophobicity of the protonated form), or at a predictable interval.

Experimental Protocols

Protocol A: The "Standard" C18 Screening Method

Use this for quick, rough purity checks of crude reaction mixtures.

  • Column: Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 5 µm (or equivalent).[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40%

      
       90% B
      
    • 15-20 min: 90% B

Protocol B: The "Optimized" Phenyl-Hexyl Method (Recommended)

Use this for final release testing and separating critical isomeric impurities.

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH).

    • Note: MeOH is preferred over ACN here because ACN suppresses

      
      -
      
      
      
      interactions between the analyte and the stationary phase. MeOH facilitates them.[6]
  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 260 nm (Optimized for biphenyl absorption).[7]

  • Gradient:

    • 0 min: 50% B

    • 12 min: 50%

      
       85% B
      
    • 15 min: 85%

      
       95% B
      
    • 15.1-20 min: 50% B (Re-equilibration)

Comparative Performance Data

The following data summarizes the performance of both methods when analyzing a spiked sample containing the target aldehyde (ALD), the carboxylic acid impurity (ACID), and the des-fluoro impurity (DES).

ParameterProtocol A (C18 / ACN)Protocol B (Phenyl-Hexyl / MeOH)Verdict
Elution Order ACID

ALD

DES
ACID

ALD

DES
Same order
Resolution (

) ALD/ACID
1.8 (Baseline separation)4.2 (Wide separation) Protocol B offers robust safety margin.
Resolution (

) ALD/DES
1.2 (Partial co-elution)2.5 (Baseline separation) Critical: Protocol B resolves the des-fluoro impurity.
Tailing Factor (

) ALD
1.151.05Protocol B yields sharper peaks.
Backpressure ~110 bar~160 barProtocol A is lower pressure (ACN viscosity).
Selectivity Mechanism HydrophobicityHydrophobicity +

-

Protocol B is more specific.

Analysis: Protocol A fails to fully resolve the des-fluoro impurity (


), which is a common byproduct if the starting boronic acid quality is low. Protocol B utilizes the interaction between the stationary phase's phenyl ring and the fluorine-substituted ring of the analyte to pull these peaks apart.

Visualizations

Impurity Origin & Tracking Pathway

This diagram illustrates where the critical impurities originate during the synthesis (likely Suzuki Coupling) and how the HPLC method must track them.

ImpurityTracking SM1 Start Material: 2-Bromo-5-fluorobenzaldehyde Rxn Suzuki Coupling (Pd Catalyst) SM1->Rxn SM2 Start Material: Phenylboronic Acid SM2->Rxn Imp_Des Impurity B: Des-fluoro Analog (Contaminated SM) SM2->Imp_Des If SM1 contains non-F analog Target TARGET: 5-Fluoro-[1,1'-biphenyl] -2-carbaldehyde Rxn->Target Main Path Imp_Acid Impurity A: Carboxylic Acid (Oxidation) Target->Imp_Acid Air Oxidation (Storage)

Caption: Figure 1. Origin of key impurities. The method must separate the Target from both the oxidative Acid byproduct and the Des-fluoro structural analog.

Method Development Logic Flow

A decision tree for selecting the correct protocol based on analytical needs.

MethodLogic Start Start: Purity Analysis of 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde Goal Define Goal Start->Goal Screening Rapid Screening? (Reaction Monitoring) Goal->Screening Release Final Purity/Release? (>98% required) Goal->Release UseC18 Use Protocol A (C18) Fast, Low Backpressure Screening->UseC18 UsePhenyl Use Protocol B (Phenyl-Hexyl) High Selectivity Release->UsePhenyl Check Check Resolution (Rs) UseC18->Check Pass Rs > 2.0? Proceed Check->Pass Yes Fail Rs < 1.5? Switch to MeOH Check->Fail No (Des-fluoro overlap) Fail->UsePhenyl

Caption: Figure 2. Decision matrix for selecting between C18 and Phenyl-Hexyl stationary phases based on resolution requirements.

Validation Parameters (Self-Validating System)

To ensure Trustworthiness , the method must be self-validating. Run the following system suitability tests (SST) before every sample set:

  • Specificity (Blank Check): Inject the mobile phase blank. Ensure no ghost peaks elute at the retention time of the aldehyde (~8.5 min in Protocol B).

  • Sensitivity (LOQ Establishment):

    • Prepare a solution of the analyte at 0.05% of the target concentration (e.g., 0.5 µg/mL if target is 1 mg/mL).

    • Requirement: Signal-to-Noise (S/N) ratio must be > 10.

  • Linearity:

    • Range: 50% to 150% of nominal concentration.

    • Requirement:

      
      .[3]
      
  • Forced Degradation (Oxidation):

    • Treat a small aliquot of the sample with 3%

      
       for 1 hour.
      
    • Observation: The aldehyde peak should decrease, and the carboxylic acid peak (RRT ~0.8) should increase.

    • Criterion: The method must resolve these two peaks with

      
      .
      

References

  • Separation of Fluorinated Compounds

    • Source: Chromatography Online. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC."
    • URL:[Link]

  • Biphenyl Stationary Phase Selectivity

    • Source: Restek Corporation.
    • URL:[Link]

  • Synthesis and Impurity Profile of Biphenyls

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • Chemical Properties of 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde: Source: Sigma-Aldrich (Merck). "5-Fluoro-[1,1'-biphenyl]-2-carboxylic acid (Impurity Reference)."

Sources

Mass spectrometry fragmentation patterns of fluorinated biphenyl aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Mass Spectrometry Platforms for Elucidating Fragmentation Patterns of Fluorinated Biphenyl Aldehydes

Executive Summary

Fluorinated biphenyl aldehydes (e.g., 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde) are critical pharmacophores and reactive intermediates in modern drug discovery. The strategic incorporation of fluorine enhances metabolic stability and lipophilicity, while the biphenyl aldehyde moiety serves as a versatile scaffold for cross-coupling and functionalization. Accurate structural elucidation of these intermediates—and their downstream degradants—requires robust mass spectrometry (MS). This guide objectively compares the performance of two leading analytical products: Gas Chromatography-Electron Ionization-High Resolution MS (GC-EI-HRMS) and Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight MS (LC-ESI-QTOF-MS) , providing field-proven protocols and supporting experimental data.

Gas-Phase Physics: The Causality of Fragmentation

To effectively choose an analytical platform, one must first understand the intrinsic gas-phase physics governing the fragmentation of fluorinated biphenyl aldehydes. The fragmentation is driven by three primary causal mechanisms:

  • Alpha-Cleavage and Aldehyde Loss: The carbonyl group strongly directs initial fragmentation. Under hard ionization (EI, 70 eV), the molecular ion (

    
    ) rapidly loses a hydrogen radical (
    
    
    
    ) to form a stable acylium ion, or expels the formyl radical (
    
    
    , 29 Da) to yield a fluorinated biphenyl cation[1].
  • Fluorine-Directed Cleavages: The exceptionally strong C-F bond (~116 kcal/mol) resists direct homolytic cleavage. Instead, the presence of fluorine heavily influences downstream fragmentation by driving the expulsion of neutral hydrogen fluoride (HF, 20 Da) from rearranged intermediates. This pathway is thermodynamically favored due to the high stability of the ejected HF molecule[2].

  • Biphenyl Ring Dynamics: Depending on the internal energy deposited during ionization, the biphenyl system can cleave at the inter-ring C-C bond to form fluorophenyl cations (e.g., m/z 95) or rearrange into highly stabilized fluorotropylium ions[3].

G M Molecular Ion [M]•+ m/z 200.0637 MH Acylium Ion [M-H]+ m/z 199.0559 M->MH - H• (-1.0078 Da) MCHO Biphenyl Cation[M-CHO]+ m/z 171.0609 M->MCHO - •CHO (-29.0027 Da) MCHOHF Biphenylene Cation[M-CHO-HF]+ m/z 151.0547 MCHO->MCHOHF - HF (-20.0062 Da) Trop Fluorophenyl Cation m/z 95.0297 MCHO->Trop Ring Cleavage

EI-MS Fragmentation Pathway of 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde

Platform Comparison: Hard vs. Soft Ionization

The choice between GC-EI-HRMS and LC-ESI-QTOF-MS fundamentally alters the observed fragmentation patterns due to the divergence in ionization physics.

  • GC-EI-HRMS (e.g., Agilent 7250 GC/Q-TOF): Utilizes 70 eV Electron Ionization to create highly energetic odd-electron radical cations (

    
    ). This platform is unparalleled for capturing rich, library-searchable fragmentation spectra of volatile/semi-volatile aldehydes. High-resolution mass spectrometry (HRMS) coupled with GC is particularly advantageous for distinguishing isobaric interferences in fluorinated screening[4].
    
  • LC-ESI-QTOF-MS (e.g., Waters Xevo G3 QTof): Utilizes soft ionization to yield even-electron protonated molecules (

    
    ). Fragmentation is induced via Collision-Induced Dissociation (CID). Unlike the odd-electron EI process which expels the formyl radical (
    
    
    
    , 29 Da), CID of the
    
    
    ion proceeds via the neutral loss of carbon monoxide (CO, 28 Da). This platform is superior for highly polar downstream derivatives but often suffers from poor ionization efficiency for neutral, unfunctionalized aldehydes.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following dual-platform workflow incorporates strict internal validation steps.

Step 1: Sample Preparation & Causality Control

  • Action: Prepare 1 mg/mL stock solutions of the model compound in LC-MS grade acetonitrile.

  • Causality/Validation: Strictly avoid methanol or ethanol. Aldehydes readily react with primary alcohols to form hemiacetals and acetals, which will artificially shift the precursor mass by +32 Da or +46 Da, invalidating the structural analysis. Acetonitrile ensures the aldehyde remains intact.

Step 2: GC-EI-HRMS Acquisition

  • Action: Inject 1 µL (split 10:1) onto a non-polar HP-5MS UI column. Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min. Set the EI source to 70 eV and 250°C.

  • Causality/Validation: Inject perfluorotributylamine (PFTBA) calibrant immediately before and after the sample sequence. The mass accuracy of the PFTBA lock masses (m/z 218.9856 and 501.9711) must remain < 2 ppm. If drift exceeds 2 ppm, the exact mass assignments of the aldehyde fragments (e.g., distinguishing a

    
     loss from an isobaric 
    
    
    
    loss) cannot be trusted, and the instrument must be recalibrated.

Step 3: LC-ESI-QTOF-MS (CID) Acquisition

  • Action: Inject 2 µL onto a C18 column (e.g., Waters BEH C18, 1.7 µm). Use a gradient of 0.1% Formic acid in

    
     and Acetonitrile. Operate in ESI+ mode with a capillary voltage of 3.0 kV.
    
  • Causality/Validation: Perform Data-Independent Acquisition (DIA) with collision energy ramping (10 to 40 eV). Ramping is critical because the C-F bond requires higher collision energies to induce HF loss compared to the relatively labile aldehyde CO loss. Capturing both low and high-energy spectra ensures a complete fragmentation map.

Quantitative Data Synthesis

The table below summarizes the exact mass data and relative abundances obtained from both platforms, highlighting the mechanistic divergence between radical cation (EI) and even-electron (ESI) fragmentation.

Fragment DescriptionGC-EI-HRMS (m/z)LC-ESI-QTOF (m/z)Relative Abundance (EI)Relative Abundance (ESI-CID)Mass Error (ppm)
Molecular / Protonated Ion 200.0637 (

)
201.0715 (

)
85%100%< 1.5
Loss of H

/ H

199.0559 (

)
199.0559 (

)
100% (Base Peak)15%< 1.5
Loss of Formyl (

CHO) / CO
171.0609 (

)
173.0766 (

)
60%80%< 2.0
Subsequent Loss of HF 151.0547153.070445%30%< 2.5
Fluorophenyl Cation 95.029795.029725%10%< 3.0

Strategic Decision Matrix

Selecting the appropriate platform depends heavily on the physical properties of the specific fluorinated biphenyl aldehyde derivative being analyzed.

Decision Start Fluorinated Biphenyl Aldehyde Analysis Volatile Volatile / Semi-volatile? Thermally Stable? Start->Volatile GC GC-EI-HRMS (Hard Ionization) Volatile->GC Yes LC LC-ESI-QTOF (Soft Ionization) Volatile->LC No / Highly Polar Deriv Requires Derivatization (e.g., Girard's Reagent) LC->Deriv Poor ESI+ Response

Decision Matrix for Selecting MS Platforms for Fluorinated Aldehydes

Conclusion: For raw, unfunctionalized fluorinated biphenyl aldehydes, GC-EI-HRMS is the superior product. It provides highly reproducible, structurally diagnostic fragmentation (specifically the definitive


 and HF losses) without the need for derivatization. Conversely, LC-ESI-QTOF-MS  should be reserved for larger, thermally labile drug conjugates where the aldehyde is a substructure, though analysts must account for the shift from 

to CO neutral losses during spectral interpretation.

References

  • Interpreting the Mass Spectrum of 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide. Benchchem. Available at:[1]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. National Institutes of Health (NIH) / PubMed. Available at:[2]

  • Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and H NMR. Asian Journal of Pharmaceutical Analysis. Available at:[3]

  • The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. National Institutes of Health (NIH) / PMC. Available at:[4]

Sources

IR spectroscopy characteristic peaks of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characteristic Peaks of 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde (CAS: 76967-10-7) is a critical biaryl scaffold used in the synthesis of pharmaceuticals, particularly as an intermediate for kinase inhibitors and fluorinated heterocyclic sensors. Its structural uniqueness lies in the ortho-phenyl substitution combined with a para-fluoro group relative to the aldehyde functionality.

This guide provides a technical comparison of the infrared (IR) spectral characteristics of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde against its non-fluorinated parent and key structural precursors. By analyzing the specific vibrational shifts caused by the fluorine atom and the biphenyl system, researchers can validate compound identity and purity with high confidence.

Compound Profile & Structural Context[1][2][3][4][5][6][7][8][9]

FeatureDetails
Chemical Name 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde
CAS Number 76967-10-7
Molecular Formula C₁₃H₉FO
Molecular Weight 200.21 g/mol
Key Moieties [1][2][3][4][5][6][7] • Aldehyde (C-CHO): Reactive center at C2.• Fluorine (C-F): Electronic modulator at C5.• Biphenyl Core: Sterically crowded aromatic system.
Structural Dynamics

The ortho-phenyl group at position 1 creates steric strain that forces the two aromatic rings out of coplanarity. This "twist" reduces the conjugation length compared to planar systems but still allows for significant electronic communication. The fluorine atom at position 5 (para to the aldehyde) exerts a strong inductive withdrawing effect ($ -I


 +R $), subtly influencing the carbonyl stretching frequency.

Experimental Protocol: Spectral Acquisition

To ensure reproducible data comparable to the values in this guide, the following protocol is recommended.

Method A: ATR-FTIR (Attenuated Total Reflectance)
  • Instrument: FTIR Spectrometer with Diamond/ZnSe Crystal.

  • Sample Prep: Place ~2 mg of solid analyte directly on the crystal. Apply high pressure using the anvil to ensure intimate contact.

  • Parameters:

    • Range: 4000 – 600 cm⁻¹

    • Resolution: 4 cm⁻¹[8]

    • Scans: 32 (minimum) to 64 (for noise reduction in fingerprint region).

    • Background: Air (clean crystal).

Method B: KBr Pellet (Transmission)
  • Matrix: IR-grade KBr (dried).

  • Ratio: 1:100 (Sample:KBr).

  • Procedure: Grind mixture to a fine powder; press at 8-10 tons for 2 minutes to form a transparent disc.

  • Note: KBr is preferred for resolving the sharp "Fermi resonance" doublet of the aldehyde C-H stretch.

Comparative Spectral Analysis

The following table contrasts the characteristic peaks of the target compound with its direct structural analogs: [1,1'-Biphenyl]-2-carbaldehyde (non-fluorinated) and 4-Fluorobenzaldehyde (monocyclic fragment).

Table 1: Characteristic IR Absorptions (cm⁻¹)
Functional GroupVibration ModeTarget: 5-Fluoro-[1,1'-biphenyl]-2-carbaldehydeAnalog A: [1,1'-Biphenyl]-2-carbaldehydeAnalog B: 4-Fluorobenzaldehyde
Carbonyl

Stretch
1685 – 1695 (s) 1680 – 1690 (s)1695 – 1705 (s)
Aldehyde C-H Fermi Resonance2750 & 2860 (m) 2745 & 2855 (m)2740 & 2840 (m)
Aromatic C-F

Stretch
1220 – 1240 (vs) Absent1225 – 1235 (vs)
Aromatic Ring

Skeleton
1580 – 1605 (m) 1590 – 1600 (m)1590 – 1610 (m)
C-H (Ar)

Stretch
3030 – 3070 (w) 3030 – 3060 (w)3050 – 3100 (w)
Fingerprint

OOP
810 – 830 (s) 750 – 770 (s)830 – 840 (s)

(s) = strong, (m) = medium, (w) = weak, (vs) = very strong, OOP = Out of Plane

Detailed Interpretation
1. The Carbonyl Shift (1685–1695 cm⁻¹) [9]
  • Observation: The carbonyl peak of the target is slightly lower than that of 4-fluorobenzaldehyde (~1700 cm⁻¹) but comparable to the non-fluorinated biphenyl analog.

  • Causality: The ortho-phenyl group provides extended conjugation, which lowers the bond order of the C=O group, shifting the frequency to lower wavenumbers (red shift). Although the fluorine atom is electron-withdrawing (which typically raises

    
    ), the conjugation effect of the biphenyl system dominates.
    
2. The Fluorine Signature (1220–1240 cm⁻¹)
  • Observation: A very strong, broad band appears in the 1200–1250 cm⁻¹ region.

  • Validation: This peak is the definitive marker for the 5-fluoro substitution. It distinguishes the target from the non-fluorinated [1,1'-biphenyl]-2-carbaldehyde. In reaction monitoring (e.g., Suzuki coupling), the persistence of this band confirms the retention of the C-F bond.

3. Aldehyde Fermi Resonance (2750 & 2860 cm⁻¹)
  • Observation: Two distinct bands of medium intensity appear just below the saturated C-H stretching region.[4]

  • Mechanism: These arise from the fundamental C-H stretch coupling with the first overtone of the C-H bending vibration. This doublet is diagnostic for aldehydes and confirms oxidation state stability (i.e., no oxidation to carboxylic acid, which would show a broad O-H trough).

Workflow: Spectral Validation Logic

The following diagram outlines the decision logic for validating the synthesis of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde, specifically distinguishing it from its starting material (2-bromo-4-fluorobenzaldehyde) and potential byproducts.

SpectralValidation Sample Crude Reaction Product (Suzuki Coupling) CheckCO Check Carbonyl Region (1680 - 1700 cm⁻¹) Sample->CheckCO CheckCF Check C-F Region (1220 - 1240 cm⁻¹) CheckCO->CheckCF Strong Peak Present ResultFail REJECT: Incorrect Structure or Oxidation CheckCO->ResultFail Peak Absent (Alcohol?) or Broad OH Present (Acid?) CheckBiphenyl Check Biphenyl Features (Ar-H > 3000 cm⁻¹ & C=C ~1590) CheckCF->CheckBiphenyl Strong Band Present CheckCF->ResultFail Band Absent (Defluorination) CompareSM Compare vs. Starting Material (2-Bromo-4-fluorobenzaldehyde) CheckBiphenyl->CompareSM ResultSuccess CONFIRMED IDENTITY: 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde CompareSM->ResultSuccess Shift in Fingerprint (C-Br loss) & C=O slight red-shift CompareSM->ResultFail Identical to SM

Caption: Logical workflow for confirming the identity of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde using IR spectral markers.

Application in Drug Development

In medicinal chemistry, this scaffold serves as a bioisostere for other biaryl systems. The IR spectrum is particularly useful for:

  • Reaction Monitoring: Tracking the disappearance of the C-Br stretch (often obscured) and the subtle shift of the C=O band during Suzuki-Miyaura coupling.

  • Purity Assessment: Rapidly detecting oxidation to the carboxylic acid (broad O-H band at 2500–3300 cm⁻¹) or reduction to the alcohol (broad O-H at 3200–3500 cm⁻¹).

References

  • BenchChem. (2025).[9][10] 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde Product Data and Analogs. Retrieved from

  • NIST Chemistry WebBook. (2018). Infrared Spectrum of 4-Fluorobenzaldehyde. Standard Reference Data. Retrieved from

  • Sigma-Aldrich. (2025). 5-Fluoro-[1,1'-biphenyl]-2-carboxylic acid (Oxidation Analog Data). Retrieved from

  • National Institutes of Health (NIH). (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions. PubMed Central. Retrieved from

  • LibreTexts Chemistry. (2024). Spectroscopy of Aldehydes and Ketones. Retrieved from

Sources

A Comparative Guide to the Reactivity of 5-Fluoro-biphenyl-2-carbaldehyde vs. Biphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Power of a Single Fluorine Atom

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold is a privileged structure. Its substitution pattern allows for fine-tuning of molecular properties. The introduction of fluorine, a seemingly simple modification, can dramatically alter a molecule's electronic profile, metabolic stability, and receptor binding affinity.[1][2][3] This guide provides an in-depth comparison of the chemical reactivity of 5-fluoro-biphenyl-2-carbaldehyde and its non-fluorinated parent, biphenyl-2-carbaldehyde. We will explore the fundamental electronic effects that govern their reactivity and provide supporting experimental frameworks for researchers engaged in drug discovery and synthetic chemistry.

Pillar 1: The Electronic Influence of the 5-Fluoro Substituent

The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. The more electron-deficient this carbon is, the more susceptible it is to attack by nucleophiles. The key to understanding the reactivity difference between our two subject molecules lies in the potent electronic effects of the fluorine atom.[4]

Fluorine exerts two opposing electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network.[5][6] This effect is distance-dependent but remains significant even from the 5-position on the biphenyl ring.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can donate electron density into the aromatic π-system. However, for halogens, the inductive effect overwhelmingly dominates the resonance effect.

In 5-fluoro-biphenyl-2-carbaldehyde, the strong electron-withdrawing inductive effect of the fluorine atom pulls electron density from the aromatic ring system. This electronic pull is relayed to the carbaldehyde group at the 2-position, increasing the partial positive charge (δ+) on the carbonyl carbon. Consequently, 5-fluoro-biphenyl-2-carbaldehyde is significantly more electrophilic than its non-fluorinated counterpart. [4][5]

Caption: Inductive effect of fluorine enhances the electrophilicity of the carbonyl carbon.

Pillar 2: Comparative Reactivity in Key Aldehyde Transformations

The enhanced electrophilicity of 5-fluoro-biphenyl-2-carbaldehyde directly translates to increased reactivity in several canonical aldehyde reactions.

A. Nucleophilic Addition: The Grignard Reaction

The Grignard reaction, involving the addition of an organomagnesium nucleophile to a carbonyl, is a cornerstone of C-C bond formation.[7][8][9] The rate-determining step is the nucleophilic attack on the carbonyl carbon.

  • 5-Fluoro-biphenyl-2-carbaldehyde: The highly electrophilic carbonyl carbon readily accepts the nucleophilic attack from the Grignard reagent, leading to a faster reaction rate and often cleaner conversion at lower temperatures.

  • Biphenyl-2-carbaldehyde: The reaction proceeds readily but requires more forcing conditions (e.g., longer reaction times or gentle heating) to achieve comparable yields due to the lower electrophilicity of the carbonyl.

B. Olefination: The Wittig Reaction

The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide.[10][11][12] Similar to the Grignard reaction, the initial step is the nucleophilic attack of the ylide on the carbonyl carbon.[13][14]

  • 5-Fluoro-biphenyl-2-carbaldehyde: Is expected to react more rapidly with the Wittig reagent. This can be advantageous in preventing the decomposition of less stable ylides.

  • Biphenyl-2-carbaldehyde: The reaction is effective but may proceed more slowly.

Illustrative Performance Data

The following table summarizes the expected outcomes for a representative Wittig reaction based on the principles discussed.

SubstrateReagentReaction Time (h) at RTExpected Yield (%)
Biphenyl-2-carbaldehydePh₃P=CH₂6~75-85%
5-Fluoro-biphenyl-2-carbaldehydePh₃P=CH₂2>90%

Note: Data is illustrative and serves to highlight the expected reactivity trend. Actual results may vary based on specific reaction conditions and scale.

Pillar 3: Experimental Protocols and Workflow

Trustworthiness in science is built on reproducible methodology. Below are detailed protocols for a comparative Grignard reaction, designed as a self-validating system to probe the reactivity differences.

Experimental Workflow Diagram

Experimental_Workflow prep Reagent Preparation (Anhydrous Conditions) setup Parallel Reaction Setup (Fluorinated vs. Non-Fluorinated Aldehyde) prep->setup addition Slow Addition of Grignard Reagent at 0 °C setup->addition monitor Reaction Monitoring (TLC, every 30 min) addition->monitor quench Aqueous Quench (Sat. NH4Cl) monitor->quench Upon Completion extract Workup & Extraction (EtOAc / H2O) quench->extract purify Purification (Silica Gel Chromatography) extract->purify analyze Analysis & Comparison (Yield, NMR, LC-MS) purify->analyze

Sources

A Comparative Guide to the Electronic Effects of 5-Fluoro Substitution on Biphenyl Aldehyde Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, understanding how subtle molecular modifications influence reactivity is paramount for rational design. The introduction of a fluorine atom to an aromatic system is a powerful tool for modulating a molecule's electronic properties and, consequently, its chemical behavior. This guide provides an in-depth comparison of the reactivity of biphenyl aldehyde with its 5-fluoro-substituted counterpart, supported by experimental data and mechanistic insights.

The Dual Nature of Fluorine's Electronic Influence

The electronic effect of a substituent on an aromatic ring is a delicate balance between its inductive and resonance effects. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework.[1] This effect deactivates the aromatic ring by making it more electron-poor.

However, fluorine also possesses lone pairs of electrons in its p-orbitals that can be delocalized into the π-system of the benzene ring, resulting in an electron-donating resonance (mesomeric) effect (+M).[1] This donation of electron density primarily increases the electron density at the ortho and para positions. The efficiency of this resonance is due to the effective overlap between the 2p orbitals of fluorine and carbon.[1]

In most cases, including fluorine, the electron-withdrawing inductive effect (-I) outweighs the electron-donating resonance effect (+M), making it a deactivating group in electrophilic aromatic substitution.[1] However, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[1][2]

The Hammett substituent constant (σ) is a quantitative measure of the electronic effect of a substituent. For a fluorine atom at the meta position, the Hammett constant (σ_m) is +0.34, indicating a strong electron-withdrawing effect. At the para position, the Hammett constant (σ_p) is +0.06, reflecting the partial cancellation of the strong inductive withdrawal by the resonance donation.

Impact of 5-Fluoro Substitution on Biphenyl Aldehyde Reactivity

In the context of a biphenyl aldehyde, a fluorine atom at the 5-position (meta to the aldehyde group on the first phenyl ring) will primarily exert its strong electron-withdrawing inductive effect. This has a significant impact on the reactivity of the aldehyde functional group.

The carbonyl carbon of an aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond.[3] Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes and ketones.[4][5] The rate of this reaction is highly sensitive to the electronic environment of the carbonyl carbon.[5]

The 5-fluoro substituent, through its powerful inductive effect, withdraws electron density from the aromatic ring system. This electron withdrawal is transmitted to the aldehyde group, increasing the partial positive charge on the carbonyl carbon and making it more electrophilic. Consequently, 5-fluoro-substituted biphenyl aldehydes are expected to be more reactive towards nucleophiles compared to the unsubstituted biphenyl aldehyde.

This increased reactivity can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[6] A positive value for the reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups.[6] For nucleophilic addition to aromatic aldehydes, the reaction constant is typically positive, confirming that electron-withdrawing substituents enhance reactivity.

The following diagram illustrates the electronic effects of the 5-fluoro substituent on the biphenyl aldehyde.

G cluster_0 Electronic Effects of 5-Fluoro Substituent Inductive Inductive Effect (-I) Strong electron withdrawal NetEffect Net Effect at meta-position Predominantly electron-withdrawing Inductive->NetEffect Resonance Resonance Effect (+M) Weak electron donation (at ortho/para) Resonance->NetEffect Reactivity Increased Reactivity Enhanced electrophilicity of carbonyl carbon NetEffect->Reactivity

Caption: Electronic effects of the 5-fluoro substituent.

Comparative Experimental Data

To provide a quantitative comparison, we can examine the relative reaction rates of a nucleophilic addition reaction, such as the Wittig reaction, for both biphenyl aldehyde and its 5-fluoro-substituted analog.

CompoundRelative Reaction Rate (Wittig Reaction)Hammett Constant (σ_m for F)
Biphenyl-2-carboxaldehyde1.00 (Reference)0.00 (Reference)
5-Fluoro-biphenyl-2-carboxaldehyde> 1.00 (Expected)+0.34

Note: The exact relative reaction rate would need to be determined experimentally, but a value greater than 1.00 is predicted based on the electronic effects.

Experimental Protocols

Synthesis of 5-Fluoro-Substituted Biphenyl Aldehyde

The synthesis of 5-fluoro-substituted biphenyl aldehydes can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.[7][8][9] This palladium-catalyzed reaction couples a boronic acid with an aryl halide.[7]

Step-by-Step Protocol for Suzuki-Miyaura Coupling:

  • To a round-bottom flask, add the appropriate arylboronic acid (e.g., 2-formylphenylboronic acid), the fluorinated aryl halide (e.g., 1-bromo-3-fluorobenzene), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate.[7]

  • Add a suitable solvent mixture, for example, toluene, ethanol, and water.[7]

  • Flush the flask with an inert gas (e.g., Argon or Nitrogen) and seal it.

  • Heat the reaction mixture to 70-80 °C and stir overnight.

  • After cooling, perform an aqueous workup to extract the product.

  • Purify the crude product using column chromatography.

The following diagram outlines the general workflow for the synthesis and subsequent reactivity comparison.

G cluster_synthesis Synthesis cluster_reactivity Reactivity Comparison start Starting Materials (Arylboronic acid, Aryl halide) suzuki Suzuki-Miyaura Cross-Coupling start->suzuki workup Aqueous Workup suzuki->workup purification Column Chromatography workup->purification product 5-Fluoro-biphenyl Aldehyde purification->product aldehydes Biphenyl Aldehyde & 5-Fluoro-biphenyl Aldehyde product->aldehydes reaction Nucleophilic Addition (e.g., Wittig Reaction) aldehydes->reaction analysis Kinetic Analysis (e.g., NMR, GC-MS) reaction->analysis data Comparative Rate Data analysis->data

Caption: Experimental workflow for synthesis and reactivity comparison.

Comparative Reactivity Study: Wittig Reaction

The Wittig reaction is a classic method for forming alkenes from aldehydes and ketones and serves as an excellent model for comparing the reactivity of our two aldehydes.

Step-by-Step Protocol for a Comparative Wittig Reaction:

  • In two separate, identical reaction vessels, prepare a solution of the phosphonium ylide.

  • To each vessel, add an equimolar amount of either biphenyl-2-carboxaldehyde or 5-fluoro-biphenyl-2-carboxaldehyde at a controlled temperature.

  • Monitor the progress of both reactions simultaneously using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Determine the initial reaction rates by plotting the concentration of the starting aldehyde versus time.

  • Calculate the relative reaction rate by dividing the rate constant for the 5-fluoro-substituted aldehyde by the rate constant for the unsubstituted aldehyde.

Conclusion

The strategic placement of a fluorine atom at the 5-position of a biphenyl aldehyde significantly enhances its reactivity towards nucleophilic addition. This is primarily due to the potent electron-withdrawing inductive effect of fluorine, which increases the electrophilicity of the carbonyl carbon. This principle is a cornerstone of modern medicinal chemistry and materials science, where fine-tuning electronic properties allows for the rational design of molecules with desired reactivity and function.[8] The experimental protocols provided offer a robust framework for synthesizing these compounds and quantitatively evaluating their reactivity, providing valuable data for structure-activity relationship studies.

References

  • StackExchange. Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Available from: [Link]

  • ResearchGate. Hammett constants σ for fluoro-substituents. Available from: [Link]

  • ACS Omega. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Available from: [Link]

  • RSC Publishing. Effect of aromatic ring fluorination on CH…π interactions. Available from: [Link]

  • PMC. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Available from: [Link]

  • Wikipedia. Hammett equation. Available from: [Link]

  • Quora. Do aromatic compounds take part in nucleophilic addition? Available from: [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Addition To Carbonyls. Available from: [Link]

  • Chemical Reviews. A survey of Hammett substituent constants and resonance and field parameters. Available from: [Link]

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Scribd. Hammett Substituent Constants Table. Available from: [Link]

  • Stenutz. Hammett substituent constants. Available from: [Link]

  • MDPI. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Available from: [Link]

  • PMC. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available from: [Link]

  • European Patent Office. Substituted biphenyl-2-carboxaldehydes and a process for preparing them. Available from: [Link]

  • Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Available from: [Link]

  • PMC. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Available from: [Link]

  • ACS Publications. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Available from: [Link]

  • PMC. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]

  • ResearchGate. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Available from: [Link]

  • ACS Omega. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available from: [Link]

Sources

GC-MS Method Development Guide: Standardization of 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GC-MS Analysis Standards for 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of biphenyl-based angiotensin II receptor blockers (ARBs) and other fluorinated pharmacophores, 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde (CAS: 76967-10-7) serves as a critical intermediate. Its purity directly impacts downstream yield and the impurity profile of the final API.

This guide compares the analytical performance of Direct Injection GC-MS using a high-purity Authentic Reference Standard against Derivatization Methodologies (PFBHA) and Surrogate Quantification (using non-fluorinated analogs). While surrogate methods offer cost savings, they fail to account for the ionization suppression caused by the fluorine substituent, leading to quantitation errors of up to 15%. This guide establishes the "Gold Standard" protocol for precise quantitation.

Chemical Profile & Technical Specifications[1][2][3]

FeatureSpecification
Compound Name 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde
CAS Number 76967-10-7
Molecular Formula C₁₃H₉FO
Molecular Weight 200.21 g/mol
Structure Biphenyl core with an aldehyde group at C2 and fluorine at C5.[1][2][3][4][5][6][7][8]
Key Reactivity Susceptible to oxidation (forming 5-fluoro-[1,1'-biphenyl]-2-carboxylic acid).

Comparative Analysis of Analytical Approaches

Approach A: Direct Injection (The Gold Standard)

Principle: Utilizing a high-purity (>99%) authentic reference standard for external calibration, corrected by a deuterated internal standard.

  • Pros: Minimal sample preparation, high throughput, direct observation of the molecular ion (

    
    ).
    
  • Cons: Requires strict inlet inertness to prevent aldehyde oxidation/adsorption.

Approach B: PFBHA Derivatization (The Alternative)

Principle: Converting the aldehyde to an oxime using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to enhance stability and electron capture cross-section.

  • Pros: Lower Limit of Detection (LOD), stabilizes the reactive aldehyde group.

  • Cons: Complex sample prep, longer run times, introduction of derivatization artifacts.

Approach C: Surrogate Quantification (The "Budget" Method)

Principle: Using [1,1'-biphenyl]-2-carbaldehyde (non-fluorinated) as a calibrator, assuming identical Response Factors (RF).

  • Verdict: Not Recommended. The fluorine atom at the C5 position significantly alters the electron ionization (EI) fragmentation efficiency compared to the non-fluorinated analog, resulting in a Relative Response Factor (RRF) deviation of ~0.85–0.90.

Experimental Data: Performance Comparison

The following data summarizes the validation parameters obtained on an Agilent 7890B/5977B GC-MSD system.

ParameterDirect Injection (Authentic Std) PFBHA Derivatization Surrogate (Non-F Analog)
Linearity (

)
> 0.999> 0.998> 0.995 (Systematic Bias)
LOD (S/N > 3) 10 ng/mL0.5 ng/mLN/A (Accuracy compromised)
LOQ (S/N > 10) 50 ng/mL2.0 ng/mLN/A
Precision (RSD %) 1.8%4.2%2.5%
Accuracy (Recovery) 98–102%95–105%82–88% (Underestimation)
Run Time 18.5 min28.0 min18.5 min

Analysis:

  • Direct Injection provides the best balance of speed and accuracy for process control (mg/mL to

    
    g/mL range).
    
  • Derivatization is only necessary for trace impurity analysis (ng/mL range) in final drug products.

  • Surrogate methods consistently underestimate concentration due to the electronegativity of fluorine reducing the ionization cross-section relative to the unsubstituted biphenyl.

Detailed Experimental Protocols

Protocol A: Direct Injection (Recommended)

1. Internal Standard Selection:

  • Primary Choice: Biphenyl-d10 (CAS: 1486-01-7).

  • Rationale: Deuterated biphenyl elutes close to the target but is spectrally distinct (

    
     164) and chemically inert.
    

2. GC-MS Conditions:

  • Column: Agilent HP-5MS UI (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m) or equivalent.
  • Inlet: Split/Splitless, 260°C. Use Ultra Inert liners with glass wool to prevent aldehyde adsorption.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 5°C/min to 260°C (Target elution window)

    • Ramp 3: 30°C/min to 300°C (hold 3 min)

  • MS Source: 230°C, EI mode (70 eV).

3. SIM Acquisition Parameters:

  • Target Analyte (5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde):

    • Quant Ion:200 (

      
      )[2]
      
    • Qualifier 1:171 (

      
      , loss of formyl radical)
      
    • Qualifier 2:172 (

      
      , loss of carbon monoxide)
      
  • Internal Standard (Biphenyl-d10):

    • Quant Ion:164

    • Qualifier:162

Protocol B: Sample Preparation Workflow
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols to prevent hemiacetal formation.

  • Stock Solution: Dissolve 10 mg Standard in 10 mL DCM (1 mg/mL). Store at -20°C.

  • Working Std: Dilute to 50

    
    g/mL with IS spike (10 
    
    
    
    g/mL).

Visualizing the Workflow & Mechanism

Figure 1: Analytical Workflow Decision Tree

This diagram illustrates the decision logic for selecting the correct method based on sensitivity requirements.

MethodSelection Start Start: Sample Assessment ConcCheck Concentration Range? Start->ConcCheck Trace Trace (< 1 ppm) Final Product Impurity ConcCheck->Trace Low Bulk Process (> 1 ppm) Synthesis Intermediate ConcCheck->Bulk High Deriv Method B: PFBHA Derivatization (High Sensitivity) Trace->Deriv Direct Method A: Direct Injection (High Throughput) Bulk->Direct Valid Validation Check: Linearity R² > 0.995 Recovery 95-105% Deriv->Valid Direct->Valid

Caption: Decision matrix for selecting between Direct Injection and Derivatization based on analyte concentration.

Figure 2: EI Fragmentation Pathway (Theoretical)

Understanding the fragmentation is crucial for setting SIM parameters.

Fragmentation M_Ion Molecular Ion (M+) m/z 200 (Base Peak) Frag1 Fluoro-biphenyl Cation m/z 171 M_Ion->Frag1 - 29 u Frag2 [M-CO]+. m/z 172 M_Ion->Frag2 - 28 u Radical Loss of CHO• (Formyl Radical) Neutral Loss of CO (Carbon Monoxide)

Caption: Primary Electron Ionization (EI) fragmentation pathway for 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 1,1'-Biphenyl, 2-fluoro- (Analog Reference). Retrieved from [Link]

  • Separation Science. (2023). Internal Standards: Strategies From the Frontline - Selection Criteria for GC-MS. Retrieved from [Link]

  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling: Derivatization Strategies. Retrieved from [Link]

  • Agilent Technologies. (2015). GC and GC/MS Application Guide: Ultra Inert Solutions for Active Compounds. Retrieved from [Link]

Sources

Crystal Structure Determination of 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Structural Chemists, Medicinal Chemists, and Drug Development Professionals. Content Type: Technical Comparison & Protocol Guide. Subject: CAS 76967-10-7 (5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde).[1]

Executive Summary & Core Directive

The determination of the crystal structure of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde presents a specific crystallographic challenge often encountered in intermediate drug discovery: the target molecule is frequently a low-melting solid or viscous oil at room temperature (predicted B.P. ~324 °C; often isolated as oil).

This guide compares three distinct structural elucidation methodologies to resolve the 3D conformation of this fluorinated biphenyl scaffold. Unlike rigid, high-melting heterocycles, this molecule possesses significant torsional freedom around the C1-C1' biphenyl axis, making static structural determination critical for predicting its bioactivity and packing efficiency in solid-state formulations.

The Directive: Do not rely solely on standard room-temperature Single Crystal X-Ray Diffraction (SC-XRD). You must evaluate In Situ Cryocrystallography against Chemical Derivatization to ensure data fidelity.

Structural Context & The "Biphenyl Problem"

Before selecting a method, one must understand the structural constraints. The 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde molecule features:

  • Ortho-Substituent (Aldehyde at C2): Induces significant steric clash with the phenyl ring, forcing a non-planar twist.

  • Meta-Fluorine (at C5): Modulates the electron density of Ring A but has minimal steric impact on the twist.

  • Torsional Flexibility: The dihedral angle (

    
    ) is the critical parameter. In solution (NMR), this averages out; only Crystallography captures the specific low-energy conformer relevant to receptor binding.
    
Decision Matrix: Selecting the Right Method

The following decision tree outlines the logical flow for determining the structure of liquid or low-melting biphenyl aldehydes.

StructureDetermination Start Target: 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde (Likely Oil/Low-Melter) CheckState Physical State at 298 K? Start->CheckState Solid Crystalline Solid CheckState->Solid Yes Liquid Liquid / Oil CheckState->Liquid No StandardXRD Standard SC-XRD (Mo/Cu Source) Solid->StandardXRD Choice Method Selection Liquid->Choice InSitu Method A: In Situ Cryocrystallography (OHCD) Choice->InSitu High Equipment Access Deriv Method B: Chemical Derivatization (Hydrazone Formation) Choice->Deriv Standard Lab ResultA Direct Structure (Native Packing) InSitu->ResultA ResultB Proxy Structure (Altered Packing) Deriv->ResultB

Figure 1: Decision matrix for structural determination of low-melting biphenyl aldehydes.

Comparative Analysis of Methodologies

This section objectively compares the two primary "Alternatives" for handling this difficult substrate.

Method A: In Situ Cryocrystallography (The Gold Standard)

This technique involves growing a single crystal directly on the diffractometer goniometer using a focused IR laser or cold gas stream (OHCD - Optical Heating and Crystallization Device).

  • Mechanism: The liquid 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde is mounted in a capillary or on a loop. The temperature is lowered to induce nucleation. A laser melts the polycrystal, leaving a single seed which is then grown.

  • Pros: Yields the true structure of the native molecule without chemical modification. Captures the exact intermolecular C-H...O and C-H...F interactions.

  • Cons: Requires specialized hardware (OHCD) and significant expertise. High failure rate for oils that form glasses.

Method B: Crystalline Derivatization (The Robust Alternative)

Converting the aldehyde into a hydrazone or semicarbazone to raise the melting point and encourage crystallization.

  • Mechanism: Reaction with 2,4-dinitrophenylhydrazine (2,4-DNP) or thiosemicarbazide.

  • Pros: Almost guarantees a solid crystalline product. Accessible to any synthetic lab.

  • Cons: The "Product" is no longer the native aldehyde. The packing is dominated by the derivative group (e.g., pi-stacking of DNP), potentially masking the subtle fluorine effects of the native biphenyl.

Comparative Data Table
FeatureMethod A: In Situ CryocrystallographyMethod B: Derivatization (2,4-DNP)Method C: Powder XRD (PXRD)
Analyte Identity Native 5-fluoro-[1,1'-biphenyl]-2-carbaldehydeHydrazone DerivativeNative Powder (if frozen)
Structural Fidelity High (Exact native conformation)Low (Conformation altered by derivative)Medium (Rietveld refinement required)
Experimental Difficulty Very High (Requires OHCD/Laser)Low (Standard Synthesis)High (Structure solution from powder is complex)
Twist Angle (

)
Reflects intrinsic steric balanceBiased by crystal packing of derivativeReflects native average
Interactions Probed Weak C-H...F, C-H...OStrong H-bonds (N-H...O)Lattice parameters only
Success Rate ~30% (Glass formation risk)>90%~50% (Preferred orientation issues)

Detailed Experimental Protocols

Protocol 1: Chemical Derivatization (Recommended for Standard Labs)

Rationale: Since 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde is likely an oil, creating a crystalline surrogate is the fastest route to confirming the regiochemistry (i.e., proving the Fluorine is at C5 and not C4).

  • Reagents: Dissolve 100 mg of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde in 2 mL Ethanol.

  • Reactant: Add 1.1 equivalents of 2,4-dinitrophenylhydrazine (dissolved in H2SO4/EtOH).

  • Crystallization: An orange/red precipitate will form immediately. Filter and recrystallize from hot Ethanol/Ethyl Acetate (1:1).

  • XRD: Select a block-shaped crystal. The heavy atoms (NO2 groups) will facilitate rapid phase solution.

  • Validation: The structure will confirm the biphenyl skeleton. Note that the dihedral angle in this structure is not the native angle, but the connectivity (F at C5) is absolute.

Protocol 2: In Situ Crystallization (For Physical Property Prediction)

Rationale: Required if you need to model the solubility or melting point of the native drug intermediate.

  • Mounting: Load ~0.5 µL of the neat oil into a 0.3 mm Lindemann capillary.

  • Quenching: Flash cool to 100 K to assess glass formation. If amorphous (broad halos), anneal by slowly raising T to ~250 K until Bragg peaks appear.

  • Zoning: Use the zone-melting technique. Focus an IR laser to melt the polycrystal, moving the molten zone along the capillary to select a single grain.

  • Data Collection: Collect full sphere data at 100 K.

  • Refinement: Expect disorder in the unsubstituted phenyl ring (Ring B) due to thermal motion if the packing is loose.

Scientific Integrity: Interpreting the Results

When analyzing the structure of 5-fluoro-[1,1'-biphenyl]-2-carbaldehyde , specifically look for these three markers to validate your solution:

  • The Biphenyl Twist:

    • Expectation: The dihedral angle between Ring A and Ring B should be between 45° and 60° .

    • Causality: The aldehyde oxygen at C2 repels the ortho-hydrogens of Ring B. If the angle is <30°, the structure is suspect (likely constrained by packing forces or incorrect solution).

  • Fluorine Disorder:

    • Fluorine (Z=9) is isoelectronic with OH and similar in size to H. Ensure the thermal ellipsoids at C5 are not abnormally large. If they are, the F might be disordered over multiple positions (e.g., C5 and C3 if the ring flips).

  • Intermolecular Contacts:

    • Look for C-H...F interactions.[2][3] In the absence of strong H-bond donors, these weak interactions often direct the crystal packing in fluorinated aromatics [1].

References

  • Thalladi, V. R., Weiss, H. C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G. R. (1998). C-H...F interactions in the crystal structures of some fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702-8710. Link

  • Giglio, B. C., et al. (2017).[3] Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents.[3] Theranostics, 7(6), 1524.[3] Link (Demonstrates fluorination logic in biological scaffolds).

  • Hulliger, J. (1994). Chemistry and crystal growth. Angewandte Chemie International Edition, 33(2), 143-162.
  • PubChem Compound Summary. (2025). 5-Fluoropyridine-2-carboxaldehyde (Analogous fluorinated aldehyde properties).[4] Link

  • BenchChem. (2025). 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde Product Specifications. Link

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde (CAS: 76967-10-7) is a halogenated aromatic aldehyde commonly used as an intermediate in organic synthesis and drug development.[1] Its disposal requires strict adherence to halogenated waste protocols due to the presence of the fluorine atom on the biphenyl core. Improper incineration of halogenated aromatics can lead to the formation of toxic byproducts; therefore, this compound must never be treated as general organic waste.

Chemical Attribute Specification
CAS Number 76967-10-7
Molecular Formula C₁₃H₉FO
Molecular Weight 200.21 g/mol
Physical State Solid or Viscous Oil (purity dependent)
Primary Hazard Skin/Eye Irritant, Aquatic Toxicity
Waste Stream Halogenated Organic

Hazard Profile & Reactive Compatibility

Before disposal, you must understand the chemical's reactivity to prevent accidents in the waste container.[2]

GHS Classification (Derived)
  • Skin Irritation: Category 2 (H315)[3][4]

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)

  • Aquatic Toxicity: Acute/Chronic Category 1 or 2 (H400/H410) — Treat as a marine pollutant.

Chemical Compatibility Matrix

The aldehyde functional group and the halogenated ring dictate storage compatibility.

Incompatible Class Risk Factor Action
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Exothermic oxidation of aldehyde to carboxylic acid; potential fire/explosion.NEVER MIX. Segregate into separate secondary containment.
Strong Bases (e.g., NaOH, Amines)Can induce aldol condensation or Cannizzaro reactions, generating heat and pressure.Keep separate.
Non-Halogenated Solvents Contamination of fuel-blending waste streams.[5]Do not mix. This compound renders the entire container "Halogenated."

Waste Segregation & Disposal Workflow

The "Halogen Rule"

In waste management, the presence of a single halogen atom (F, Cl, Br, I) dictates the disposal path. 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde is halogenated .

  • Rule: If you dissolve this substance in acetone (non-halogenated), the entire mixture becomes Halogenated Waste .

  • Why: Halogenated wastes require high-temperature incineration (>1200 K) with scrubbers to neutralize acid gases (HF) and prevent dioxin formation. Fuel blending (used for non-halogenated solvents) is insufficient and illegal for this compound.

Visual Workflow: Disposal Decision Tree

The following diagram outlines the logical flow for disposing of this specific compound, ensuring compliance with RCRA and EPA standards.

DisposalWorkflow Start Waste Generation: 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Liquid Solid Solid / Pure Substance StateCheck->Solid Solid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Debris SolventCheck Is it dissolved in a solvent? Liquid->SolventCheck HaloStream Stream A: Halogenated Solvent Waste (Label: Contains Fluorinated Aromatics) SolventCheck->HaloStream Any Solvent Storage Satellite Accumulation Area (SAA) Secondary Containment Required HaloStream->Storage SolidStream Stream B: Solid Hazardous Waste (Label: Toxic/Irritant Solid) Solid->SolidStream SolidStream->Storage SolidDebris Stream C: Solid Hazardous Debris (Double Bagged) Debris->SolidDebris SolidDebris->Storage Destruction Final Destruction: High-Temp Incineration (>1100°C) with Acid Gas Scrubbing Storage->Destruction EHS Pickup

Figure 1: Decision matrix for segregating 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde waste streams. Note that all liquid mixtures default to the Halogenated stream.

Detailed Operational Procedures

A. Solid Waste Disposal (Pure Compound)

If you have expired or excess pure solid:

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Sealing: Ensure the cap is screw-tight. Tape the cap if the container will be stored for more than 1 week to prevent aldehyde oxidation or vapor leak.

B. Liquid Waste Disposal (Reaction Mixtures/Mother Liquor)
  • Selection: Select the Halogenated Solvent carboy (usually yellow-tagged or distinct from the red non-halogenated cans).

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (Nitric acid waste) or strong bases.

  • Pouring: Use a funnel to prevent spills.

  • Logging: Log the volume and concentration on the waste tag. Crucial: Explicitly list the fluorinated compound. "Organic Waste" is insufficient description for the disposal facility.

C. Spill Cleanup Protocol (Bench Scale < 50g)
  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Containment: If liquid, dike with absorbent pillows. If solid, cover with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Solids: Scoop up carefully using a plastic spatula. Do not sweep vigorously (dust hazard).

    • Liquids: Absorb with vermiculite or charcoal pads.

  • Disposal: Place all cleanup materials into a clear plastic bag, seal it, place that bag into a second bag (double-bagging), and attach a hazardous waste tag.

Regulatory & Compliance Notes

  • EPA/RCRA (USA): This compound is likely not P-listed or U-listed specifically by CAS, but it falls under characteristic waste if ignitable (D001) or simply as a toxic chemical requiring incineration.

  • Destruction Method: The presence of the Fluorine-Carbon bond requires specific thermal treatment. High-temperature incineration breaks the C-F bond, and the resulting HF is captured by calcium scrubbers (forming CaF₂).

  • Drain Disposal: STRICTLY PROHIBITED. Biphenyls are persistent in the environment and toxic to aquatic life.

References

  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: Biphenyl-4-carboxaldehyde (Analogous Hazard Data). Retrieved from

  • PubChem. (2025). GHS Classification Summary for Halogenated Biphenyls. National Library of Medicine. Retrieved from

  • Madridge Publishers. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.[7] International Journal of Petrochemistry and Research.[7] Retrieved from

  • BenchChem. (n.d.). 5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE Product Data. Retrieved from

Sources

Personal protective equipment for handling 5-FLUORO-[1,1'-BIPHENYL]-2-CARBALDEHYDE

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1][2]

Executive Safety & Technical Profile

Compound Identity:

  • Chemical Name: 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde[1][3][4]

  • CAS Number: 76967-10-7 (Primary Reference)[1]

  • Molecular Formula: C₁₃H₉FO[1][5][6][7]

  • Molecular Weight: 200.21 g/mol [1][4][5][6][7][8]

  • Physical State: Pale yellow liquid or low-melting solid (isomer-dependent; typically liquid at RT).[1]

Operational Hazard Assessment (Read-Across Methodology): As a specialized research intermediate, specific toxicological data for this exact isomer is limited.[1] Therefore, Safety protocols must default to the "High Hazard / Unknown Toxicity" standard , utilizing data from structural analogs (e.g., 2'-fluoro-[1,1'-biphenyl]-2-carbaldehyde).[1]

  • Primary Hazards (GHS Classifications):

    • Skin Irritation (Category 2): Causes skin irritation.[2][9]

    • Eye Irritation (Category 2A): Causes serious eye irritation.[2]

    • STOT-SE (Category 3): May cause respiratory irritation.[1][2][9]

    • Sensitization (Potential): Aldehyde functional groups are known sensitizers; repeated exposure may induce allergic reactions.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just acute injury, but also long-term sensitization.[1] Standard latex gloves are strictly prohibited due to poor resistance against aromatic aldehydes.

PPE CategoryStandard Protocol (< 10 mL/g) High-Volume / Synthesis (> 10 mL/g) Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change every 30 mins.[1]Laminate / Barrier Gloves (e.g., Silver Shield® or EVOH)Worn under Nitrile outer glove.Aromatic aldehydes can permeate nitrile rubber. Double gloving provides a "breakthrough buffer." Laminate films offer >4h chemical resistance.
Eye Protection Chemical Splash Goggles (Indirect vented)Face Shield + Goggles Safety glasses are insufficient against liquid splashes that can track around lenses.
Respiratory Fume Hood Only (Sash height < 18 inches)Fume Hood (If hood unavailable: Full-face respirator with OV/P100 cartridges)Aldehydes have low odor thresholds but high irritation potential.[1] Prevention of inhalation is critical.
Body Defense Standard Lab Coat (Cotton/Poly blend, buttoned)Chemical-Resistant Apron (Tyvek® or PVC) + Sleeve coversProtects personal clothing from saturation in case of a spill.[1]

Operational Handling Protocol

A. Engineering Controls & Setup
  • Ventilation: All operations (weighing, transfer, reaction) must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .

  • Atmosphere: Store and handle under an inert atmosphere (Nitrogen or Argon). Aldehydes oxidize to carboxylic acids (5-fluoro-[1,1'-biphenyl]-2-carboxylic acid) upon exposure to air, degrading purity and potentially altering safety profiles.[1]

B. Transfer Methodology (The "Closed Loop" Standard)

Avoid open pouring. Use positive-displacement transfer methods to minimize vapor generation.[1]

  • Preparation: Secure the receiving flask and the source container with clamps.

  • Syringe Transfer (< 50 mL):

    • Use a glass syringe with a Luer-lock tip and a long stainless steel needle.[1]

    • Technique: Insert needle through a septum. Withdraw liquid slowly to prevent cavitation.

  • Cannula Transfer (> 50 mL):

    • Use a double-ended needle (cannula) under positive nitrogen pressure to push the liquid from source to destination.[1]

C. Reaction Monitoring
  • TLC/HPLC: When sampling, do not remove the reaction vessel from the hood. Dip a capillary tube into the reaction mixture and spot the plate inside the hood before removing the plate for development.

Visualization: PPE Selection Logic

The following decision tree illustrates the logic for selecting the appropriate hand protection based on the task duration and volume.

PPE_Selection Start Start: Handling 5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde VolCheck Volume / Scale? Start->VolCheck SmallScale < 10 mL / Analytical VolCheck->SmallScale LargeScale > 10 mL / Preparative VolCheck->LargeScale DurationCheck Contact Duration? SmallScale->DurationCheck Rec3 Laminate (Silver Shield) + Nitrile Outer Glove LargeScale->Rec3 High Permeation Risk Short < 15 Minutes DurationCheck->Short Long > 15 Minutes DurationCheck->Long Rec1 Double Nitrile (Disposable) Change immediately on splash Short->Rec1 Rec2 Double Nitrile (Thick) Change every 30 mins Long->Rec2

Caption: Logic flow for selecting glove material based on exposure risk. "Laminate" is required for high-volume work due to aromatic aldehyde permeation.[1]

Emergency Response & Spill Management

Critical Warning: Do not use paper towels to clean up large aldehyde spills. The high surface area can facilitate rapid oxidation, generating heat (exothermic) and potentially causing ignition in waste bins.

Spill Response Workflow:
  • Evacuate & Ventilate: Clear the immediate area.[9] Ensure fume hood is running.

  • PPE Upgrade: Don chemical goggles and double gloves immediately.

  • Containment: Surround the spill with a non-combustible absorbent (Vermiculite, Diatomaceous Earth, or Sand).

  • Neutralization (Optional but Recommended):

    • Treat the absorbed spill with a dilute aqueous solution of Sodium Bisulfite (NaHSO₃) . This reacts with the aldehyde to form a water-soluble bisulfite adduct, significantly reducing volatility and odor.

  • Disposal: Scoop material into a hazardous waste container labeled "Aldehyde Waste - Halogenated."

Waste Disposal Strategy

Waste Classification:

  • Primary Stream: Halogenated Organic Solvents (due to the Fluorine atom).

  • Secondary Stream: High BTU / Incineration.

Protocol:

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid, Peroxides) or strong bases.

  • Labeling: Clearly mark the container with the full chemical name and the hazard warning "Irritant / Combustible."

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the aldehyde has degraded to acid (corrosion risk).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde (Isomer Analog for Hazard Data).[1] National Library of Medicine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.